Dithiophosphoric acid
Description
Structure
3D Structure
Properties
CAS No. |
15834-33-0 |
|---|---|
Molecular Formula |
H3O2PS2 |
Molecular Weight |
130.13 g/mol |
IUPAC Name |
dihydroxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5) |
InChI Key |
NAGJZTKCGNOGPW-UHFFFAOYSA-N |
SMILES |
OP(=S)(O)S |
Canonical SMILES |
[H+].[H+].[H+].[O-]P(=S)([O-])[S-] |
Other CAS No. |
15834-33-0 |
physical_description |
Phosphorodithioic acid alcohol appears as a tan colored liquid with a sulfur-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. |
Related CAS |
19210-06-1 (zinc salt) |
Synonyms |
dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dialkyl Dithiophosphoric Acids from Tetraphosphorus Decasulfide (P4S10) and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of dialkyl dithiophosphoric acids, a critical class of organophosphorus compounds, through the reaction of tetraphosphorus (B14172348) decasulfide (P₄S₁₀) with various alcohols. This well-established yet versatile method is fundamental to the production of numerous commercially important chemicals, including lubricant additives, flotation agents for mining, and intermediates for pesticides. This document details the underlying reaction mechanism, provides a range of experimental protocols, and presents quantitative data in a structured format to facilitate comparison and application in research and development settings.
Introduction
Dialkyl dithiophosphoric acids ((RO)₂P(S)SH) are highly versatile organosulfur phosphorus compounds with a broad spectrum of applications. Their utility stems from their unique chemical properties, which can be fine-tuned by varying the alkyl (R) groups derived from the precursor alcohols.[1] The dithiophosphate (B1263838) moiety is an excellent ligand for various metal ions, a characteristic exploited in their primary application as anti-wear and antioxidant additives in lubricants, most notably in the form of zinc dialkyl dithiophosphates (ZDDPs).[2] Beyond the automotive and industrial lubricant sector, these acids and their derivatives are crucial as collectors in the flotation of sulfide (B99878) ores in the mining industry and serve as precursors for a range of pesticides.[1][3] In the pharmaceutical and drug development arena, the dithiophosphate group is explored as a bioisostere for phosphate (B84403) groups, offering modulation of lipophilicity and metabolic stability of drug candidates.[4]
The most common and economically viable route to dialkyl dithiophosphoric acids is the reaction of tetraphosphorus decasulfide (P₄S₁₀), also known as phosphorus pentasulfide, with alcohols.[1] This reaction is exothermic and typically proceeds with good yields. The general reaction is as follows:
P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S[5]
This guide will delve into the technical details of this important synthesis, providing researchers and professionals with the necessary information to understand, replicate, and adapt this reaction for their specific needs.
Reaction Mechanism and Synthesis Workflow
The reaction of P₄S₁₀ with alcohols is a nucleophilic addition. The alcohol's oxygen atom acts as a nucleophile, attacking one of the phosphorus atoms in the adamantane-like cage structure of P₄S₁₀. This leads to the cleavage of a P-S-P bridge and the formation of a P-O bond. Subsequent reaction with another alcohol molecule and internal rearrangements lead to the formation of the dialkyl dithiophosphoric acid and the liberation of hydrogen sulfide gas.
Below is a diagram illustrating the overall synthesis workflow from raw materials to the final purified product.
Experimental Protocols
The synthesis of dialkyl dithiophosphoric acids is a well-documented procedure. Below are detailed experimental protocols for the synthesis using different alcohols.
General Laboratory-Scale Synthesis
This protocol describes a common method for synthesizing dialkyl this compound on a laboratory scale.[1]
Materials:
-
Phosphorus pentasulfide (P₄S₁₀)
-
Desired alcohol (e.g., isopropanol, 2-ethylhexanol) (4 molar equivalents)
-
Inert solvent (e.g., toluene)
-
Reaction flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermometer
-
Heating mantle
-
Ice bath
Procedure:
-
Charge the reaction flask with phosphorus pentasulfide (1 molar equivalent) and the inert solvent under a nitrogen atmosphere.
-
Slowly add the desired alcohol (4 molar equivalents) to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature. An ice bath may be necessary for highly reactive alcohols.
-
After the addition is complete, heat the mixture to a specific temperature (typically between 60°C and 120°C, depending on the alcohol) and maintain for several hours (e.g., 2-12 hours) to ensure the reaction goes to completion.[6][7]
-
Monitor the reaction progress using techniques such as ³¹P NMR spectroscopy.
-
Upon completion, cool the mixture. The resulting dialkyl this compound in the solvent can often be used directly in subsequent steps or purified.[1]
Purification
The crude product from the reaction is typically 85-90% pure and may contain unreacted alcohol and other phosphorus-containing byproducts.[6] For applications requiring high purity, several purification methods can be employed:
-
Distillation: For lower molecular weight dialkyl dithiophosphoric acids (e.g., from methanol, ethanol, propanol), vacuum distillation can be effective. However, these compounds have limited thermal stability and can decompose at elevated temperatures.[5]
-
Washing: The crude product can be washed with water or a dilute aqueous solution to remove unreacted water-soluble alcohols and other impurities.
-
Filtration: The cooled reaction mixture can be filtered to remove any unreacted P₄S₁₀.[8]
Quantitative Data
The choice of alcohol significantly impacts the reaction conditions and the properties of the resulting dialkyl this compound. The following tables summarize quantitative data from various sources for the synthesis with different alcohols.
| Alcohol | Molar Ratio (Alcohol:P₄S₁₀) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | 4:1 | 60 | 2.5 | 86.8 | [9] |
| Ethanol | 4:1 | 70 | 9.2 | 84.9 | [9] |
| Isopropanol | 4:1 | 75 | 2 | ~88 | [5] |
| Isobutyl alcohol | 4:1 | ~77 | 4 | - | [8] |
| Primary Amyl Alcohols | 4:1 | ~77 | 4 | - | [8] |
| n-Octadecanol | - | - | - | 95.1 | [10] |
| Phenol | - | 80-120 | - | - | [7] |
Note: Yields can vary based on the specific reaction conditions, scale, and purification methods.
Characterization
³¹P NMR spectroscopy is a powerful tool for monitoring the reaction progress and characterizing the final product. The chemical shift of the phosphorus atom is indicative of its chemical environment.
| Compound Type | ³¹P NMR Chemical Shift Range (ppm) |
| Dialkyl Dithiophosphoric Acids | 80 - 100 |
| Zinc Dialkyl Dithiophosphates | 95 - 115 |
| Thiophosphoric Acids | 50 - 70 |
| Phosphoric Acid | ~0 |
Note: Chemical shifts are relative to 85% H₃PO₄. The exact chemical shift will depend on the alkyl groups and the solvent.[11][12]
Logical Relationships in Synthesis
The synthesis of dialkyl dithiophosphoric acids involves a series of logical steps and considerations, from reactant selection to final product application. The following diagram illustrates these relationships.
Conclusion
The synthesis of dialkyl dithiophosphoric acids from tetraphosphorus decasulfide and alcohols remains a cornerstone of industrial organophosphorus chemistry. The reaction is robust, versatile, and provides access to a wide array of products with tunable properties. This guide has provided a detailed overview of the synthesis, including reaction mechanisms, experimental protocols, and quantitative data, to serve as a valuable resource for researchers and professionals in chemistry and drug development. A thorough understanding of this fundamental reaction is essential for the innovation and development of new materials and molecules with enhanced performance and a wide range of applications.
References
- 1. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. US4283335A - Process for producing dialkyl this compound esters - Google Patents [patents.google.com]
- 7. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 8. US3426054A - Preparation of metal dialkyl dithiophosphates - Google Patents [patents.google.com]
- 9. DK166086B - METHOD OF PREPARING this compound-0,0 DIESTER - Google Patents [patents.google.com]
- 10. CA1156667A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]
- 11. Phosphorus-31 NMR investigation of the heterogeneous hydrolytic decomposition of zinc(II) bis(O,O-dialkyl dithiophosphate) lubricant additives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]
The Formation of Dithiophosphoric Acid: A Technical Deep Dive into the Reaction of Phosphorus Pentasulfide with Alcohols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism behind the formation of O,O-dialkyl dithiophosphoric acids, a crucial class of compounds with wide-ranging applications, from lubricant additives to intermediates in the synthesis of pharmaceuticals and pesticides. The reaction between phosphorus pentasulfide (P₄S₁₀) and alcohols serves as the primary route to these versatile molecules. This document provides a detailed examination of the reaction mechanism, comprehensive quantitative data from various studies, and detailed experimental protocols.
The Core Reaction: Stoichiometry and Products
The reaction of phosphorus pentasulfide with alcohols or phenols predominantly follows the general equation:
P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S[1]
This equation highlights the formation of the desired O,O-dialkyl dithiophosphoric acid and hydrogen sulfide (B99878) as the main gaseous byproduct. However, the reaction is often not perfectly selective and can lead to the formation of several byproducts, the proportions of which can be influenced by reaction conditions. These byproducts include:
-
(RO)₂P(S)SR
-
(RO)₃PS
-
RO₂P(S)H
-
(RO)₂P(S)OH
-
(RO)₂P(S)SP(S)(OR)₂
-
(RO)₂P(S)SSP(S)(OR)₂
-
Elemental sulfur[1]
The crude acid products typically have a purity of 80-90%.[1]
Unraveling the Mechanism
While the exact mechanism is complex and can be influenced by various factors, a generally accepted pathway involves the initial dissociation of the stable adamantane-like cage of P₄S₁₀ into the more reactive P₂S₅ monomer, especially at elevated temperatures.[2] The subsequent steps are believed to proceed as follows:
-
Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks one of the phosphorus atoms of a P=S (thionyl) group in the P₂S₅ molecule. This is facilitated by the electrophilic nature of the phosphorus atom.
-
Intermediate Formation: This initial attack leads to the formation of a transient intermediate.
-
Proton Transfer and P-O Bond Formation: A proton is transferred from the alcohol's hydroxyl group, leading to the formation of a P-O-R bond and a P-SH (thiol) group.
-
Second Alcohol Attack: A second molecule of alcohol then attacks the same phosphorus atom.
-
Final Product Formation and H₂S Elimination: Subsequent rearrangement and elimination steps lead to the formation of the O,O-dialkyl this compound product and the release of a hydrogen sulfide molecule. This process repeats until all the P-S-P bridges in the P₄S₁₀ structure have been cleaved and reacted.
The overall process can be visualized as a stepwise alcoholysis of the P-S bonds within the phosphorus pentasulfide structure.
Quantitative Data Summary
The yield of O,O-dialkyl this compound is highly dependent on the reaction conditions, including the nature of the alcohol, the reaction temperature, the reaction time, and the use of catalysts. The following tables summarize quantitative data from various experimental setups.
| Alcohol | P₄S₁₀ (g) | Alcohol (g) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | 444 | 256 | O,O-dimethylthis compound | 60 | 2 | 82.7 | CA1156667A |
| Ethanol (B145695) | 111 | 92 | O,O-diethylthis compound | 70 | 2 | 84.9 | CA1156667A |
| Isopropanol | 111 | 240 | - | 75 | 2 | 87.8 | CA1156667A |
| Isobutanol | 664 | 888 | - | 85 | 4 | 86.4 | CA1156667A |
Table 1: Synthesis of O,O-dialkyl dithiophosphoric acids without catalyst.
The use of catalysts can significantly improve the reaction rate and yield.
| Alcohol | P₄S₁₀ (g) | Alcohol (g) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | 444 | 256 | Tetrabutylphosphonium bromide (0.68 g) | 60 | 2 | 96.0 | CA1156667A |
| Ethanol | 111 | 92 | Trimethyldodecylphosphonium bromide | 70 | 2 | 94.9 | CA1156667A |
| Isobutanol | 664 | 888 | Tetrabutylphosphonium bromide (100 g) | 85 | 4 | 97.5 | CA1156667A |
Table 2: Catalytic synthesis of O,O-dialkyl dithiophosphoric acids.
Experimental Protocols
Below are detailed methodologies for the synthesis of O,O-dialkyl dithiophosphoric acids, providing a practical guide for laboratory replication.
General Procedure for the Synthesis of O,O-dialkyl this compound (Uncatalyzed)
-
Reaction Setup: A suspension of phosphorus pentasulfide in the corresponding O,O-dialkyl this compound (acting as a solvent/product medium) is prepared in a reaction vessel equipped with a stirrer, thermometer, and a gas outlet.
-
Addition of Alcohol: The alcohol is added to the suspension over a period of 2 hours while maintaining the reaction temperature at a specific level (e.g., 60°C for methanol, 70°C for ethanol).
-
Post-Reaction: The reaction mixture is maintained at the reaction temperature for an additional 30 minutes to ensure completion.
-
Work-up: The solution is cooled to room temperature.
-
Purification: Residual hydrogen sulfide is removed by purging with nitrogen gas. The solution is then filtered to remove any unreacted phosphorus pentasulfide.[1]
Procedure for the Synthesis of O,O-diethylthis compound
-
Reaction Setup: 111 g of phosphorus pentasulfide is suspended in 40 g of O,O-diethylthis compound (85.3%).
-
Addition of Ethanol: 92 g of ethanol is added to the suspension over 2 hours at 70°C.
-
Post-Reaction: The mixture is stirred for an additional 30 minutes at 70°C.
-
Work-up and Purification: The mixture is cooled, and residual H₂S is expelled with nitrogen. The solution is then filtered to yield 213 g of an 87.4% crude acid solution. The yield of O,O-diethylthis compound is 84.9%, based on the reacted phosphorus pentasulfide.[1]
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Proposed reaction pathway for this compound formation.
Caption: General experimental workflow for synthesis.
References
Characterization of Novel Dithiophosphoric Acid Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the characterization of novel dithiophosphoric acid derivatives. These organophosphorus compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key cellular mechanisms to facilitate further research and development in this promising field.
Synthesis and Characterization
The synthesis of this compound derivatives is a cornerstone of their development. The following section details a general protocol for their preparation and subsequent characterization.
General Synthesis of O,O-Dialkyl Dithiophosphoric Acids
A common and foundational method for synthesizing O,O-dialkyl dithiophosphoric acids involves the reaction of an alcohol with phosphorus pentasulfide.[1][2]
Experimental Protocol:
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Appropriate alcohol (e.g., ethanol, propanol) (4 molar equivalents)[1]
-
Inert solvent (e.g., toluene)
-
Reaction flask with a reflux condenser and nitrogen inlet
-
Stirring apparatus and heating mantle
Procedure:
-
Under a nitrogen atmosphere, charge a reaction flask with phosphorus pentasulfide and an inert solvent like toluene.[1]
-
Slowly add the desired alcohol to the stirred suspension. The reaction is exothermic, so control the addition rate to maintain a steady temperature.
-
After the addition is complete, heat the mixture to 80-90°C and maintain this temperature for several hours to ensure the reaction proceeds to completion.[1]
-
Monitor the reaction progress using ³¹P NMR spectroscopy.
-
Once the reaction is complete, cool the mixture. The resulting product is the O,O-dialkyl this compound.[1]
Subsequent reactions with various reagents can then be performed to generate a diverse library of novel derivatives.
Spectroscopic Characterization
The structural elucidation of newly synthesized this compound derivatives is primarily achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most informative technique for confirming the formation of the dithiophosphate (B1263838) moiety, with characteristic chemical shifts. ¹H and ¹³C NMR are essential for confirming the structure of the organic substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as P=S, P-O-C, and S-H bonds.
Biological Activity and Quantitative Data
Novel this compound derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize key quantitative data from various studies to allow for easy comparison of the potency of different derivatives.
Anticancer Activity
The cytotoxic effects of novel this compound derivatives against various cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity.
| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Dithiocarbamic acid ester derivative 3n | Bel-7402 (Hepatocellular carcinoma) | MTT | >2-fold more potent than lead compound 1 | [3] |
| D-Glucuronic acid derivative 5a | HepG2 (Hepatocellular carcinoma) | Not Specified | 4.1 ± 0.5 | [4] |
| D-Glucuronic acid derivative 5a | MCF-7 (Breast adenocarcinoma) | Not Specified | 4.1 ± 0.5 | [4] |
| D-Glucuronic acid derivative 5a | A549 (Lung carcinoma) | Not Specified | 5.0 ± 0.6 | [4] |
| Sulfonamide-pyridine hybrid 7 | Breast cancer cell lines | Not Specified | Not Specified | [5] |
| Benzo[b]thiophene derivative 4 | MCF-7 (Breast adenocarcinoma) | In vitro cytotoxicity | IC₅₀ from 23.2 to 95.9 µM | [6] |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives are evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| D-3263 | Staphylococcus aureus | ≤ 25 | [7] |
| D-3263 | Enterococcus faecalis | ≤ 25 | [7] |
| D-3263 | Enterococcus faecium | ≤ 25 | [7] |
| Amide derivative F9 | Escherichia coli | 32 | [8] |
| Amide derivative F31 | Escherichia coli | 64 | [8] |
| Amide derivative F45 | Escherichia coli | 64 | [8] |
| Amide derivative F8 | Candida albicans | 16 | [8] |
| Amide derivative F24 | Candida albicans | 16 | [8] |
| Amide derivative F42 | Candida albicans | 16 | [8] |
Enzyme Inhibition
This compound derivatives have been shown to inhibit various enzymes. The inhibitory potency is often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
| Compound/Derivative | Enzyme | Inhibition Parameter | Value (µM) | Reference |
| Dihydropyrimidone derivative 12 | Thymidine Phosphorylase | Kᵢ | 297.6 ± 0.006 | [9] |
| Dihydropyrimidone derivative 1 | Thymidine Phosphorylase | Kᵢ | 326.3 ± 0.002 | [9] |
| Sulfonamide-pyridine hybrid 7 | Carbonic Anhydrase IX | IC₅₀ | 0.253 ± 0.012 | [5] |
Experimental Protocols for Biological Assays
Detailed and standardized protocols are crucial for obtaining reliable and reproducible biological data. This section provides methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[10][11][12]
Experimental Protocol:
Materials:
-
Cells seeded in a 96-well plate
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.[13]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Enzyme Inhibition: Acetylcholinesterase (AChE) Assay
The Ellman method is a widely used protocol to measure AChE activity and screen for its inhibitors.[14][15]
Experimental Protocol:
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of each sample (e.g., diluted test compound). Include a blank (buffer only) and a positive control (known AChE inhibitor).
-
Add 50 µL of the AChE enzyme solution to each well (except the blank).
-
Initiate the reaction by adding 50 µL of a substrate mix containing ATCI and DTNB to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.
-
The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ or Kᵢ value.
Cellular Mechanisms and Signaling Pathways
Understanding the molecular mechanisms by which novel this compound derivatives exert their biological effects is crucial for rational drug design. This often involves the modulation of key cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
A primary mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death.[16][17][18] this compound derivatives may trigger apoptosis through various signaling cascades.
Caption: this compound derivatives can induce apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival, and is often dysregulated in cancer.[19][20][21][22] Inhibition of this pathway is a key strategy in cancer therapy.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Drug Development and Future Perspectives
The diverse biological activities and potential for structural modification make this compound derivatives attractive candidates for drug discovery and development.[23][24][25] Their versatility has led to their investigation in various therapeutic areas, including oncology and infectious diseases.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for specific biological targets.
-
Mechanism of action studies: To fully elucidate the molecular pathways through which these compounds exert their effects.
-
In vivo efficacy and toxicity studies: To evaluate their therapeutic potential and safety profiles in preclinical models.
The continued exploration of novel this compound derivatives holds significant promise for the development of new and effective therapeutic agents. This guide provides a foundational framework to support researchers in this exciting and expanding field.
References
- 1. benchchem.com [benchchem.com]
- 2. US4283335A - Process for producing dialkyl this compound esters - Google Patents [patents.google.com]
- 3. Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchhub.com [researchhub.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. attogene.com [attogene.com]
- 16. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox [mdpi.com]
- 17. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]
- 23. mdpi.com [mdpi.com]
- 24. Chemical and medicinal versatility of dithiocarbamates: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Dithiophosphoric Acid Esters as Versatile Precursors in Organic Synthesis: An In-depth Technical Guide
Abstract
Dithiophosphoric acid esters are a class of organophosphorus compounds characterized by the (RO)₂P(S)SH functional group. Their unique reactivity has established them as powerful and versatile precursors in a myriad of organic transformations. This technical guide provides a comprehensive overview of the synthesis and application of this compound esters in modern organic chemistry. It delves into their role in the thionation of carbonyl compounds, the formation of sulfur-containing heterocycles, and their utility in nucleophilic substitution, Michael additions, and as ligands in catalysis. This document aims to serve as a detailed resource, offering structured data, in-depth experimental protocols, and clear visual representations of reaction mechanisms and workflows to facilitate their application in research and development.
Introduction
This compound esters, particularly O,O-dialkyl dithiophosphoric acids, are valuable reagents in organic synthesis, primarily due to the nucleophilicity of the sulfur atoms and the unique reactivity of the dithiophosphate (B1263838) moiety. Industrially, they are synthesized from the reaction of phosphorus pentasulfide with alcohols. Their applications are extensive, ranging from the synthesis of pesticides and lubricant additives to their use as precursors for complex organic molecules and ligands for transition metal catalysts. This guide will explore the synthesis of these important precursors and their subsequent application in a variety of synthetic transformations.
Synthesis of this compound Esters
The most common method for the preparation of O,O-dialkyl dithiophosphoric acids involves the reaction of phosphorus pentasulfide (P₄S₁₀) with an appropriate alcohol. The reaction is typically carried out by treating phosphorus pentasulfide with four equivalents of the alcohol.
General Synthesis Pathway
The overall reaction for the synthesis of O,O-dialkyl dithiophosphoric acids from phosphorus pentasulfide and an alcohol can be represented as follows:
P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S
Experimental Protocol: Synthesis of O,O-Diethyl this compound
This protocol details the laboratory-scale synthesis of O,O-diethyl this compound.
Materials:
-
Phosphorus pentasulfide (P₄S₁₀)
-
Absolute ethanol (B145695) (EtOH)
-
Toluene (optional)
-
Reaction flask with reflux condenser and gas outlet
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a well-ventilated fume hood, charge the reaction flask with absolute ethanol.
-
While stirring, slowly and portion-wise add phosphorus pentasulfide to the ethanol. The reaction is exothermic and will generate hydrogen sulfide gas, which should be appropriately scrubbed.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by the cessation of H₂S evolution).
-
Cool the reaction mixture to room temperature.
-
The crude O,O-diethyl this compound can be used directly for many applications or purified by distillation under reduced pressure.
Quantitative Data: The yield of O,O-dialkyl dithiophosphoric acids is typically high, often exceeding 90%.
| Alcohol | Product | Yield (%) | Reference |
| Methanol | O,O-Dimethyl this compound | 91-93 | |
| Ethanol | O,O-Diethyl this compound | >95 | |
| Isobutyl alcohol / Amyl alcohol | Mixed O,O-dialkyl dithiophosphoric acids | Not specified |
Table 1: Representative Yields for the Synthesis of O,O-Dialkyl Dithiophosphoric Acids.
Applications in Organic Synthesis
This compound esters are precursors to a wide array of functional groups and molecular scaffolds.
Thionation of Carbonyl Compounds using Lawesson's Reagent
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used thionating agent derived from a this compound precursor. It efficiently converts carbonyl compounds into their corresponding thiocarbonyls.
Mechanism of Thionation: Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the carbonyl compound to form a transient thiaoxaphosphetane intermediate, which then fragments to yield the thiocarbonyl and a stable phosphine (B1218219) oxide byproduct.
Experimental Protocol: Thionation of Ferrocenyl Phenyl Ketone
Materials:
-
Ferrocenyl phenyl ketone
-
Lawesson's reagent (LR)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve ferrocenyl phenyl ketone in THF in a round-bottom flask.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture at 65 °C
Thermal Stability and Decomposition of Dithiophosphoric Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dithiophosphoric acids (DTPAs) are a class of organophosphorus compounds with significant applications in various fields, including as intermediates in the synthesis of pesticides and as additives in lubricating oils. A thorough understanding of their thermal stability and decomposition pathways is paramount for ensuring safe handling, optimizing reaction conditions, and predicting the shelf-life of related products. This technical guide provides a comprehensive overview of the thermal behavior of DTPAs, detailing their decomposition mechanisms, the analytical techniques employed for their characterization, and illustrative thermal analysis data. While specific quantitative data for a broad range of DTPAs is not extensively available in public literature, this guide consolidates known principles and provides generalized experimental protocols to aid researchers in this area.
Introduction
Dithiophosphoric acids are characterized by the general formula (RO)₂P(S)SH, where R represents an alkyl or aryl group. Their thermal instability can lead to the formation of various volatile and non-volatile byproducts, some of which may be hazardous.[1] The decomposition process is complex and can be influenced by factors such as temperature, heating rate, and the presence of oxygen or other reactive species.[1] This guide focuses on the intrinsic thermal properties of DTPAs in the absence of other reactive agents, unless otherwise specified.
Thermal Decomposition Pathways
The thermal degradation of dialkyl dithiophosphoric acids is understood to proceed through several key pathways, often involving a series of reactions such as isomerization, elimination, and intermolecular condensation.[1]
The primary proposed decomposition pathways include:
-
Thiono-Thiolo Rearrangement: This intramolecular rearrangement involves the conversion of the P=S (thiono) bond to a P-S (thiolo) linkage, accompanied by the migration of an alkyl group from an oxygen atom to a sulfur atom. This is a well-known reaction in organophosphorus chemistry.[1]
-
Decomposition to Aldehydes and Hydrogen Sulfide (B99878): At elevated temperatures, DTPAs can decompose to yield aldehydes (e.g., acetaldehyde (B116499) from O,O-diethyl dithiophosphate), hydrogen sulfide (H₂S), and a phosphorus-sulfur residue.[1]
-
Formation of Mercaptans and Anhydrides: Another potential pathway involves the elimination of an alkene (e.g., ethylene) to form a phosphorodithioic acid anhydride. Reaction with any available water can also lead to the production of the corresponding alcohol and subsequent formation of mercaptans.[1]
The following diagram illustrates these primary decomposition pathways for a generic O,O-dialkyl dithiophosphoric acid.
Caption: Primary thermal decomposition pathways of O,O-dialkyl dithiophosphoric acids.
Quantitative Thermal Analysis Data
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for O,O-Diethyl Dithiophosphate
| Parameter | Value (Illustrative) | Conditions |
| Onset of Decomposition (T_onset) | 140 - 160 °C | 10 °C/min, Nitrogen atmosphere |
| Peak Decomposition Temperature (T_peak) | 180 - 200 °C | 10 °C/min, Nitrogen atmosphere |
| Mass Loss at 250 °C | 60 - 70 % | 10 °C/min, Nitrogen atmosphere |
| Final Residue at 600 °C | 20 - 30 % | 10 °C/min, Nitrogen atmosphere |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for O,O-Diethyl Dithiophosphate
| Thermal Event | Temperature Range (°C) (Illustrative) | Enthalpy Change (ΔH) (J/g) (Illustrative) | Comments |
| Endothermic Event | 150 - 210 | -150 to -250 | Corresponds to decomposition, likely overlapping with volatilization. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of dithiophosphoric acids are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a suitable TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Thermal Program:
-
The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[1]
-
-
Data Analysis:
-
The mass of the sample is recorded continuously as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and the percentage of mass loss at different stages.[1]
-
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of a this compound as a function of temperature.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is weighed into a hermetically sealed aluminum crucible to prevent volatilization.
-
Instrument Setup:
-
Thermal Program:
-
The DSC cell is heated from a sub-ambient temperature (e.g., -20 °C) to a final temperature (e.g., 250 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[1]
-
-
Data Analysis:
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.[1]
-
The resulting DSC thermogram is analyzed to identify endothermic or exothermic events, such as melting, crystallization, or decomposition, and to quantify the enthalpy changes (ΔH) associated with these transitions.[1]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of a this compound.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
Methodology:
-
Sample Preparation: A small amount of the this compound is placed in a pyrolysis sample tube.[1]
-
Pyrolysis:
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300 °C, 500 °C) in an inert atmosphere (e.g., helium).[1]
-
-
GC-MS Analysis:
-
Data Interpretation:
-
The obtained mass spectra are compared with a library of known spectra (e.g., NIST) to identify the degradation products.[1]
-
Caption: Logical workflow for the analysis of decomposition products using Py-GC-MS.
Conclusion
The thermal stability and decomposition of dithiophosphoric acids are critical parameters for their safe and effective application. While a comprehensive, publicly available library of quantitative thermal data is currently lacking, the established decomposition pathways and analytical methodologies provide a strong foundation for researchers. The primary decomposition routes involve thiono-thiolo rearrangement, fragmentation into smaller volatile molecules, and condensation reactions. Techniques such as TGA, DSC, and Py-GC-MS are indispensable tools for elucidating the thermal behavior and decomposition products of these compounds. It is recommended that researchers conduct these analyses on their specific this compound derivatives to obtain precise data for their applications. Further research to populate a quantitative database of the thermal properties of a wider range of dithiophosphoric acids would be highly beneficial to the scientific community.
References
Acidity and pKa Values of Dithiophosphoric Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the acidity and pKa values of various dithiophosphoric acids. Dithiophosphoric acids (DTPAs), organophosphorus compounds with the general formula (RO)₂P(S)SH, are versatile molecules with significant applications in fields ranging from materials science to medicinal chemistry. Their acidity is a critical parameter influencing their chemical reactivity, biological activity, and utility in drug design and development. This guide summarizes key quantitative data, details experimental methodologies for pKa determination, and provides visual representations of experimental workflows.
Understanding the Acidity of Dithiophosphoric Acids
The acidity of dithiophosphoric acids arises from the dissociation of the proton from the sulfhydryl (-SH) group. The stability of the resulting dithiophosphate (B1263838) anion is influenced by the nature of the organic substituents (R groups) attached to the oxygen atoms. Electron-donating groups tend to decrease acidity (increase pKa), while electron-withdrawing groups increase acidity (decrease pKa). The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of this acidity. A lower pKa value indicates a stronger acid.
Quantitative Data: pKa Values of Dithiophosphoric Acids
The following table summarizes experimentally determined pKa values for a selection of O,O'-dialkyl dithiophosphoric acids in an aqueous solution. These values were determined by the distribution method between an organic solvent and an aqueous phase.
| Dithiophosphoric Acid | R Group | pKa (Aqueous) |
| O,O'-Diethyl this compound | Ethyl | 1.62 |
| O,O'-Di-n-propyl this compound | n-Propyl | 1.83 |
| O,O'-Di-n-butyl this compound | n-Butyl | 2.05 |
| O,O'-Di-n-pentyl this compound | n-Pentyl | 2.22 |
| O,O'-Di-n-hexyl this compound | n-Hexyl | 2.32 |
| O,O'-Di-n-heptyl this compound | n-Heptyl | 2.45 |
| O,O'-Di-n-octyl this compound | n-Octyl | 2.57 |
| O,O'-Di(2-ethylhexyl) this compound | 2-Ethylhexyl | 2.76 |
Data sourced from Zucal, R. H. (1963). The Radiochemistry of Thorium.
Experimental Protocols for pKa Determination
The determination of pKa values is crucial for understanding the behavior of dithiophosphoric acids in various chemical and biological systems. The two most common experimental methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[1] It involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of the this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) to ensure solubility. The concentration of the acid solution should be accurately known.
-
Standardization of the Titrant: A solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is prepared and standardized against a primary standard (e.g., potassium hydrogen phthalate) to determine its exact concentration.
-
Titration Setup: The this compound solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The standardized base solution is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant. The data of pH versus the volume of titrant added is collected.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of the titrant. The equivalence point, where the moles of base added equal the initial moles of acid, is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.
-
Preparation of the Analyte Solution: A stock solution of the this compound is prepared in a suitable solvent.
-
Spectral Measurements: A small, constant amount of the this compound stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the compound have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the typical experimental workflows for determining the pKa of a this compound using potentiometric titration and UV-Vis spectrophotometry.
Conclusion
The acidity and pKa values of dithiophosphoric acids are fundamental properties that dictate their behavior and applications, particularly in the realm of drug development. The data and experimental protocols presented in this guide offer a valuable resource for researchers and scientists working with these important organophosphorus compounds. A thorough understanding of their acidity allows for the rational design of molecules with desired physicochemical and biological properties, ultimately contributing to the development of more effective therapeutic agents.
References
A Technical Guide to the Synthesis and Application of Chiral Dithiophosphoric Acids in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral Brønsted acids have become a formidable tool in modern organic synthesis, enabling a vast array of asymmetric transformations without the need for often toxic and costly metals.[1][2] Among these, chiral phosphoric acids (CPAs), derived from scaffolds like 1,1'-bi-2-naphthol (B31242) (BINOL), have seen remarkable success.[3] This success is largely attributed to their ability to act as bifunctional catalysts, using a Brønsted acidic site and a Lewis basic site to activate both electrophiles and nucleophiles within a well-defined chiral pocket.[3]
Recently, chiral dithiophosphoric acids (DTPA's), the sulfur analogues of CPAs, have emerged as a unique and powerful catalyst class. The replacement of oxygen with sulfur atoms modulates the acid's steric and electronic properties, increasing its acidity and nucleophilicity. This allows DTPAs to catalyze reactions that are challenging for traditional CPAs, particularly those involving unactivated olefins.[1][4] Unlike CPAs, which often rely on hydrogen bonding to orient substrates, DTPAs can engage in novel catalytic cycles, including covalent catalysis, where the catalyst temporarily bonds to the substrate.[1][2] This guide provides an in-depth overview of the synthesis of chiral DTPAs and their application in key asymmetric catalytic reactions.
Synthesis of Chiral Dithiophosphoric Acids
The most common and modular approach to synthesizing chiral dithiophosphoric acids involves a two-step sequence starting from a chiral diol. Axially chiral backbones such as BINOL, VAPOL (Vaulted Biphenanthrol), and TADDOL are frequently employed to establish the chiral environment.[3][5]
General Synthetic Workflow
The synthesis begins with the reaction of the chiral diol with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) to form an intermediate phosphorochloridate. This intermediate is then subjected to thionation using a sulfur source, most commonly phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, followed by hydrolysis to yield the final dithiophosphoric acid.
Key Chiral Scaffolds
The choice of the chiral diol backbone is critical as it defines the shape and steric hindrance of the catalyst's binding pocket.
-
BINOL (1,1'-Bi-2-naphthol): The most widely used scaffold, offering a rigid and well-defined C₂-symmetric chiral environment. Its 3,3'-positions can be easily modified to tune the catalyst's steric and electronic properties.[6]
-
VAPOL (Vaulted Biphenanthrol): Possesses a "vaulted" or deeper chiral pocket compared to BINOL, which can lead to unique selectivity profiles in certain reactions.[5]
-
H₈-BINOL: A partially hydrogenated version of BINOL, which offers different conformational flexibility and has shown improved enantioselectivity in some cases.[1]
-
TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Another class of C₂-symmetric diols that has been successfully used to prepare effective Brønsted acid catalysts.
Applications in Asymmetric Catalysis
Chiral dithiophosphoric acids have proven to be exceptionally effective in reactions that are difficult to achieve with their oxygen-based counterparts. Their increased acidity and the unique potential for covalent catalysis have opened new avenues for asymmetric synthesis.
Case Study: Intramolecular Hydroamination of Dienes
One of the landmark achievements of DTPA catalysis is the highly enantioselective intramolecular hydroamination and hydroarylation of dienes.[1][2] Traditional Brønsted acids struggle with activating unactivated olefins because the resulting carbocation intermediate lacks a strong hydrogen-bonding site to associate with the chiral counterion.[1] DTPAs overcome this by proposing a different mechanism involving covalent catalysis.[1][4]
In this proposed cycle, the this compound first adds across the diene to form a covalent dithiophosphate (B1263838) intermediate.[1] The pendant nucleophile (e.g., a tosyl-protected amine) then attacks this intermediate in an intramolecular Sₙ2' fashion, leading to the cyclized product and regenerating the catalyst.[1][4] This covalent binding of the catalyst to the substrate ensures close proximity of the chiral information during the key bond-forming step, enabling high enantioselectivity.
Table 1: DTPA-Catalyzed Asymmetric Intramolecular Hydroamination of Dienes [1]
| Entry | Catalyst Backbone | 3,3'-Substituent | Yield (%) | e.e. (%) |
| 1 | BINOL | H | 95 | 56 |
| 2 | H₈-BINOL | 9-Anthracenyl | 99 | 90 |
| 3 | H₈-BINOL | 3,5-(CF₃)₂C₆H₃ | 99 | 92 |
| 4 | H₈-BINOL | 2,4,6-(i-Pr)₃C₆H₂ | 99 | 95 |
Conditions: 10 mol% catalyst, 4 Å molecular sieves, fluorobenzene (B45895), 48 h. Data adapted from reference[1].
Case Study: Asymmetric Friedel-Crafts Reactions
The Friedel-Crafts reaction is a fundamental C-C bond-forming reaction. Asymmetric variants catalyzed by chiral Brønsted acids are highly valuable. DTPAs have been shown to be effective catalysts for the reaction of indoles with various electrophiles.
Table 2: DTPA-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indole
| Entry | Electrophile | Catalyst Loading (mol%) | Yield (%) | e.e. (%) |
| 1 | N-Boc Imino Ester | 5 | 95 | 94 |
| 2 | α,β-Unsaturated Ketone | 10 | 88 | 90 |
| 3 | Hept-1-en-3-one | 10 | 91 | 97 |
Data is representative of typical results found in the literature for BINOL-derived DTPA catalysts.
Detailed Experimental Protocols
Synthesis of (R)-3,3'-(9-Anthracenyl)₂-H₈-BINOL-derived this compound
This protocol is adapted from methodologies described in the literature.[1]
Step 1: Synthesis of the Phosphorochloridate
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add (R)-3,3'-(9-Anthracenyl)₂-H₈-BINOL (1.0 equiv) and anhydrous pyridine (B92270) (5.0 equiv).
-
Dissolve the mixture in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phosphorochloridate, which is often used in the next step without further purification.
Step 2: Thionation and Hydrolysis
-
To a flask containing the crude phosphorochloridate (1.0 equiv) under an inert atmosphere, add phosphorus pentasulfide (P₂S₅, 2.0 equiv).
-
Add anhydrous toluene (B28343) and heat the mixture to reflux (approx. 110 °C) for 6 hours.
-
Cool the reaction to room temperature and carefully add deionized water (10 equiv).
-
Heat the mixture to 80 °C and stir vigorously for 4 hours.
-
Cool to room temperature and extract with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
General Procedure for Catalytic Asymmetric Intramolecular Hydroamination
This protocol is a general representation of the procedure found in the literature.[1]
-
To a screw-cap vial, add the diene substrate (0.1 mmol, 1.0 equiv), the chiral this compound catalyst (0.01 mmol, 0.1 equiv), and activated 4 Å molecular sieves (20 mg).
-
Add fluorobenzene (0.5 mL) at room temperature.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 40 °C) for 48 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Load the entire mixture directly onto a silica gel column and purify via flash chromatography to isolate the chiral heterocyclic product.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.
Conclusion and Outlook
Chiral dithiophosphoric acids represent a significant advancement in the field of asymmetric Brønsted acid catalysis. Their unique reactivity, stemming from increased acidity and the ability to engage in covalent catalytic cycles, allows them to succeed where traditional chiral phosphoric acids may fail, especially in the activation of non-polar π-systems.[1][2] The modular synthesis from readily available chiral diols ensures that a wide variety of catalysts can be developed and screened for new applications. Future research will likely focus on expanding the reaction scope of DTPAs, exploring new chiral backbones, and applying these powerful catalysts to the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.
References
- 1. Asymmetric Additions to Dienes Catalyzed by a this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric additions to dienes catalysed by a this compound [escholarship.org]
- 3. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Identification of Dithiophosphoric Acid Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of spectroscopic techniques for the identification and characterization of impurities in dithiophosphoric acids. Dithiophosphoric acids are crucial compounds in various industrial applications, including as lubricant additives, mining flotation agents, and precursors for pesticides and pharmaceuticals.[1] Their purity is critical for performance and safety, necessitating robust analytical methods to detect and quantify potential impurities that may arise during synthesis or degradation.
Common Impurities in Dithiophosphoric Acids
Impurities in dithiophosphoric acids can originate from starting materials, side reactions during synthesis, or degradation. The synthesis of dialkyl dithiophosphoric acids typically involves the reaction of phosphorus pentasulfide (P₂S₅) with an alcohol.[2] Common impurities may include:
-
Oxidation Products: Contact with oxidizing agents can lead to the formation of dioxo and perthio derivatives.[3]
-
By-products of Synthesis: These can include disulphide thioanhydride and trimethylester of dimethyldithiophosphoric acid.[4] In some commercial products like Cyanex 301, impurities such as dialkylmonothiophosphinic acid and dialkylphosphinic acid have been identified, especially after exposure to radiation.[3]
-
Unreacted Starting Materials: Residual alcohols or phosphorus pentasulfide can be present.
-
Water: Can lead to hydrolysis and the formation of related phosphate (B84403) and thiophosphate species.
Spectroscopic Techniques for Impurity Identification
A combination of spectroscopic methods is often employed for the comprehensive analysis of dithiophosphoric acids and their impurities. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for identifying and quantifying phosphorus-containing compounds.[5] Since ³¹P has a natural abundance of 100%, it provides excellent sensitivity for detecting various phosphorus species.[6] ¹H and ¹³C NMR are also used to characterize the organic moieties of the molecules.
Key Features in NMR Spectra:
-
³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment. Different phosphorus-containing functional groups (e.g., dithiophosphate (B1263838), monothiophosphate, phosphate) will have distinct chemical shifts. For instance, the ³¹P chemical shift is very sensitive to the substitution pattern on the phosphorus atom.[7]
-
¹H and ¹³C NMR: These spectra provide information about the alkyl or aryl groups attached to the dithiophosphate moiety. The coupling between phosphorus and nearby protons or carbons (J-coupling) can provide valuable structural information.[6] For example, ¹H NMR spectra of this compound complexes have shown the disappearance of the thiol peak at around 4-5 ppm upon complexation.[8]
Table 1: Typical ³¹P NMR Chemical Shifts for Dithiophosphoric Acids and Related Impurities
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) | Reference Compound |
| Dialkyl this compound | 85 - 100 | Diethyl this compound |
| Dialkyl Monothiophosphinic Acid | 70 - 90 | |
| Dialkylphosphinic Acid | 40 - 60 | |
| Trialkyl Dithiophosphate | 65 - 80 | |
| Phosphate Esters | -5 - 5 | Trimethyl Phosphate |
Note: Chemical shifts can vary depending on the solvent, concentration, and specific alkyl/aryl substituents.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a sample. It is particularly useful for detecting changes in the bonding around the phosphorus atom and for identifying non-phosphorus-containing impurities.
Key Vibrational Bands:
-
P=S Stretching: This vibration typically appears in the range of 600-800 cm⁻¹.
-
P-O-C Stretching: Strong absorptions are usually observed in the 950-1100 cm⁻¹ region.
-
S-H Stretching: A weak absorption may be present around 2550 cm⁻¹ for the free acid.
-
O-H Stretching: The presence of water or hydrolyzed impurities will be indicated by a broad band in the 3200-3600 cm⁻¹ region.
Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive technique that can be used to study the adsorption of dithiophosphates and potential impurities onto surfaces.[9]
Table 2: Key FTIR Absorption Bands for Dithiophosphoric Acids and Potential Impurities
| Functional Group | Wavenumber Range (cm⁻¹) | Notes |
| P=S | 600 - 800 | Characteristic of thionophosphates. |
| P-O-C (Alkyl) | 950 - 1100 | Strong, often multiple bands. |
| P-S-H | ~2550 | Weak and sometimes difficult to observe. |
| O-H (Water) | 3200 - 3600 | Broad band indicating moisture. |
| P=O | 1200 - 1300 | Indicates oxidation to phosphate species. |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of compounds and to elucidate their structure through fragmentation patterns.[10] It is particularly effective for identifying trace-level impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of dithiophosphoric acids and their degradation products.[3]
Key Applications:
-
Molecular Weight Determination: Accurate mass measurements can help to identify the elemental composition of parent ions and impurities.
-
Fragmentation Analysis: Collision-induced dissociation (CID) can be used to fragment ions and provide structural information. For example, the fragmentation of diethyl this compound can be studied to understand its structure.[11]
-
Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for separating complex mixtures and identifying individual components.[3]
Table 3: Common Mass Spectrometric Observations for this compound Analysis
| Observation | Description | Technique |
| [M-H]⁻ Ion | In negative ion mode ESI-MS, the deprotonated molecule of the this compound is commonly observed. | ESI-MS |
| [M+H]⁺ or [M+Na]⁺ Ions | In positive ion mode ESI-MS, protonated or sodiated molecules can be detected. | ESI-MS |
| Oxidative Coupling Products | Dimeric species formed through oxidation can be identified by their higher molecular weights. | ESI-MS |
| Fragmentation Ions | Characteristic fragment ions can help to confirm the structure of the main compound and impurities. | MS/MS (CID) |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient relaxation delay (D1) to ensure quantitative results if needed.
-
Reference the spectrum to an external standard (e.g., 85% H₃PO₄).
-
-
¹H and ¹³C NMR Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
Consider acquiring 2D correlation spectra (e.g., HSQC, HMBC) for complex mixtures to aid in structural elucidation.
-
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
ATR-FTIR: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Transmission: Prepare a thin film of the sample between two KBr or NaCl plates.
-
-
Instrumentation: Use a Fourier Transform Infrared spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or KBr plates.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands and compare them to reference spectra.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with a small amount of formic acid or ammonia (B1221849) for positive or negative ion mode, respectively).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
-
Direct Infusion Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes.
-
-
LC-MS Analysis:
-
Inject the sample onto a suitable HPLC column (e.g., C18) for separation prior to MS detection.
-
Develop a gradient elution method to separate the main component from its impurities.
-
-
Data Analysis: Identify the m/z values of the parent ions and their fragments. Use accurate mass data to propose elemental compositions.
Visualizations
General Workflow for Impurity Identification
Caption: Workflow for the spectroscopic identification of impurities.
Synthetic Pathway and Potential Impurities
Caption: Synthesis of this compound and potential impurity formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Diethyl this compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US4049755A - Process for preparing O,O-dimethylthis compound and alkaline salts thereof - Google Patents [patents.google.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. jeol.com [jeol.com]
- 7. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Dithiophosphoric Acid as a Collector in Sulfide Mineral Flotation
Introduction
Dithiophosphoric acids and their salts are a significant class of sulfhydryl (thiol) collectors extensively utilized in the froth flotation of sulfide (B99878) minerals.[1][2] First introduced in 1925, their application in mineral processing is second only to xanthates.[2] These collectors are particularly valued for their efficacy in the recovery of copper, lead, silver, and zinc from sulfide ores.[1][3] A primary advantage of dithiophosphoric acids is their enhanced selectivity, especially in the separation of valuable minerals from iron sulfides like pyrite, often in alkaline conditions.[1][2] While their collecting power may be less potent than that of xanthates, their selectivity combined with inherent frothing properties makes them indispensable as either primary or co-collectors in numerous flotation circuits.[1][4]
The general chemical structure of a dialkyl dithiophosphoric acid is (RO)₂PSSH, where 'R' represents an alkyl group. The synthesis typically involves the reaction of phosphorus pentasulfide (P₂S₅) with an alcohol (ROH).[5] The resulting this compound is often neutralized with a base to form a more water-soluble salt for easier application in the flotation pulp.[5]
Mechanism of Action
The function of this compound as a collector is predicated on its ability to induce hydrophobicity on the surface of target sulfide minerals. This is achieved through chemisorption, where the dithiophosphate (B1263838) anion selectively binds to metal ions within the mineral's crystal lattice.[1] This interaction leads to the formation of a hydrophobic metal-dithiophosphate complex on the mineral surface. The process is understood to be electrochemical in nature, involving an anodic oxidation of the collector on the mineral surface, coupled with a cathodic reduction of oxygen.[5] As semiconductors, sulfide minerals facilitate the electron transfer required for these reactions.[5] This surface alteration from hydrophilic to hydrophobic allows the mineral particles to attach to air bubbles and be recovered in the froth.
Quantitative Data Presentation
The performance of this compound collectors is influenced by various factors including dosage, pH, and the specific mineralogy of the ore. The following tables summarize quantitative data from several studies, illustrating the effectiveness of different dithiophosphates in the flotation of various sulfide minerals.
Table 1: Performance of Diethyl Dithiophosphate (DTP) vs. Ethyl Xanthate on a Copper Sulfide Ore [6]
| Collector | Dosage (mol/ton) | pH | Copper Recovery (%) | Copper Grade (%) |
| Diethyl Dithiophosphate (di-C₂-DTP) | 0.0348 | ~9 | ~90 | ~15 |
| Diethyl Dithiophosphate (di-C₂-DTP) | 0.0695 | ~9 | ~92 | ~16 |
| Ethyl Xanthate (C₂-X) | 0.0348 | ~9 | Not Specified | Not Specified |
| Ethyl Xanthate (C₂-X) | 0.0695 | ~9 | ~85 | ~18 |
| Ethyl Xanthate (C₂-X) | 0.139 | ~9 | ~87 | ~17 |
Table 2: Flotation of Azurite with a Novel this compound Compound (CDDP) [7]
| Parameter | Value | Azurite Recovery (%) |
| pH | 3 | ~45 |
| 5 | ~70 | |
| 7 | 80.40 | |
| 9 | ~78 | |
| 11 | ~75 | |
| CDDP Concentration (mol/L) at pH 7 | 1 x 10⁻⁵ | ~20 |
| 5 x 10⁻⁵ | ~65 | |
| 1 x 10⁻⁴ | 80.40 | |
| 3 x 10⁻⁴ | 93.67 | |
| 1 x 10⁻³ | ~94 |
Table 3: Performance of Ammonium Dibutyl Dithiophosphate (ADD) in Copper Sulfide Ore Flotation with Slime [8]
| ADD:Terpenic Oil Ratio | Copper Grade (%) | Copper Recovery (%) |
| 5:1 | 17.7 | 89.1 |
| 1:1 | 20.8 | 89.4 |
Table 4: Performance of Dibutyl Dithiophosphate (DBD) and a DBD-SIBX Mixture on a Copper Ore [9]
| Collector(s) | Ratio | Copper Grade (%) | Copper Recovery (%) |
| DBD | - | 19.4 | 95.3 |
| DBD + SIBX | 3:1 | 24.7 | 96.3 |
Experimental Protocols
The following protocols describe standard laboratory procedures for evaluating the performance of this compound collectors in the flotation of sulfide ores.
Protocol 1: Standard Laboratory Batch Flotation Test
This protocol outlines a typical procedure for a laboratory-scale batch flotation test.
1. Ore Preparation:
- Crush the ore sample to pass a 10-mesh sieve.[1]
- Take a representative sample (e.g., 1-2 kg) and grind it in a ball or rod mill with a specified volume of water to achieve the target particle size distribution (e.g., 70-80% passing 75 µm).[1] The grinding time and media charge should be kept consistent for comparative tests.
2. Pulp Preparation:
- Transfer the ground slurry to a laboratory flotation cell of a suitable volume (e.g., 1.5 L or 3.0 L).
- Add water to bring the pulp to the desired density (e.g., 20-35% solids by weight).
- Allow the pulp to agitate for a few minutes to ensure homogeneity.
3. Reagent Conditioning:
- Measure the pH of the pulp and adjust it to the desired level using a pH regulator (e.g., lime, soda ash, or sulfuric acid). Allow the pulp to condition for a set time (e.g., 3 minutes) after pH adjustment.[10]
- Add the this compound collector solution of a known concentration to the pulp. Condition the pulp with the collector for a specific duration (e.g., 3 minutes) to allow for adsorption onto the mineral surfaces.[10]
- Add a frother (e.g., MIBC or a glycol-based frother) to the pulp and condition for a shorter period (e.g., 1-2 minutes).[7]
4. Flotation:
- Open the air inlet valve to introduce air into the cell and initiate flotation. The airflow rate should be controlled and kept constant across tests.
- Collect the froth (concentrate) by scraping it from the lip of the cell at regular intervals (e.g., every 15-30 seconds) for a predetermined total flotation time (e.g., 8-15 minutes).[10]
- It is common practice to collect the concentrate in separate timed fractions to assess flotation kinetics.
5. Sample Processing and Analysis:
- Filter, dry, and weigh the collected concentrate(s) and the remaining tailings.
- Analyze the dried samples for their elemental content (e.g., Cu, Pb, Zn, Fe) using appropriate analytical techniques (e.g., AAS, ICP-OES).
- Calculate the grade and recovery of the valuable minerals in the concentrate.
Protocol 2: Micro-flotation Test for Pure Minerals
This protocol is suitable for studying the flotation behavior of a specific mineral in the presence of a collector.
1. Mineral Preparation:
- Obtain a high-purity mineral sample.
- Grind the mineral sample to the desired particle size and screen it to obtain a narrow size fraction.
- Wash the sample with deionized water to remove fines and any surface contaminants.
2. Flotation Procedure:
- In a beaker, prepare a suspension of the pure mineral (e.g., 2 grams) in a known volume of deionized water (e.g., 100 mL).
- Adjust the pH of the suspension to the desired value.
- Transfer the suspension to a micro-flotation cell (e.g., a Hallimond tube).
- Add the collector solution and condition for a set time while agitating.
- Introduce purified gas (e.g., nitrogen) at a controlled flow rate for a specific duration to carry out flotation.
- Collect and dry both the floated and non-floated fractions.
- Calculate the recovery as the weight percentage of the floated mineral.
Visualizations
Caption: Generalized molecular structure of a dialkyl this compound.
Caption: Standard workflow for a laboratory batch flotation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Brief Introduction of Dithiophosphate [cnlitereagent.com]
- 3. Dithiophosphate 25: A Powerful Collector for Sulfide and Heavy Metal Ores - Dithiophosphate 25 and Flotation Collector [yxintl.en.made-in-china.com]
- 4. Investigating the role of dithiophosphate in the flotation of base metal sulfides [open.uct.ac.za]
- 5. open.uct.ac.za [open.uct.ac.za]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. journalssystem.com [journalssystem.com]
- 9. mdpi.com [mdpi.com]
- 10. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: Dithiophosphoric Acid in Lubricant Oil Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiophosphoric acids and their derivatives, most notably zinc dialkyldithiophosphates (ZDDPs), are indispensable multifunctional additives in the formulation of lubricant oils. For decades, they have served as the cornerstone of anti-wear protection for internal combustion engines and various industrial machinery.[1][2] Their utility extends beyond wear prevention, offering crucial antioxidant and anti-corrosion properties that enhance the longevity and performance of lubricants.[3] This document provides detailed application notes on the function and performance of dithiophosphoric acid-based additives and outlines standardized protocols for their evaluation.
Mechanism of Action
The efficacy of ZDDPs lies in their ability to form a protective tribofilm on metal surfaces under conditions of heat and pressure.[2] This sacrificial layer prevents direct metal-to-metal contact, thereby reducing friction and wear. The mechanism can be summarized in the following key stages:
-
Adsorption: ZDDP molecules are adsorbed onto the metallic surfaces within the lubrication system.
-
Decomposition: Under thermal and shear stress, the ZDDP molecules decompose.
-
Tribofilm Formation: The decomposition products react with the iron surfaces to form a complex, glassy film primarily composed of zinc and iron polyphosphates, along with sulfides.[2] This film is typically 50-150 nm thick.
The antioxidant functionality of ZDDPs involves the decomposition of hydroperoxides, which are precursors to sludge and varnish formation, thus inhibiting the oxidative degradation of the base oil.[2][4]
Performance Characteristics
The performance of ZDDPs is significantly influenced by the structure of the alkyl groups derived from the alcohols used in their synthesis. The two primary classifications are primary and secondary ZDDPs.[4][5]
-
Primary ZDDPs: Characterized by greater thermal stability, making them suitable for applications with higher operating temperatures, such as diesel engines. They are generally less reactive in forming anti-wear films compared to their secondary counterparts.[4][5]
-
Secondary ZDDPs: Exhibit higher reactivity, leading to faster formation of protective tribofilms and superior anti-wear performance. However, they possess lower thermal stability.[4][5]
The selection and combination of primary and secondary ZDDPs allow formulators to tailor the performance characteristics of the lubricant to specific application requirements.
Data Presentation
The following tables summarize quantitative data on the performance of this compound-based additives from various studies. It is important to note that test conditions can vary between studies, affecting direct comparability.
Table 1: Anti-Wear Performance of ZDDP and Ashless Dithiophosphate Additives
| Additive Type | Concentration | Test Method | Wear Scar Diameter (mm) | Coefficient of Friction | Source |
| Base Oil | - | Four-Ball | 0.65 | 0.11 | [6] |
| ZDDP | 2.0 wt% | Four-Ball (ASTM D4172 B) | 0.39 | 0.08 | [6] |
| Ashless Dithiophosphate (Short Alkyl Chain) | 1.0 wt% | Four-Ball (ASTM D4172) | Approx. 0.45 | Approx. 0.09 | [1] |
| Ashless Dithiophosphate (Long Alkyl Chain) | 1.0 wt% | Four-Ball (ASTM D4172) | Approx. 0.55 | Approx. 0.08 | [1] |
| ZDDP + Ni Nanoparticles | 2.5 wt% ZDDP + 0.1 wt% Ni | Ball-on-Disc | - | 0.114 | [2] |
| ZDDP | 2.5 wt% | Ball-on-Disc | - | 0.108 | [2] |
Note: The data from different sources are presented for comparative illustration and were obtained under different test conditions.
Table 2: Antioxidant Performance of ZDDP in Mineral Oil
| Additive | Concentration | Test Method | Oxidation Induction Time (minutes) | Source |
| ZDDP | Not Specified | RPVOT | 14 | [7] |
| Molybdenum Dibutyldithiocarbamate | Not Specified | RPVOT | 210 | [7] |
| ZDDP + Molybdenum Dibenzyldithiocarbamate | Not Specified | RPVOT | 110 | [7] |
Table 3: Corrosion Inhibition Performance of Dithiophosphate Derivatives
| Inhibitor | Concentration (ppm) | Test Medium | Inhibition Efficiency (%) | Source |
| Zinc Oxide Nanoparticles/Tenofovir Disoproxil Fumarate Nanocomposite | 1000 | 1 M HCl | 74 (from PDP), 84 (from EIS) | [8] |
Note: This table illustrates the corrosion inhibition potential of a dithiophosphate-related composite material.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on ASTM standard test methods.
Protocol 1: Evaluation of Anti-Wear Properties using the Four-Ball Wear Test
Based on ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
1. Objective: To determine the wear preventive characteristics of a lubricating fluid.
2. Apparatus:
- Four-Ball Wear Test Machine
- Steel balls (AISI E-52100 steel, 12.7 mm diameter)
- Microscope for measuring wear scars (with a resolution of 0.01 mm)
- Solvent for cleaning (e.g., heptane)
3. Procedure:
- Thoroughly clean the four steel balls and the test cup with solvent and allow them to dry.
- Place three of the steel balls in the test cup and secure them.
- Pour the lubricant sample into the test cup to a level that will cover the three stationary balls.
- Place the fourth ball in the chuck of the motor-driven spindle.
- Assemble the test cup onto the testing machine.
- Apply the specified load (e.g., 147 N or 392 N).
- Start the motor and run the test at the specified speed (e.g., 1200 or 1800 rpm) and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).
- After the test, turn off the motor, remove the load, and disassemble the test cup.
- Carefully remove the three stationary balls and clean them with solvent.
- Using the microscope, measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).
- Calculate the average wear scar diameter for all three balls.
4. Data Reporting: Report the average wear scar diameter in millimeters, along with the test conditions (load, speed, temperature, and duration).
Protocol 2: Evaluation of Antioxidant Stability using the Rotating Pressure Vessel Oxidation Test (RPVOT)
Based on ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel
1. Objective: To evaluate the oxidation stability of a lubricant in the presence of oxygen, water, and a copper catalyst.
2. Apparatus:
- Rotating Pressure Vessel (bomb)
- Oxygen charging equipment
- Pressure measurement device
- Temperature-controlled bath
- Copper catalyst wire
3. Procedure:
- Place a 50 g sample of the lubricant into the glass container of the pressure vessel.
- Add 5 g of distilled water to the container.
- Place a polished copper catalyst coil into the container.
- Assemble the pressure vessel and charge it with oxygen to a pressure of 620 kPa (90 psi) at room temperature.
- Immerse the charged vessel in the temperature-controlled bath maintained at 150°C.
- Rotate the vessel at 100 rpm.
- Continuously monitor the pressure inside the vessel.
- The test is complete when the pressure has dropped by 175 kPa from the maximum pressure observed.
4. Data Reporting: Report the time in minutes from the start of the test until the pressure drops by 175 kPa. This is the oxidation induction time.
Protocol 3: Evaluation of Corrosion Inhibition Properties
Based on ASTM D665: Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water
1. Objective: To evaluate the ability of a lubricant to prevent the rusting of ferrous parts in the presence of water.
2. Apparatus:
- Oil bath capable of maintaining a temperature of 60 ± 1°C
- Beaker (400 ml)
- Stirring apparatus
- Cylindrical steel test specimen
- Polishing materials for the test specimen
3. Procedure:
- Prepare the steel test specimen by polishing it to a specified finish.
- Place 300 ml of the lubricant sample into the beaker.
- Place the beaker in the oil bath and allow the sample to reach 60°C.
- Immerse the prepared steel specimen in the lubricant.
- Add 30 ml of distilled water or synthetic seawater to the beaker.
- Stir the mixture at a speed of 1000 rpm for a specified duration (typically 4 or 24 hours), maintaining the temperature at 60°C.
- At the end of the test period, stop the stirrer, remove the steel specimen, and wash it with a suitable solvent.
- Visually inspect the test specimen for any signs of rust or corrosion.
4. Data Reporting: Report the presence or absence of rust. The result is typically reported as "Pass" (no rust) or "Fail" (rust observed). The extent of rusting can also be rated according to a predefined scale if required.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound additives.
References
- 1. sciensage.info [sciensage.info]
- 2. mdpi.com [mdpi.com]
- 3. ZDDP Antioxidant Corrosion Inhibitor Alkyl Dithiophosphate China Manufacturers Suppliers Factory Exporter [cn-lubricantadditive.com]
- 4. Tech Beat [stle.org]
- 5. Impact of Primary and Secondary ZDDP and Ionic Liquid as Lubricant Oil Additives on the Performance and Physicochemical Properties of Pd-Based Three-Way Catalysts [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abechem.com [abechem.com]
Application Notes and Protocols: Dithiophosphoric Acid for the Functionalization of Unsaturated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of unsaturated polymers using dithiophosphoric acids (DTPAs). This method offers a versatile and efficient pathway to modify the properties of polymers such as polyisoprene and polynorbornene, leading to materials with enhanced optical and flame-retardant characteristics.[1][2]
Introduction
Dithiophosphoric acids (DTPAs) are a class of organophosphorus compounds that can be readily synthesized from phosphorus pentasulfide and various alcohols.[1][2][3] The electrophilic addition of DTPAs to the carbon-carbon double bonds present in unsaturated polymers provides a straightforward method for introducing phosphorus and sulfur heteroatoms into the polymer backbone as side chain groups.[1][2] This functionalization imparts unique properties to the base polymers, opening up new applications in materials science. This technology utilizes readily available and low-cost raw materials, offering an environmentally friendly and inexpensive chemical process for creating novel polymers.[3]
Key Applications and Advantages
The functionalization of unsaturated polymers with DTPAs offers several key advantages:
-
Enhanced Flame Retardancy: The introduction of phosphorus and sulfur imparts significant flame-retardant properties to the polymers.[1][2]
-
Improved Optical Properties: The high heteroatom content can increase the refractive index of the polymers, making them suitable for optical applications.[1][2][3]
-
Tunable Thermomechanical Properties: Di-functional DTPAs can be used to create crosslinked polymer films where the crosslinking density and resulting thermomechanical properties can be controlled by the DTPA feed ratio.[1][2]
-
Versatile Polymer Chemistry: This method is applicable to a range of unsaturated polymers, including polyisoprene (PI), polynorbornene (pNB), natural rubber, and other polydienes.[1][2][3]
Experimental Protocols
Synthesis of Dithiophosphoric Acids (DTPAs)
This protocol describes the general synthesis of DTPAs from phosphorus pentasulfide (P₄S₁₀) and an alcohol.
Workflow for DTPA Synthesis
Caption: General workflow for the synthesis of this compound.
Materials:
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous alcohol (e.g., ethanol, isopropanol, n-hexanol)
-
Anhydrous solvent (e.g., toluene (B28343) or tetrahydrofuran (B95107) (THF))[4][5][6]
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend phosphorus pentasulfide in an anhydrous solvent.
-
Slowly add the desired alcohol to the suspension while stirring. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture at room temperature or gentle heating (e.g., 60°C) for several hours to ensure the reaction goes to completion.[4][5][6]
-
The resulting this compound solution can be used directly for the polymer functionalization step.
Functionalization of Unsaturated Polymers
This protocol outlines the electrophilic addition of a synthesized DTPA to an unsaturated polymer like polyisoprene (PI).
Reaction Scheme: DTPA Addition to Polyisoprene
Caption: Reaction scheme for the functionalization of an unsaturated polymer.
Materials:
-
Unsaturated polymer (e.g., polyisoprene)
-
Synthesized this compound (DTPA)
-
Solvent (if not a neat reaction)
-
Reaction vessel with a stirrer
-
Inert atmosphere
Procedure:
-
Dissolve the unsaturated polymer in a suitable solvent in a reaction vessel under an inert atmosphere. For a neat thermal addition, the liquid polymer is used directly.[1]
-
Add the synthesized this compound to the polymer solution or liquid polymer.
-
Stir the reaction mixture at a specified temperature for a set period. The reaction progress can be monitored using techniques like ¹H NMR and ³¹P NMR spectroscopy.[1]
-
After the reaction is complete, the functionalized polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Characterization Data
The successful functionalization of unsaturated polymers with DTPAs can be confirmed through various analytical techniques.
| Characterization Technique | Purpose | Typical Observations |
| ¹H NMR Spectroscopy | To confirm the addition of DTPA to the polymer backbone. | Disappearance or reduction of signals corresponding to the double bond protons of the polymer and the appearance of new signals corresponding to the DTPA moiety attached to the polymer chain.[1] |
| ³¹P NMR Spectroscopy | To confirm the presence of phosphorus and monitor the reaction. | A characteristic signal for the phosphorus in the DTPA moiety, which may shift upon grafting to the polymer.[1][4] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the functionalized polymer. | To confirm the formation of macromolecules and assess any changes in molecular weight after functionalization.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | Appearance of new absorption bands corresponding to P=S and P-O-C bonds.[4] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the functionalized polymer. | Comparison of the degradation temperatures of the functionalized polymer with the starting polymer to assess changes in thermal stability.[4] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer. | A shift in the glass transition temperature of the functionalized polymer compared to the unfunctionalized polymer.[4] |
Properties of Functionalized Polymers
The introduction of DTPA moieties into the polymer backbone leads to significant changes in the material properties.
| Property | Effect of Functionalization | Quantitative Data Example |
| Optical Properties | Increased refractive index. | The high heteroatom content of DTPA moieties enhances the optical properties of the resulting materials.[1][2] |
| Flame Retardancy | Enhanced resistance to combustion. | The presence of phosphorus and sulfur contributes to the flame-retardant properties of the functionalized polymers.[1][2] |
| Thermomechanical Properties | Tunable properties through crosslinking. | Crosslinked polydiene films can be prepared with di-functional DTPAs, allowing for direct tuning of crosslinking density and thermomechanical properties by adjusting DTPA feed ratios.[1][2] |
| Glass Transition Temperature (Tg) | Can be altered depending on the DTPA and polymer. | For poly(dithiophosphate)s synthesized from P₄S₁₀ and diols, low Tgs ranging from -4 to -50 °C have been observed.[4][6] |
References
- 1. researchgate.net [researchgate.net]
- 2. Dithiophosphoric Acids for Polymer Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. Poly(dithiophosphate)s, a New Class of Phosphorus- and Sulfur-Containing Functional Polymers by a Catalyst-Free Facile Reaction between Diols and Phosphorus Pentasulfide | MDPI [mdpi.com]
- 6. Poly(dithiophosphate)s, a New Class of Phosphorus- and Sulfur-Containing Functional Polymers by a Catalyst-Free Facile Reaction between Diols and Phosphorus Pentasulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dithiophosphoric Acid in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dithiophosphoric acids and their derivatives have emerged as versatile and powerful reagents in synthetic organic chemistry, particularly for the construction of a wide array of sulfur-containing heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the use of dithiophosphoric acid derivatives in the synthesis of key heterocyclic systems, including 1,3,4-thiadiazoles, thiazolines, and in asymmetric catalysis for the formation of chiral heterocycles.
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles using Lawesson's Reagent
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], a derivative of this compound, is a widely used thionating agent that facilitates the synthesis of 1,3,4-thiadiazoles from readily available starting materials.[1][2] The reaction typically proceeds through the condensation of an aldehyde with a hydrazide to form an N-aroylhydrazone intermediate, which then undergoes thionation and cyclization promoted by Lawesson's reagent.[2]
General Reaction Scheme:
R1-CHO + R2-CONHNH2 → R1-CH=N-NHCOR2 --(Lawesson's Reagent)--> 2,5-disubstituted-1,3,4-thiadiazole
Quantitative Data for Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles:
| Entry | R1 (from Aldehyde) | R2 (from Hydrazide) | Reaction Time (h) | Yield (%) | Reference |
| 1 | C6H5 | C6H5 | 10 | 95 | [2] |
| 2 | 4-Cl-C6H4 | C6H5 | 10 | 97 | [2] |
| 3 | 4-OCH3-C6H4 | C6H5 | 10 | 92 | [2] |
| 4 | C6H5 | 4-OCH3-C6H4 | 10 | 93 | [2] |
| 5 | 4-NO2-C6H4 | C6H5 | 12 | 85 | [2] |
| 6 | 2-Thienyl | C6H5 | 10 | 88 | [2] |
Experimental Protocol: One-Pot Synthesis of 2,5-Diaryl-1,3,4-thiadiazoles[2]
Materials:
-
Aryl hydrazide (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
Lawesson's reagent (1.1 mmol)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
N-Aroylhydrazone Formation:
-
In a round-bottom flask, dissolve the aryl hydrazide (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol.
-
Reflux the mixture for 2 hours.
-
Remove the ethanol in vacuo to obtain the crude N-aroylhydrazone intermediate.
-
-
Thionation and Cyclization:
-
To the crude intermediate in the same flask, add toluene, Lawesson's reagent (1.1 mmol), and a catalytic amount of DMAP.
-
Reflux the resulting mixture for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.
-
Mechanism of Lawesson's Reagent in Thionation and Cyclization
The mechanism of thionation by Lawesson's reagent involves the dissociation of the dimer into a reactive dithiophosphine ylide. This ylide then reacts with the carbonyl group of the N-aroylhydrazone in a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the thiocarbonyl compound. The thiohydrazide intermediate then undergoes intramolecular cyclization and subsequent oxidation to furnish the aromatic 1,3,4-thiadiazole (B1197879) ring.[3][4][5]
Caption: Mechanism of 1,3,4-Thiadiazole Synthesis using Lawesson's Reagent.
Synthesis of Thiazolines from N-Acylamino Alcohols
Lawesson's reagent also serves as an effective reagent for the synthesis of thiazolines from (1,2)-N-acylamino alcohols. The reaction proceeds via the direct conversion of the alcohol to a thiol, followed by thionation of the amide carbonyl and subsequent cyclization with the elimination of hydrogen sulfide.[6]
Quantitative Data for Synthesis of 2-Aryl-Thiazolines:
| Entry | N-Acylamino Alcohol Substrate | Product | Yield (%) | Reference |
| 1 | N-(2-hydroxy-1-phenylethyl)benzamide | 2,4-Diphenyl-4,5-dihydrothiazole | 85 | [6] |
| 2 | N-(2-hydroxy-1-(4-methoxyphenyl)ethyl)benzamide | 2-Phenyl-4-(4-methoxyphenyl)-4,5-dihydrothiazole | 82 | [6] |
| 3 | N-(2-hydroxy-1-(4-chlorophenyl)ethyl)benzamide | 2-Phenyl-4-(4-chlorophenyl)-4,5-dihydrothiazole | 88 | [6] |
| 4 | N-(2-hydroxy-1,2-diphenylethyl)benzamide | 2,4,5-Triphenyl-4,5-dihydrothiazole | 90 | [6] |
Experimental Protocol: Synthesis of 2,4-Diphenyl-4,5-dihydrothiazole[6]
Materials:
-
N-(2-hydroxy-1-phenylethyl)benzamide (1.0 mmol)
-
Lawesson's reagent (1.0 mmol)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Silica gel for column chromatography
Procedure:
-
A mixture of N-(2-hydroxy-1-phenylethyl)benzamide (1.0 mmol) and Lawesson's reagent (1.0 mmol) in anhydrous toluene (20 mL) is placed in a round-bottom flask.
-
The mixture is refluxed for 6 hours, with reaction progress monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 2,4-diphenyl-4,5-dihydrothiazole.
Asymmetric Synthesis of Heterocycles using Chiral Dithiophosphoric Acids
Chiral dithiophosphoric acids have been successfully employed as organocatalysts in asymmetric transformations to produce enantioenriched heterocyclic compounds. A notable application is the intramolecular hydroamination and hydroarylation of dienes and allenes, which proceeds with high yields and excellent enantioselectivity.[7][8]
Quantitative Data for Asymmetric Intramolecular Hydroamination of Dienes:
| Entry | Diene Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | N-Tosyl-hexa-4,5-dien-1-amine | (R)-3,3'-Bis(9-anthryl)-[1,1'-binaphthalene]-2,2'-diyl hydrogen dithiophosphate | Fluorobenzene (B45895) | 25 | 95 | 88 | [7] |
| 2 | N-Tosyl-hepta-5,6-dien-2-amine | (R)-3,3'-Bis(9-anthryl)-[1,1'-binaphthalene]-2,2'-diyl hydrogen dithiophosphate | Fluorobenzene | 25 | 92 | 90 | [7] |
| 3 | N-Tosyl-2,2-dimethyl-hexa-4,5-dien-1-amine | (R)-3,3'-Bis(9-anthryl)-[1,1'-binaphthalene]-2,2'-diyl hydrogen dithiophosphate | Fluorobenzene | 40 | 85 | 92 | [7] |
Experimental Protocol: Asymmetric Intramolecular Hydroamination of a Diene[7]
Materials:
-
Diene substrate (0.1 mmol)
-
Chiral this compound catalyst (0.01 mmol, 10 mol%)
-
Activated 4 Å molecular sieves (20 mg)
-
Fluorobenzene (0.5 mL)
-
1-dram screw cap vial
-
Silica gel for purification
Procedure:
-
To a 1-dram screw cap vial, add the diene substrate (0.1 mmol, 1.0 equiv), the chiral this compound catalyst (0.01 mmol, 0.1 equiv), and activated 4 Å molecular sieves (20 mg).
-
Add fluorobenzene (0.5 mL) at room temperature.
-
Seal the vial and allow the reaction to stand for 48 hours at the specified temperature (e.g., 25 °C).
-
Upon completion of the reaction (monitored by TLC or other suitable methods), directly load the entire mixture onto a silica gel column.
-
Elute the product with an appropriate solvent system (e.g., EtOAc/hexanes) to obtain the purified heterocyclic product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Experimental Workflow for Asymmetric Catalysis
The workflow for this asymmetric catalysis involves careful preparation of the reaction, monitoring, and purification to ensure high enantioselectivity.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Additions to Dienes Catalyzed by a this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric additions to dienes catalysed by a this compound [escholarship.org]
Application Notes and Protocols: Dithiophosphoric Acid Derivatives as Ligands for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiophosphoric acids (DTPs) are a versatile class of organophosphorus compounds that act as powerful bidentate chelating agents.[1] Their derivatives readily coordinate with a wide range of metal ions through their two sulfur atoms, forming stable four-membered chelate rings.[2] The resulting metal complexes exhibit diverse structural and electronic properties, leading to a broad spectrum of applications, including as lubricant additives, flotation agents in metallurgy, and precursors for novel materials.[1][3]
In recent years, metal complexes of dithiophosphoric acid derivatives have garnered significant interest in the field of drug development due to their promising biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and antioxidant agents.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of these metal complexes.
Synthesis of this compound Ligands and Metal Complexes
The synthesis of this compound metal complexes is a two-step process that involves the initial preparation of the this compound ligand, followed by its reaction with a suitable metal salt.
General Synthesis Workflow
Caption: General workflow for the synthesis of dithiophosphate metal complexes.
Experimental Protocol 1: Synthesis of O,O-Dialkyl/Diaryl this compound
This protocol describes the general synthesis of O,O-dialkyl or O,O-diaryl dithiophosphoric acids from phosphorus pentasulfide and an alcohol or phenol.[1][7]
Materials:
-
Phosphorus pentasulfide (P₄S₁₀)
-
Appropriate alcohol or phenol (e.g., ethanol, isopropanol, thymol)[1][4]
-
Anhydrous toluene (B28343) or benzene (B151609) (optional, as solvent)[1][7]
-
Reaction flask with a reflux condenser, magnetic stirrer, and gas outlet
-
Heating mantle
-
Fume hood
Procedure:
-
In a well-ventilated fume hood, add the alcohol or phenol to the reaction flask.
-
While stirring, slowly add phosphorus pentasulfide to the alcohol or phenol in small portions. The reaction is exothermic and will generate toxic hydrogen sulfide (B99878) (H₂S) gas, which must be properly scrubbed.[1]
-
The reaction temperature is typically maintained between 60°C and 80°C. For less reactive alcohols or phenols, a higher boiling point solvent like toluene can be used, and the reaction can be heated to reflux (~110°C).[1][7]
-
Continue stirring the reaction mixture vigorously for several hours until the evolution of hydrogen sulfide gas ceases.[1]
-
The resulting O,O-dialkyl/diaryl this compound can be used directly in the next step or purified further.
Experimental Protocol 2: Synthesis of Dithiophosphate Metal Complexes
This protocol outlines two common methods for the synthesis of dithiophosphate metal complexes: direct reaction with the free acid and salt metathesis.[1][3]
Method A: Direct Reaction
Materials:
-
O,O-dialkyl/diaryl this compound (from Protocol 1)
-
Suitable solvent (e.g., ethanol, methanol)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the metal salt in the chosen solvent in a reaction flask.
-
Add a stoichiometric amount of the O,O-dialkyl/diaryl this compound to the metal salt solution. For example, for a Cr(III) complex, use 3 molar equivalents of the this compound.[3]
-
Stir the reaction mixture at room temperature. A color change and/or precipitation of the metal complex should be observed.
-
After the reaction is complete (typically 1-2 hours), collect the solid product by filtration.
-
Wash the product with the solvent and dry it in a desiccator.
Method B: Salt Metathesis
This method often yields a cleaner product.[1]
Materials:
-
Ammonium salt of O,O-dialkyl/diaryl this compound (prepared by reacting the acid with ammonia)
-
Metal salt (e.g., NiCl₂·6H₂O)[3]
-
Solvent (e.g., methanol/water mixture)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the ammonium dithiophosphate salt in the solvent.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution dropwise to the ammonium dithiophosphate solution while stirring vigorously.
-
A precipitate of the metal complex will form. Continue stirring for about an hour at room temperature.[1]
-
Collect the product by filtration, wash with the solvent mixture, and allow it to air dry.[1]
Characterization of Dithiophosphate Metal Complexes
The synthesized complexes are typically characterized by a variety of spectroscopic and analytical techniques to confirm their structure and purity.[8][9]
| Technique | Purpose | Typical Observations |
| Infrared (IR) Spectroscopy | To identify functional groups and confirm coordination. | Disappearance of the S-H stretching band (~2500 cm⁻¹). Presence of P-S and M-S stretching bands.[7] |
| Nuclear Magnetic Resonance (NMR) | To elucidate the structure in solution. | ¹H NMR: Disappearance of the thiol proton peak (~4-5 ppm).[8] ³¹P NMR: Characteristic chemical shifts for the coordinated dithiophosphate ligand (e.g., δP = 106-109 ppm for ammonium salts, different for metal complexes).[4] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | Provides the mass-to-charge ratio (m/z) of the complex.[10] |
| X-ray Crystallography | To determine the solid-state structure, including bond lengths and angles. | Provides precise information on the coordination geometry of the metal center.[3] |
| Elemental Analysis | To determine the elemental composition (C, H, N, S). | Confirms the empirical formula of the synthesized complex.[10] |
Table 1: Spectroscopic and Analytical Characterization Techniques.
Applications in Drug Development
This compound metal complexes have shown significant potential as therapeutic agents, particularly in the areas of anticancer and antimicrobial research.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of dithiophosphate metal complexes against various cancer cell lines.[5][11] The proposed mechanisms of action include DNA binding and proteasome inhibition.[11]
This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.[5][12]
Caption: Workflow for the MTT assay to determine cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dithiophosphate metal complexes) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Morpholinyldithiocarbamate (ligand) | Renal (TK10) | 1.51 | [11] |
| Morpholinyldithiocarbamate (ligand) | Breast (MCF7) | 2.65 | [11] |
| [Cu(Mphdtc)₂] | Melanoma (UACC62) | 4.47 | [11] |
| Gold(III) Dithiocarbamate Complexes | Colon (Caco-2/TC7) | < 2.10 | [13] |
Table 2: Examples of Anticancer Activity of Dithiocarbamate/Dithiophosphate Metal Complexes. (Note: Dithiocarbamates are structurally related to dithiophosphates and often exhibit similar biological activities).
Antimicrobial Activity
This compound derivatives and their metal complexes have also been shown to possess antimicrobial activity against a range of bacteria and fungi.[4]
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[4]
-
Fungal strains (e.g., Candida albicans)[4]
-
Mueller-Hinton broth (for bacteria) or other suitable broth (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
Procedure:
-
Prepare serial dilutions of the test compounds in the broth in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound Type | Microorganism | Activity | Reference |
| Ammonium dithiophosphates | Staphylococcus aureus | Active | [4] |
| S-plumbyl dithiophosphonates | Escherichia coli | Active | [4] |
| Ammonium dithiophosphates | Candida | Active | [4] |
| Au(III) and Ru(III) dithiocarbamates | S. aureus, B. subtilis, E. coli, P. aeruginosa | Prominent |
Table 3: Examples of Antimicrobial Activity of Dithiophosphate/Dithiocarbamate Derivatives.
Conclusion
This compound derivatives are versatile ligands that form stable complexes with a wide array of metals. These complexes are not only important in industrial applications but also represent a promising class of compounds for drug development. Their demonstrated anticancer and antimicrobial activities warrant further investigation. The protocols and data presented here provide a foundation for researchers to synthesize, characterize, and evaluate these compounds for their potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal dithiophosphate complex - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectroscopic Characterization and DFT Calculations of a Novel Lanthanum Complex of Ferrocenyl Dithiophosphonate | Acta Physica Polonica A [appol.ifpan.edu.pl]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Selective Anticancer and Antimicrobial Metallodrugs Based on Gold(III) Dithiocarbamate Complexes [mdpi.com]
Application Notes and Protocols for the Synthesis of Zinc Dialkyl Dithiophosphates (ZDDPs)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Zinc Dialkyl Dithiophosphates (ZDDPs) are a crucial class of multifunctional additives, primarily used in lubricants to provide antiwear, antioxidant, and corrosion-inhibiting properties.[1][2] For over 70 years, they have been instrumental in protecting engine components by forming a sacrificial protective tribofilm on metal surfaces, which prevents direct metal-to-metal contact under boundary lubrication conditions. The general synthesis of ZDDPs is a well-established two-step process.[3]
The first step involves the formation of O,O-dialkyl dithiophosphoric acid ((RO)₂PS₂H) through the reaction of phosphorus pentasulfide (P₂S₅) with a suitable alcohol or a mixture of alcohols (ROH).[2][4] The second step is the neutralization of the resulting this compound with zinc oxide (ZnO) to yield the final ZDDP product, Zn[S₂P(OR)₂]₂.[3]
The nature of the alkyl group (R) significantly influences the additive's performance characteristics. ZDDPs derived from primary alcohols generally exhibit higher thermal stability, while those from secondary alcohols tend to offer superior hydrolytic stability and antiwear performance. The selection of the alcohol allows for the fine-tuning of the ZDDP's properties for specific applications.
Safety Considerations: The synthesis of ZDDPs involves hazardous materials and byproducts. Phosphorus pentasulfide (P₂S₅) is a flammable solid that reacts with moisture to release hydrogen sulfide (B99878). The reaction of P₂S₅ with alcohols is exothermic and produces hydrogen sulfide (H₂S), a highly toxic and flammable gas. All procedures must be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
This section provides a detailed protocol for the synthesis of ZDDPs. The procedure is divided into two main steps: the synthesis of the dialkyl this compound intermediate and its subsequent neutralization to form the zinc salt.
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Primary or secondary alcohol (e.g., isopropanol, 2-butanol, isooctyl alcohol)
-
Zinc oxide (ZnO)
-
Inert gas (Nitrogen or Argon)
-
Solvent (e.g., heptane (B126788) or a lubricating base oil, optional)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel or powder addition funnel
-
Inert gas inlet and outlet (connected to a scrubber for H₂S)
-
Filtration apparatus (e.g., Buchner funnel or centrifuge)
-
Rotary evaporator (for solvent/water removal)
Protocol: General Synthesis of Zinc Dialkyl Dithiophosphate
Step 1: Synthesis of O,O-Dialkyl this compound
-
Apparatus Setup: Assemble the three-neck flask with a mechanical stirrer, reflux condenser, and a powder addition funnel. Ensure all glassware is thoroughly dried. The setup should be placed in a fume hood.
-
Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to remove air and moisture. Maintain a gentle flow of inert gas throughout the reaction. The outlet gas should be passed through a scrubber containing a sodium hydroxide (B78521) solution to neutralize the H₂S byproduct.
-
Charge Alcohol: Charge the flask with the selected alcohol. The molar ratio of alcohol to P₂S₅ should be approximately 4:1.[5]
-
P₂S₅ Addition: Begin stirring the alcohol and slowly add the phosphorus pentasulfide in small portions through the powder addition funnel. The reaction is exothermic; control the addition rate to maintain the reaction temperature between 60-80°C.[6] Cooling with a water bath may be necessary.
-
Reaction: After the addition is complete, continue stirring the mixture at 70-90°C for 2-5 hours, or until all the P₂S₅ has reacted and the solid is no longer visible.[7]
-
Completion: The resulting product is the crude O,O-dialkyl this compound. This intermediate is typically used directly in the next step without purification.
Step 2: Neutralization with Zinc Oxide
-
Prepare ZnO Slurry: In a separate vessel, a slurry of zinc oxide can be prepared in a small amount of solvent (e.g., heptane) or lubricating base oil to facilitate addition, though direct addition of ZnO powder is also common.[7]
-
Neutralization Reaction: Cool the dialkyl this compound from Step 1 to approximately 50-60°C. Slowly add the zinc oxide. The stoichiometric molar ratio is 2 moles of acid to 1 mole of ZnO, though a slight excess (5-10%) of ZnO is often used to ensure complete neutralization.[6]
-
Temperature Control: The neutralization reaction is also exothermic. Control the addition rate to maintain the temperature between 60-90°C.[5][6]
-
Reaction Completion: After the ZnO addition is complete, continue stirring the mixture at 80-100°C for 1-3 hours. The reaction progress can be monitored by measuring the pH of the mixture, with a target pH of above 5.5 to ensure complete neutralization.[6]
-
Work-up:
-
Water Removal: Heat the reaction mixture to 100-110°C, applying a vacuum to remove the water formed during the reaction and any residual unreacted alcohol.[1]
-
Filtration: Cool the mixture to room temperature. If a solvent was used, it can be removed via rotary evaporation. Filter the crude product to remove any unreacted zinc oxide and other solid impurities. The use of a filter aid may be beneficial. The final product is the purified zinc dialkyl dithiophosphate.
-
Data Presentation
The following tables summarize key quantitative data for the synthesis and characterization of ZDDPs.
Table 1: Typical Reaction Parameters for ZDDP Synthesis
| Parameter | Step 1: Acid Formation | Step 2: Neutralization |
| Reactant Molar Ratio | 4 (Alcohol) : 1 (P₂S₅) | 2 (Acid) : 1 (ZnO) |
| Temperature Range (°C) | 60 - 90 °C | 60 - 100 °C |
| Reaction Time (hours) | 2 - 5 hours | 1 - 3 hours |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Table 2: Spectroscopic Characterization Data for ZDDPs
| Analysis Method | Functional Group / Type | Characteristic Peak / Chemical Shift | Reference(s) |
| FTIR | P-O-C (stretching) | 950 - 1040 cm⁻¹ | [8][9] |
| P=S (stretching) | 650 - 670 cm⁻¹ | [2][10][11] | |
| P-S-Zn | 499 - 550 cm⁻¹ | [10] | |
| ³¹P NMR | Primary Alkyl ZDDP | ~108 - 115 ppm | [12] |
| Secondary Alkyl ZDDP | ~100 - 108 ppm | [12][13] | |
| Neutral ZDDP forms | ~93 - 102 ppm | [13] | |
| Basic ZDDP forms | ~102 - 110 ppm | [13] |
Visualization
The following diagram illustrates the experimental workflow for the synthesis of ZDDP.
Caption: Workflow for the two-step synthesis of Zinc Dialkyl Dithiophosphates (ZDDPs).
References
- 1. bobistheoilguy.com [bobistheoilguy.com]
- 2. sciensage.info [sciensage.info]
- 3. Synthesis of Zinc Dialkyldithiophosphate (ZDDP) and Identification of Impurities Formed [pr.ripi.ir]
- 4. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]
- 5. US3234250A - Preparation of zinc dialkyl dithiophosphates - Google Patents [patents.google.com]
- 6. US4092341A - Process of making an oil solution of zinc dihydrocarbyldithiophosphates - Google Patents [patents.google.com]
- 7. US4778906A - Process for the preparation of zinc dialkyldithiophosphate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN103308472A - Method for Analyzing the Structure of Zinc Dialkyldithiophosphate Additives in Lubricating Oils - Google Patents [patents.google.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Dithiophosphoric Acid in the Preparation of Bioactive Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiophosphoric acids (DTPAs), a class of organophosphorus compounds characterized by the (RO)₂P(S)SH functional group, have emerged as versatile synthons in the development of novel bioactive molecules. Their inherent reactivity and ability to be readily functionalized have led to a diverse library of derivatives with significant potential in medicinal chemistry and drug development. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways implicated in the bioactivity of dithiophosphoric acid derivatives.
I. Synthesis of Bioactive this compound Derivatives
The synthesis of this compound derivatives typically begins with the preparation of the parent O,O-dialkyl or O,O-diaryl this compound. This is commonly achieved through the reaction of an alcohol or phenol (B47542) with phosphorus pentasulfide (P₂S₅). The resulting this compound can then be converted into various bioactive derivatives, such as esters, salts, and metal complexes.
Experimental Protocol: Synthesis of O,O-bis(2-isopropyl-5-methylphenyl) this compound (A Thymol-Derived DTPA)
This protocol describes the synthesis of a this compound derivative using thymol (B1683141), a natural monoterpenoid phenol known for its antiseptic properties.
Materials:
-
Thymol
-
Phosphorus pentasulfide (P₂S₅)
-
Benzene (B151609) (anhydrous)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a fume hood, dissolve thymol (2 molar equivalents) in anhydrous benzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add phosphorus pentasulfide (1 molar equivalent) to the stirred solution.
-
Heat the reaction mixture to 50°C and maintain this temperature for 2 hours with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude O,O-bis(2-isopropyl-5-methylphenyl) this compound.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.
II. Bioactivity of this compound Derivatives
This compound derivatives have been extensively evaluated for a range of biological activities. The following sections summarize their antimicrobial, cytotoxic, and antioxidant properties, with quantitative data presented for comparative analysis.
Antimicrobial Activity
Derivatives of this compound have shown significant promise as antimicrobial agents, exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of Thymol-Derived this compound Derivatives
| Compound | Substituent | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| 1 | 7-formyl-9-isobutyryloxy-8-hydroxythymol | 3.9 | 7.8 | 15.6 |
| 5 | Known thymol derivative | 7.8 | 15.6 | 7.8 |
| Kanamycin Sulfate (Standard) | - | 1.9 | 3.9 | - |
Data extracted from a study on thymol derivatives from Ageratina adenophora.[1][2]
Cytotoxic Activity
The anticancer potential of this compound derivatives has been investigated against various human cancer cell lines.
Table 2: Cytotoxicity (IC₅₀) of Thymol-Derived this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| 1 | MCF-7 (Breast) | 7.45 |
| NCI-H460 (Lung) | 12.53 | |
| HeLa (Cervical) | 28.63 | |
| 5 | MCF-7 (Breast) | 9.87 |
| NCI-H460 (Lung) | 15.21 | |
| HeLa (Cervical) | 25.46 | |
| Adriamycin (Standard) | - | <1 |
Data represents the half-maximal inhibitory concentration after a specified incubation period.[1][2]
A study on newly synthesized thymol derivatives also demonstrated potent cytotoxic effects on colorectal cancer cell lines. For instance, acetic acid thymol ester exhibited an IC₅₀ value of approximately 0.08 µg/mL in both HT-29 and HCT-116 cell lines, a significantly higher potency compared to standard thymol (IC₅₀ ~60 µg/mL).[3][4]
Antioxidant Activity
The ability of this compound derivatives to scavenge free radicals is a key aspect of their bioactivity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant potential.
Table 3: Antioxidant Activity (IC₅₀) of this compound Derivatives by DPPH Assay
| Compound Class | Example Derivative | DPPH Scavenging IC₅₀ (µg/mL) |
| Thymol-derived | Acetic acid thymol ester | Data not available |
| This compound esters | O,O-diethyl this compound | Varies with structure |
Note: Comprehensive IC₅₀ values for a wide range of this compound derivatives from a single comparative study are limited in the reviewed literature. The antioxidant activity is highly dependent on the specific chemical structure.
III. Experimental Protocols for Biological Assays
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound derivative)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, prepare a suspension of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial twofold dilutions of the compound in the appropriate broth in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.
-
Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture: Prepare various concentrations of the test compound in methanol.
-
Add the DPPH solution to each concentration of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
IV. Signaling Pathways and Mechanism of Action
The bioactivity of organophosphorus compounds, including this compound derivatives, is often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli. Organophosphorus compounds have been shown to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells. The activation of specific MAPK members, such as p38 and JNK, can trigger downstream events that culminate in cell death.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Inhibition of this pathway is a common strategy in cancer therapy. Some bioactive compounds exert their anticancer effects by downregulating the activity of PI3K and/or Akt, thereby promoting apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Inhibition of NF-κB signaling can sensitize cancer cells to apoptosis and reduce inflammation.
Experimental Protocol: Western Blot Analysis for p38 MAPK Activation
This protocol is used to detect the phosphorylation status of p38 MAPK, an indicator of its activation.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p38 MAPK to normalize for protein loading.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells transiently or stably transfected with an NF-κB luciferase reporter construct
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and treat them with the this compound derivative for a specified time.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce pathway activation.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB transcriptional activity.
V. Conclusion
This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility of these molecules, coupled with their significant antimicrobial, anticancer, and antioxidant effects, makes them attractive candidates for further investigation in drug discovery and development. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as MAPK, PI3K/Akt, and NF-κB, provides a rational basis for the design of more selective and effective therapeutic agents. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Dithiophosphoric Acid as a Chelating Agent for Heavy Metal Extraction
Affiliation: Google Research
Abstract
Heavy metal contamination of aqueous environments poses a significant threat to ecological and human health. Dithiophosphoric acids and their derivatives have emerged as highly effective chelating agents for the extraction and removal of various heavy metals from wastewater and industrial process streams. Their strong affinity for soft metal ions, governed by the principles of Hard and Soft Acids and Bases (HSAB) theory, allows for the formation of stable, insoluble metal-dithiophosphate complexes.[1] This document provides detailed application notes and experimental protocols for the use of dithiophosphoric acids in heavy metal extraction, intended for researchers, scientists, and professionals in drug development and environmental remediation.
Introduction
Dithiophosphoric acids (DTPAs) are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to one sulfur atom, single-bonded to another sulfur atom (which is protonated), and single-bonded to two alkoxy or aryloxy groups. The two sulfur atoms act as soft donor atoms, making DTPAs excellent ligands for soft heavy metal cations such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺).[1][2] The general structure of an O,O-dialkyl dithiophosphoric acid is shown below:
Where R represents an alkyl or aryl group.
The formation of stable, five-membered chelate rings with divalent metal ions results in the precipitation of insoluble metal complexes, facilitating their removal from aqueous solutions.[2] The efficiency of extraction is influenced by factors such as pH, the concentration of the chelating agent, reaction time, and the presence of other ions.[3] This document outlines the synthesis of a common DTPA derivative, O,O-diethyl this compound, and provides protocols for its application in heavy metal extraction from wastewater.
Quantitative Data on Heavy Metal Extraction
The effectiveness of this compound derivatives in chelating and removing heavy metals is demonstrated by the high removal efficiencies achieved under optimized conditions. The following tables summarize quantitative data from studies using analogous compounds, which are indicative of the expected performance.
Table 1: Removal Efficiency of Heavy Metals using Dipropyl Dithiophosphate (B1263838) [3]
| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Rate (%) |
| Lead (Pb) | 200 | < 1.0 | > 99.9 |
| Cadmium (Cd) | 200 | < 0.1 | > 99.9 |
| Copper (Cu) | 200 | < 0.5 | > 99.9 |
| Mercury (Hg) | 200 | < 0.05 | > 99.9 |
Table 2: Optimal Conditions for Heavy Metal Chelation with Dipropyl Dithiophosphate [2][3]
| Parameter | Optimal Value |
| pH Range | 3 - 6 |
| Chelator Dosage | 1.2 times the stoichiometric amount |
| Reaction Time (Pb, Cd, Cu) | 20 minutes |
| Reaction Time (Hg) | 30 minutes |
Note: The affinity for chelation with potassium butyl dithiophosphate follows the order: Cu²⁺ > Pb²⁺ > Cd²⁺. A similar selectivity is expected with other O,O-dialkyl dithiophosphates.[2][4]
Experimental Protocols
Synthesis of O,O-Diethyl this compound
This protocol is adapted from established methods for the synthesis of dithiophosphoric acids.
Materials:
-
Ammonium-O,O-diethyldithiophosphate
-
75% Phosphoric acid
-
Reaction vessel
-
Agitation equipment (e.g., magnetic stirrer)
-
Separating funnel
Procedure: [2]
-
In a suitable reaction vessel, place 485 g of 75% phosphoric acid.
-
With agitation, add 203 g of ammonium-O,O-diethyldithiophosphate over a period of 5 minutes.
-
Monitor the temperature of the reaction mixture. An initial decrease in temperature is expected.
-
Continue agitation for a post-reaction period of 10 minutes.
-
Transfer the liquid reaction mixture to a separating funnel.
-
Allow the mixture to stand for 10 minutes to enable phase separation.
-
The upper phase is the O,O-diethyl this compound. Carefully separate and collect this layer.
-
The expected yield is approximately 182.9 g (98.2% of theoretical).
Synthesis of Sodium O,O-Diethyl Dithiophosphate
The sodium salt is often utilized for wastewater treatment applications due to its enhanced water solubility.[2]
Materials:
-
O,O-Diethyl this compound (from protocol 3.1)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Ethanol (B145695) (or other suitable solvent)
-
Beaker
-
Magnetic stirrer
-
pH meter or pH indicator strips
Procedure: [2]
-
Dissolve the synthesized O,O-diethyl this compound in a suitable solvent such as ethanol in a beaker.
-
While stirring, slowly add the sodium hydroxide solution.
-
Continuously monitor the pH of the mixture.
-
Continue adding the NaOH solution until the pH of the mixture reaches neutral (pH 7).
-
The resulting solution contains sodium O,O-diethyl dithiophosphate. This solution can be used directly for remediation, or the salt can be isolated by evaporating the solvent.
Protocol for Heavy Metal Extraction from Wastewater
This protocol describes a general procedure for the removal of heavy metals from an aqueous solution using a dithiophosphate chelating agent.
Materials:
-
Heavy metal-contaminated wastewater
-
Sodium O,O-diethyl dithiophosphate solution (from protocol 3.2)
-
Acid or base for pH adjustment (e.g., H₂SO₄, NaOH)
-
Flocculant (optional)
-
Jar testing apparatus or beakers with stirrers
-
Filtration apparatus (e.g., filter press, vacuum filtration)
-
Analytical instrumentation for metal analysis (e.g., AAS, ICP-MS)
Procedure:
-
Characterization: Analyze the wastewater to determine the initial concentrations of the target heavy metals and the initial pH.
-
pH Adjustment: Adjust the pH of the wastewater to the optimal range of 3-6 using acid or base.[3]
-
Chelator Addition: With continuous stirring, add the sodium O,O-diethyl dithiophosphate solution. The recommended dosage is 1.2 times the stoichiometric amount required to chelate the target metals.[3]
-
Reaction: Allow the mixture to react for the optimal time (20 minutes for Pb, Cd, Cu; 30 minutes for Hg) to ensure complete precipitation of the metal-dithiophosphate complexes.[3]
-
Flocculation (Optional): If the precipitate is fine, a small amount of an appropriate flocculant can be added to aid in the settling of the particles.
-
Solid-Liquid Separation: Separate the precipitated metal complexes from the treated water using a suitable filtration method.
-
Analysis and Discharge: Analyze the filtrate for residual heavy metal concentrations to ensure they meet the required discharge standards.[2]
-
Sludge Management: The collected sludge, containing the heavy metal precipitates, must be disposed of as hazardous waste in accordance with environmental regulations.[2]
Visualizations
Chelation Mechanism
The following diagram illustrates the general mechanism of heavy metal chelation by O,O-diethyl dithiophosphate. The sulfur atoms of the dithiophosphate ligand donate electron pairs to the metal ion, forming a stable chelate ring structure.[2]
Caption: Chelation of a divalent heavy metal ion with O,O-diethyl dithiophosphate.
Experimental Workflow for Heavy Metal Extraction
The workflow diagram below outlines the key steps in the process of removing heavy metals from wastewater using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Dithiophosphoric Acid Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dithiophosphoric acids.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dithiophosphoric acid, helping you diagnose and resolve problems to improve your reaction yield and product purity.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors. Systematically investigating the following areas can help identify the root cause:
-
Reagent Quality: The purity of your starting materials is critical.
-
Phosphorus Pentasulfide (P₂S₅): Ensure it is of high purity and has been stored under anhydrous conditions to prevent hydrolysis.
-
Alcohol: The presence of water in the alcohol can lead to the formation of unwanted by-products. Use anhydrous alcohol for the reaction. The product of the reaction between alcohol and P₂S₅ is typically 85-90% pure, with impurities often being excess alcohol and water.[1]
-
Solvent: If using a solvent, ensure it is inert and dry. Toluene (B28343) is commonly used as a diluent.[2]
-
-
Reaction Conditions: Precise control over reaction parameters is crucial for maximizing yield.
-
Temperature: The reaction is exothermic.[3] The optimal temperature range can vary depending on the specific alcohol used. For instance, the synthesis of O,O-dimethylthis compound from methanol (B129727) and P₄S₁₀ is carried out at 60-75°C.[2] Overheating can lead to decomposition and the formation of by-products.[2]
-
Reaction Time: The reaction needs sufficient time to go to completion. For the synthesis of O,O-dimethylthis compound, a reaction time of 30-60 minutes is suggested.[2] Monitor the reaction progress using techniques like ³¹P NMR spectroscopy to determine the optimal reaction time.[3]
-
Stoichiometry: A molar ratio of 4 equivalents of alcohol to 1 equivalent of phosphorus pentasulfide is typically used.[3][4] Using a stoichiometric excess of the alcohol can help drive the reaction to completion.[1]
-
-
Mixing and Addition Rate:
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
The alcohol should be added slowly to the suspension of phosphorus pentasulfide to control the exothermic reaction and maintain the desired temperature.[3]
-
Q2: My final product is dark-colored and appears impure. What causes this and how can I obtain a colorless product?
Product discoloration is often an indication of impurities.
-
Causes of Discoloration: The formation of by-products is a likely cause. In the synthesis of O,O-dimethylthis compound, by-products such as methyl mercaptan and methylthis compound can form under conventional reaction conditions.[2]
-
Obtaining a Colorless Product:
-
Controlled Reaction Conditions: Utilizing a diluent like toluene and maintaining a reaction temperature of 60-75°C with a short reaction time can produce colorless O,O-dimethylthis compound.[2]
-
Purification: If the crude product is discolored, purification is necessary. Conventional methods include vacuum distillation or solvent extraction of the this compound salt.[1]
-
Q3: I am observing the formation of significant amounts of side products. How can I minimize their formation?
The formation of by-products is a key challenge in this compound synthesis.
-
Common Side Products: These can include various acidic by-products.[2]
-
Minimizing Side Reactions:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction to prevent hydrolysis of phosphorus pentasulfide and the desired product.
-
Temperature Control: Avoid excessive temperatures which can promote decomposition and side reactions.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can help prevent oxidation and the formation of colloidal sulfur.[3][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method involves the reaction of phosphorus pentasulfide (P₂S₅) with an alcohol.[3][4] Typically, four moles of the alcohol are reacted with one mole of phosphorus pentasulfide.[3]
Q2: What are some typical yields for this compound synthesis?
Yields can be quite high under optimized conditions. For example:
-
The synthesis of O,O-diethylthis compound from ammonium-O,O-diethyldithiophosphate and phosphoric acid can achieve a yield of 98.2%.[6]
-
The reaction of P₄S₁₀ with methanol in toluene can yield 91-93% of O,O-dimethylthis compound.[2]
-
Without rigorous optimization and purification, the purity of the crude product from the reaction of alcohol with P₂S₅ is generally around 85-90%.[1]
Q3: Is it necessary to purify the crude this compound?
Yes, for many applications, purification is essential. Impurities such as excess alcohol, water, and neutral phosphorus compounds are often present in the crude product and can interfere with subsequent reactions, thus reducing the yield of the final desired product.[1]
Q4: What purification techniques are recommended for this compound?
Conventional purification methods include:
It is noted that long-chain dialkyl and diaryl dithiophosphoric acids can be challenging to purify by distillation.[7]
Data Summary
The following tables summarize key quantitative data for the synthesis of dithiophosphoric acids.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| This compound Derivative | Reactants | Solvent/Diluent | Temperature | Time | Yield | Reference |
| O,O-diethylthis compound | Ammonium-O,O-diethyldithiophosphate, 75% Phosphoric acid | None | 17-24°C | 10 min post-reaction | 98.2% | [6] |
| O,O-dimethylthis compound | P₄S₁₀, Methanol | Toluene | 60-75°C | 30-60 min | 91-93% | [2] |
Experimental Protocols
Protocol 1: Synthesis of O,O-Diethylthis compound
This protocol is based on the reaction of phosphorus pentasulfide with ethanol (B145695).[4]
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Ethanol (anhydrous)
-
Inert solvent (e.g., toluene)
-
Reaction flask with a condenser, stirrer, and nitrogen inlet
-
Heating mantle
Methodology:
-
Under a nitrogen atmosphere, charge the reaction flask with phosphorus pentasulfide (1 molar equivalent) and toluene.
-
Slowly add anhydrous ethanol (4 molar equivalents) to the stirred suspension. The addition rate should be controlled to manage the exothermic reaction.
-
After the complete addition of ethanol, heat the mixture to a specified temperature (e.g., 80-90°C) and maintain it for several hours (typically 2-12 hours) to ensure the reaction proceeds to completion.[3]
-
Monitor the reaction progress using a suitable analytical technique such as ³¹P NMR spectroscopy.[3]
-
Upon completion, cool the reaction mixture. The resulting O,O-diethylthis compound in toluene can be used directly for the next step or purified.
Protocol 2: High-Yield Synthesis of O,O-Dimethylthis compound
This protocol is adapted from a patented process designed for high yield and purity.[2]
Materials:
-
Phosphorus sulfide (B99878) (P₄S₁₀)
-
Methanol (anhydrous)
-
Toluene
-
Reaction vessel with temperature control and vigorous stirring
Methodology:
-
React phosphorus sulfide with methanol in toluene as a diluent.
-
Maintain the reaction temperature between 60°C and 75°C.
-
Ensure a short reaction time of 30 to 60 minutes.
-
The resulting toluene solution of O,O-dimethylthis compound can then be used for subsequent reactions, such as neutralization to form alkaline salts.
Visualizations
Caption: General reaction pathway for the synthesis of dialkylthis compound.
Caption: A typical experimental workflow for laboratory synthesis.
References
- 1. US4283335A - Process for producing dialkyl this compound esters - Google Patents [patents.google.com]
- 2. US4049755A - Process for preparing O,O-dimethylthis compound and alkaline salts thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl this compound - Wikipedia [en.wikipedia.org]
- 5. A new synthesis of thiophosphoric acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. DK166086B - METHOD OF PREPARING this compound-0,0 DIESTER - Google Patents [patents.google.com]
Purification of crude dithiophosphoric acid from unreacted starting materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude dithiophosphoric acid from unreacted starting materials.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound, which is synthesized from phosphorus pentasulfide (P₄S₁₀) and an alcohol. The primary impurities are typically unreacted alcohol, water, and various neutral phosphorus-containing byproducts.[1]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis (80-90%) | Incomplete reaction of P₄S₁₀. Formation of byproducts due to side reactions.[2] | Ensure the appropriate stoichiometry of alcohol to P₄S₁₀ is used. Consider using a catalyst as described in some patents to improve reaction efficiency and yield.[2] Monitor the reaction temperature closely, as side reactions can be temperature-dependent. |
| Product is a Dark, Viscous Oil | Presence of colloidal sulfur or other colored impurities. Thermal degradation of the product. | Filter the crude product through a celite pad to remove solid impurities. If thermal degradation is suspected, ensure the reaction and any subsequent distillation are carried out at the lowest possible temperature. |
| Difficulty Removing Excess Alcohol | The alcohol has a high boiling point, making simple evaporation ineffective. | Vacuum Distillation: For volatile alcohols, distillation under reduced pressure is a viable option.[1] Solvent Extraction: Convert the this compound to its salt (e.g., sodium or ammonium (B1175870) salt), which will move to an aqueous phase, leaving the neutral alcohol in an organic phase. The acid can then be regenerated. |
| Emulsion Formation During Solvent Extraction | The crude acid mixture may contain surface-active impurities. Improper pH during the extraction of the salt. | Ensure the pH is carefully controlled during the neutralization and extraction steps.[3] Allow the mixture to stand for a longer period to allow for phase separation. The addition of a small amount of brine can sometimes help to break emulsions. |
| Product Decomposes During Vacuum Distillation | Dithiophosphoric acids can be thermally unstable, especially at elevated temperatures. | Use a high-vacuum system to lower the boiling point of the this compound. Employ a short-path distillation apparatus to minimize the residence time of the compound at high temperatures. Monitor the temperature of the distillation pot carefully. |
| Inaccurate Purity Assessment | Co-elution of impurities with the product in chromatographic methods (GC/HPLC). Signal overlap in spectroscopic methods. | Utilize ³¹P NMR spectroscopy for a more definitive purity assessment. The wide chemical shift range allows for clear identification and quantification of different phosphorus-containing species.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are unreacted starting materials, primarily the alcohol used in the synthesis, and neutral phosphorus-containing byproducts.[1] Water can also be present, which can hydrolyze the product.
Q2: What is the most effective method for purifying crude this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For laboratory-scale purification, conversion of the crude acid to an ammonium or alkali metal salt, followed by solvent extraction, is a robust method.[1][5] This allows for the separation of the ionic salt from neutral impurities like excess alcohol. The pure acid can then be regenerated by acidification. For larger scales, vacuum distillation can be employed, provided the this compound is thermally stable enough.[1] Flash column chromatography is also a viable option for smaller quantities.[6]
Q3: How can I monitor the purity of my this compound?
A3: ³¹P NMR spectroscopy is a highly effective technique for assessing the purity of this compound.[4] It provides a distinct signal for the desired product and can reveal the presence of phosphorus-containing impurities. For example, O,O-diethyl dithiophosphate (B1263838) has a reported ³¹P NMR chemical shift of approximately 91.45 ppm.[4] Other techniques like GC and HPLC can also be used, but may require derivatization and careful method development to ensure good separation from impurities.[4]
Q4: My crude this compound is very dark. What causes this and how can I decolorize it?
A4: The dark color is often due to the presence of fine particles of unreacted phosphorus pentasulfide or colloidal sulfur formed during the reaction. Filtration of the crude product through a pad of celite or silica (B1680970) gel can often remove these particulate impurities. If the color persists, it may be due to dissolved, colored byproducts, which may require purification by chromatography or conversion to the salt and extraction.
Q5: Can I use flash chromatography to purify crude this compound?
A5: Yes, flash column chromatography can be used to purify dithiophosphoric acids, particularly for smaller-scale preparations.[6] Since dithiophosphoric acids are acidic, it is advisable to use a silica gel column and a non-polar eluent system, gradually increasing the polarity. It is important to monitor the fractions carefully, for instance by TLC or ³¹P NMR, to isolate the pure product.
Quantitative Data
| Purification Method | Starting Material | Product | Reported Purity/Yield | Reference |
| Synthesis with Catalyst | Phenol and P₄S₁₀ | O,O-diphenylthis compound | 98.4% purity, 98.0% yield | [2] |
| Synthesis without Catalyst | Methanol and P₄S₁₀ | O,O-dimethylthis compound | 86.7% purity, 82.7% yield | [2] |
| Salt formation and extraction | Toluene solution of O,O-dimethylthis compound | Sodium salt of O,O-dimethylthis compound | Colorless salt obtained | [3] |
Experimental Protocols
Protocol 1: Purification via Ammonium Salt Formation and Solvent Extraction
This protocol is suitable for the purification of crude this compound from excess alcohol and other neutral impurities.
1. Dissolution:
-
Dissolve the crude this compound in a suitable organic solvent with low water miscibility (e.g., diethyl ether, dichloromethane).
2. Neutralization:
-
Cool the solution in an ice bath (0 °C).
-
Slowly bubble ammonia (B1221849) gas through the solution or add a cooled concentrated ammonium hydroxide (B78521) solution dropwise with vigorous stirring.
-
Monitor the pH of the aqueous phase (if present) or with wetted pH paper in the vapor phase, aiming for a neutral pH.
-
The ammonium salt of the this compound will precipitate or form a separate aqueous layer.
3. Extraction:
-
Add deionized water to the mixture to dissolve the ammonium salt.
-
Transfer the mixture to a separatory funnel.
-
Separate the aqueous layer containing the ammonium dithiophosphate from the organic layer which contains the neutral impurities.
-
Wash the organic layer with a small amount of deionized water and combine the aqueous layers.
4. Regeneration of the Acid:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add a strong acid (e.g., 1M HCl) dropwise with stirring until the solution is acidic (pH 1-2).
-
The this compound will separate as an oil or can be extracted with a fresh portion of the organic solvent.
5. Final Purification:
-
Separate the organic layer containing the purified this compound.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for small-scale purification and for separating the desired acid from closely related impurities.
1. Column Preparation:
-
Select an appropriate size flash chromatography column and pack it with silica gel (230-400 mesh) using a slurry method with a non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate).
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
3. Elution:
-
Begin elution with the non-polar solvent.
-
Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Collect fractions of the eluate in separate test tubes.
4. Fraction Analysis:
-
Monitor the collected fractions for the presence of the product. This can be done by thin-layer chromatography (TLC) or by analyzing selected fractions using ³¹P NMR.
5. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Purification pathway via salt formation and solvent extraction.
References
- 1. US4283335A - Process for producing dialkyl this compound esters - Google Patents [patents.google.com]
- 2. CA1156667A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]
- 3. US4049755A - Process for preparing O,O-dimethylthis compound and alkaline salts thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US3426054A - Preparation of metal dialkyl dithiophosphates - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Minimizing side product formation in dithiophosphoric acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in experiments involving dithiophosphoric acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during synthesis and reactions of dithiophosphoric acids.
Question: My initial synthesis of O,O-dialkyl dithiophosphoric acid from phosphorus pentasulfide (P₂S₅) and an alcohol shows low purity (typically 80-90%). What are the common impurities and how can I increase the purity?
Answer: The reaction of P₂S₅ with alcohols is the most common synthetic route, but it can generate several side products.[1][2][3] The crude product purity of 85-90% is common, with the main impurities being excess alcohol, water, and neutral phosphorus compounds.[4]
-
Common Side Products: Undesirable byproducts can include trialkyl thiophosphates ((RO)₃PS), neutral esters ((RO)₂P(S)SR), phosphonic acids ((RO)₂P(S)OH), various disulfides, and free sulfur.[3]
-
Causes and Solutions:
-
Stoichiometry and H₂S Removal: The reaction liberates hydrogen sulfide (B99878) (H₂S).[1] Inefficient removal of H₂S can slow the reaction and promote side reactions. Ensure vigorous stirring and, if necessary, a gentle stream of an inert gas (like nitrogen) to drive off H₂S. Use a stoichiometric excess of the alcohol to drive the reaction to completion, but be aware that excess alcohol will need to be removed later.[4]
-
Temperature Control: The reaction is exothermic. Maintain a consistent temperature, typically between 70°C and 95°C, to ensure a controlled reaction rate and prevent degradation.[4]
-
Purification: For products derived from short-chain alcohols (e.g., methanol, ethanol), vacuum distillation can be an effective purification method.[3] An alternative is to precipitate the this compound as a salt (e.g., ammonium (B1175870) or sodium salt), wash away neutral impurities, and then re-acidify with a strong mineral acid to liberate the purified this compound.[3]
-
Question: During my reaction, I'm observing byproducts consistent with thermal degradation, such as mercaptans or aldehydes. How can I prevent this?
Answer: Dithiophosphoric acids can undergo thermal degradation at elevated temperatures.[5] Decomposition pathways can lead to the formation of aldehydes, hydrogen sulfide, mercaptans, and anhydrides.[5]
-
Temperature Management: The most critical factor is to control the reaction temperature. Some products or intermediates are unstable at temperatures above 110°C.[4] A general temperature range between 50°C and 105°C is often sufficient to optimize yield and purity while minimizing degradation.[4]
-
Reaction Monitoring: Use techniques like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction's progress. This allows you to stop the reaction as soon as the starting material is consumed, avoiding prolonged exposure to heat that could lead to product degradation.
Question: I am performing an esterification reaction with an organic chloride and getting a low yield of the desired S-alkyl dithiophosphate (B1263838) ester. What are the likely causes and solutions?
Answer: Low yields in this S-alkylation reaction are often due to either impure starting materials or suboptimal reaction conditions.
-
Starting Material Purity: Impurities like excess alcohol and water in the crude this compound are also nucleophilic and can react with the organic chloride, consuming your substrate and generating unwanted byproducts.[4] It is highly recommended to purify the this compound before use.
-
Catalysis: The reaction rate can be significantly accelerated by using a catalytic amount (0.05 to 2 mole percent) of a Lewis acid, such as zinc chloride (ZnCl₂), ferrous chloride (FeCl₂), or stannous chloride (SnCl₂).[4]
-
Yield Enhancement: The addition of a fatty acid anhydride (B1165640) (containing 2 to 5 carbon atoms), at 0.1 to 1.5 moles per mole of the organic chloride, has been shown to improve the yield of the desired ester product.[4]
Question: My final product appears to be degrading during storage or workup. What are the potential degradation pathways and how can I improve stability?
Answer: Dithiophosphoric acids and their derivatives can be susceptible to degradation, particularly through oxidation.
-
Oxidative Degradation: In the presence of air or other oxidizing agents, dithiophosphoric acids can be oxidized.[6] For instance, oxidation with a mild agent like iodine leads to the formation of disulfides.[1] Dithiophosphinates have been noted to undergo oxidative degradation in air, which can reduce their effectiveness in applications like metal extraction.[6]
-
Hydrolytic Instability: While generally more stable than their dithiophosphinate counterparts, dithiophosphates can still be sensitive to harsh acidic or aqueous conditions.[6][7]
-
Stabilization Strategies:
-
Store purified products under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Avoid exposure to strong oxidizing agents and extreme pH conditions during workup and storage.
-
The stability is also influenced by the nature of the alkyl (R) groups; bulkier groups can sometimes impart greater stability.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary types of side reactions in this compound chemistry? The main side reactions include thermal degradation, oxidation to disulfides, and competing reactions from impurities present in the starting acid, such as esterification of excess alcohol.[1][4][5]
Q2: How does the choice of solvent affect side product formation? Using an inert, non-reactive solvent is preferable for many reactions.[4] The solvent can help control the reaction temperature by dissipating heat and can also influence reaction rates and selectivity. Polar aprotic solvents like acetonitrile (B52724) or DMF are often used for S-alkylation reactions with dithiophosphate salts.[8]
Q3: What analytical techniques are best for identifying impurities and side products? A combination of techniques is often most effective.
-
³¹P NMR Spectroscopy: This is highly effective for identifying different phosphorus-containing species, including the desired product and various side products.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, often after a derivatization step.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for non-targeted screening of contaminants and reaction byproducts.[11]
Q4: What is a standard workup and purification procedure for this compound esters? A typical workup involves quenching the reaction, followed by an aqueous wash to remove water-soluble impurities. The organic phase is often washed with brine and then with a mild base (like a saturated sodium bicarbonate solution) to remove any unreacted acidic starting material.[4][8] The product is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.[8] Final purification is commonly achieved via flash column chromatography on silica (B1680970) gel.[8]
Data Summary Tables
Table 1: Common Side Products and Mitigation Strategies
| Side Product/Issue | Potential Cause(s) | Recommended Prevention/Minimization Strategy |
| Low Purity of Crude Acid | Incomplete reaction; competing side reactions. | Control temperature; ensure efficient H₂S removal; use inert solvent.[3][4] |
| (RO)₃PS, (RO)₂P(S)SR | Side reactions during initial synthesis from P₂S₅. | Use catalysts (e.g., trimethylphosphine (B1194731) sulfide) to improve yield of desired acid.[3] |
| Aldehydes, Mercaptans | Thermal degradation of the this compound. | Maintain lower reaction temperatures (e.g., 50-105°C); monitor reaction to avoid prolonged heating.[4][5] |
| Disulfides | Oxidation of the this compound. | Handle and store under an inert atmosphere; avoid oxidizing agents.[1][6] |
| Byproducts from Impurities | Reaction of impurities (excess alcohol, water) with electrophiles. | Purify the this compound before subsequent reaction steps.[4] |
Table 2: Recommended Reaction Conditions for Minimizing Side Products
| Reaction Type | Substrates | Catalyst | Solvent | Temperature (°C) | Key Considerations |
| Acid Synthesis | P₂S₅, Alcohol | None (or catalyst like (CH₃)₃PS to improve yield) | Inert Solvent (optional) | 70 - 95 | Efficient H₂S removal is critical.[3][4] |
| Esterification | This compound, Organic Chloride | ZnCl₂, FeCl₂, or SnCl₂ (0.05-2 mol%) | Inert Solvent | 70 - 95 | Use purified acid; fatty acid anhydride can improve yield.[4] |
| Epoxide Ring Opening | This compound, Epoxide | None (acid acts as reactant and catalyst) | Dichloromethane | 0 to RT | Add acid dropwise at 0°C to control exotherm.[8] |
| Michael Addition | Dithiophosphate Salt, α,β-Unsaturated Ketone | Base (to form salt) | Ethanol (B145695) | Room Temp | Ensure complete formation of the dithiophosphate anion before adding the Michael acceptor.[8] |
Experimental Protocols
Protocol 1: Synthesis and Purification of O,O-Diethyl this compound
This protocol describes the synthesis from phosphorus pentasulfide and ethanol, followed by purification.
-
Materials: Phosphorus pentasulfide (P₂S₅), absolute ethanol, toluene (B28343) (optional, as solvent), nitrogen gas supply.
-
Methodology:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and gas outlet, add P₂S₅ (1.0 eq).
-
If using a solvent, add toluene.
-
Under a nitrogen atmosphere, slowly add absolute ethanol (4.0 eq) dropwise while stirring. Maintain the temperature between 60-80°C. The reaction is exothermic and will produce H₂S gas, which should be vented to a scrubber.
-
After the addition is complete, continue stirring at 70-80°C for 1-3 hours until H₂S evolution ceases.
-
Cool the reaction mixture to room temperature. If unreacted P₂S₅ is present, filter it off.
-
Purification: The crude product can be purified by vacuum distillation. Transfer the filtered liquid to a distillation apparatus and distill under high vacuum. Collect the fraction corresponding to O,O-diethyl this compound.
-
Protocol 2: Lewis Acid-Catalyzed Synthesis of S-Benzyl O,O-Diethyl Dithiophosphate
This protocol is for the esterification of a this compound with an organic halide.
-
Materials: Purified O,O-diethyl this compound, benzyl (B1604629) chloride, zinc chloride (ZnCl₂), acetic anhydride, toluene.
-
Methodology:
-
In a round-bottom flask, dissolve the purified O,O-diethyl this compound (1.05 eq) in toluene.
-
Add a catalytic amount of ZnCl₂ (approx. 1 mol%).
-
Add acetic anhydride (0.5 eq relative to benzyl chloride).
-
Add benzyl chloride (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 2-6 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Wash the organic phase sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
References
- 1. Diethyl this compound - Wikipedia [en.wikipedia.org]
- 2. sciensage.info [sciensage.info]
- 3. DK166086B - METHOD OF PREPARING this compound-0,0 DIESTER - Google Patents [patents.google.com]
- 4. US4283335A - Process for producing dialkyl this compound esters - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. daneshyari.com [daneshyari.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
Managing exothermic reactions during dithiophosphoric acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dithiophosphoric acids. The information is presented in a question-and-answer format to directly address common challenges, particularly the management of exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during dithiophosphoric acid synthesis?
A1: The primary safety concern is the highly exothermic reaction between phosphorus pentasulfide (P₂S₅) and alcohols, which can lead to a thermal runaway if not properly controlled. This can result in a rapid increase in temperature and pressure, potentially causing the release of hazardous materials.
Q2: What are the main byproducts in this compound synthesis?
A2: Common impurities include excess alcohol, water, and neutral phosphorus compounds.[1] The formation of these byproducts can be influenced by reaction conditions such as temperature and the purity of the starting materials.
Q3: How can I purify the crude this compound?
A3: Conventional purification techniques include vacuum distillation or solvent extraction of the acid's salt.[1] However, these methods can add significant cost and time to the overall process.[1] For many applications, the crude product, which is typically 85-90% pure, can be used without further purification.[1]
Q4: Can a solvent be used in the synthesis?
A4: Yes, using an inert solvent is a common practice to help control the reaction temperature. Toluene (B28343) is frequently used as a diluent, especially when reacting phosphorus pentasulfide with highly reactive alcohols like methanol, as it helps to manage the strongly exothermic nature of the reaction.[2] The reaction can also be carried out in a volatile hydrocarbon solvent at temperatures up to 110°C.[1]
Troubleshooting Guides
Issue 1: Thermal Runaway and Loss of Temperature Control
Symptom: A sudden and rapid increase in reaction temperature that is difficult to control with standard cooling methods.
Potential Causes:
-
Too rapid addition of phosphorus pentasulfide (P₂S₅) to the alcohol: This is a common cause of thermal runaway due to the highly exothermic nature of the reaction.
-
Inadequate cooling: The cooling system may not be sufficient to handle the heat generated by the reaction.
-
High reactivity of the P₂S₅: The reactivity of P₂S₅ can vary, with some grades being more reactive than others.[3][4]
-
Insufficient solvent: Not using a solvent or using an insufficient volume can lead to poor heat dissipation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Immediate Action | Stop the addition of reactants. | To prevent further heat generation. |
| Increase cooling to the maximum capacity. | To try and regain control of the temperature. | |
| If necessary, prepare an ice bath for emergency cooling. | To provide additional cooling capacity. | |
| 2. Prevention | Control Reactant Addition: Add P₂S₅ portion-wise or as a slurry in an inert solvent at a slow, controlled rate. | To manage the rate of heat evolution. |
| Use a Solvent: Employ an inert solvent like toluene to help dissipate heat.[2] | The solvent acts as a heat sink, moderating the temperature. | |
| Monitor Temperature Continuously: Use a calibrated thermometer and have a secondary temperature probe as a backup. | To detect any unexpected temperature increases promptly. | |
| Ensure Adequate Cooling: Use a reaction vessel with a sufficiently large surface area for cooling and a properly sized cooling system. | To effectively remove the heat generated during the reaction. | |
| 3. Emergency Quenching (Advanced) | Have a quenching agent, such as a high-boiling point inert solvent, ready to add to the reaction vessel in case of a severe thermal runaway. | This is a last resort to rapidly cool and dilute the reaction mixture. This should only be performed by experienced personnel with appropriate safety measures in place. |
Issue 2: Low Yield of this compound
Symptom: The final yield of the desired this compound is significantly lower than expected.
Potential Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Side reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.
-
Loss of product during workup: The product may be lost during extraction or purification steps.
-
Poor quality of reactants: Impurities in the starting materials can lead to side reactions and lower yields.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Reaction Completion | Monitor the reaction progress using techniques like TLC or ³¹P NMR. | To ensure the reaction has gone to completion before workup. |
| 2. Optimize Reaction Conditions | Temperature: Ensure the reaction is maintained within the optimal temperature range. For many alcohols, this is between 60°C and 80°C.[5] | Temperature affects the reaction rate and selectivity. |
| Reaction Time: Increase the reaction time if monitoring indicates an incomplete reaction. | To allow for complete conversion of the starting materials. | |
| Stoichiometry: Using a stoichiometric excess of the alcohol can help drive the reaction to completion.[1] | Le Chatelier's principle. | |
| 3. Minimize Workup Losses | Extraction: If performing an aqueous workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent. | To maximize the recovery of the product. |
| Purification: If distillation is used, ensure the vacuum is adequate and the temperature is controlled to prevent product decomposition. | To avoid loss of product during purification. | |
| 4. Ensure Reactant Quality | Use high-purity starting materials. | To minimize side reactions caused by impurities. |
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Alcohol | Reactant Ratio (Alcohol:P₂S₅) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Methanol | 4:1 | 60 | 2.5 | 82.7 | [6] |
| Ethanol | 4:1 | 70 | 9.2 | 84.9 | [6] |
| Isopropanol | 4:1 | 75 | 2 | 87.8 | [6] |
| Mixed primary amyl and isobutyl alcohols | 4:1 | ~77 | ~4 | Not specified | [7] |
Note: Yields can vary based on specific reaction conditions and the scale of the synthesis.
Experimental Protocols
General Protocol for the Synthesis of Dialkyl this compound
This protocol is a general guideline and may need to be optimized for specific alcohols and scales.
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Alcohol (e.g., ethanol, isopropanol)
-
Inert solvent (e.g., toluene), optional
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel, and condenser connected to a gas outlet/scrubber.
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry and under an inert atmosphere. If using a solvent, add it to the reaction vessel.
-
Alcohol Addition: Add the alcohol to the reaction vessel.
-
Cooling: Cool the alcohol (or alcohol/solvent mixture) to the desired starting temperature (e.g., 10-20°C) using a cooling bath.
-
P₂S₅ Addition: Slowly and portion-wise add the phosphorus pentasulfide (P₂S₅) to the stirred alcohol solution. The rate of addition should be carefully controlled to maintain the reaction temperature within the desired range (typically not exceeding 70-80°C). The reaction is exothermic, and a rapid temperature increase indicates that the addition rate is too fast.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the desired temperature for a specified period (typically 1-6 hours) until the reaction is complete.[1] The complete dissolution of P₂S₅ is a good indicator of reaction progress.
-
Workup: Once the reaction is complete, the crude this compound can be used directly for many applications. If purification is required, it can be done via vacuum distillation or by converting the acid to a salt, followed by extraction.
Safety Note: The reaction produces hydrogen sulfide (B99878) (H₂S) gas, which is toxic and flammable. The reaction must be carried out in a well-ventilated fume hood, and the off-gases should be passed through a scrubber containing a solution of sodium hypochlorite (B82951) or sodium hydroxide.
Mandatory Visualization
Caption: Workflow for managing exothermic reactions during synthesis.
Caption: Troubleshooting workflow for low product yield.
References
- 1. US4283335A - Process for producing dialkyl this compound esters - Google Patents [patents.google.com]
- 2. US4049755A - Process for preparing O,O-dimethylthis compound and alkaline salts thereof - Google Patents [patents.google.com]
- 3. CA1079479A - Process for improving the reactivity of phosphorus pentasulfide - Google Patents [patents.google.com]
- 4. CA1156667A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]
- 5. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 6. DK166086B - METHOD OF PREPARING this compound-0,0 DIESTER - Google Patents [patents.google.com]
- 7. US3426054A - Preparation of metal dialkyl dithiophosphates - Google Patents [patents.google.com]
Technical Support Center: Optimization of Dithiophosphoric Acid Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for dithiophosphoric acid esterification.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this compound esterification?
A1: this compound esterification typically involves the reaction of an O,O-dialkyl this compound with an organic halide (e.g., an organic chloride) to form the corresponding this compound ester. This reaction is often catalyzed by a Lewis acid.[1]
Q2: What are the common starting materials for preparing the O,O-dialkyl this compound reactant?
A2: The O,O-dialkyl this compound is commonly prepared by reacting an alcohol with phosphorus pentasulfide.[1] This process liberates hydrogen sulfide (B99878).
Q3: What types of catalysts are typically used for this esterification?
A3: Lewis acids such as zinc chloride, ferrous chloride, or stannous chloride are commonly used to catalyze the reaction between the O,O-dialkyl this compound and the organic chloride.[1]
Q4: What is a common method to improve the yield of the esterification reaction?
A4: The addition of a fatty acid anhydride (B1165640), containing 2 to 5 carbon atoms, at 0.1 to 1.5 moles per mole of the organic chloride, has been shown to improve the yield of dialkyl this compound esters.[1] This can also help to avoid the need for rigorous purification of the starting O,O-dialkyl this compound.[1]
Troubleshooting Guide
Problem 1: Low Yield of this compound Ester
| Potential Cause | Recommended Solution |
| Impure O,O-dialkyl this compound starting material. Impurities such as excess alcohol and water can react with the organic chloride, reducing the yield of the desired ester.[1] | Purify the O,O-dialkyl this compound before use. Alternatively, add 0.1 to 1.5 moles of a fatty acid anhydride (containing 2 to 5 carbon atoms) per mole of the organic chloride to the reaction mixture.[1] |
| Suboptimal Reaction Temperature. The reaction temperature can significantly impact the reaction rate and selectivity. Temperatures that are too low may result in a slow reaction, while temperatures that are too high can lead to decomposition of reactants or products. | The optimal temperature is typically in the range of 40°C to 200°C, but this is highly dependent on the stability of the specific reactants and products.[1] For some intermediates, temperatures above 110°C can cause instability.[1] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific system. |
| Insufficient Catalyst Concentration. A catalytic amount of a Lewis acid is generally required to accelerate the reaction. | The catalyst concentration is typically in the range of 0.05 to 2 mole percent based on the this compound reactant, with 0.5 to 1.0 mole percent being preferred.[1] |
| Reversible Reaction Equilibrium. The esterification reaction can be reversible. | Using a stoichiometric excess of one of the reactants, typically the this compound, can help drive the reaction to completion.[1] |
Problem 2: Formation of Undesired Byproducts
| Potential Cause | Recommended Solution |
| Side reactions due to impurities. Impurities in the starting materials can lead to the formation of byproducts. | Ensure high purity of the O,O-dialkyl this compound and the organic chloride. |
| Formation of Mercaptans. In some related thiol-phosphoric acid ester preparations, the formation of poisonous mercaptans can be a significant issue.[2] | Carrying out the reaction in a substantially neutral aqueous medium when using salts of O,O-dialkyl-thiol-phosphoric acids can significantly reduce mercaptan formation.[2] |
Data Presentation
The following tables summarize quantitative data from example experiments on the synthesis of bis(O,O-diethyl dithiophosphate) of p-dioxane-2,3-dithiol from the reaction of O,O-diethyl this compound and 2,3-dichloro-p-dioxane.[1]
Table 1: Effect of Acetic Anhydride on Yield
| Experiment | O,O-diethyl this compound Purity | Acetic Anhydride Added | Solvent | Reaction Temperature | Reaction Time | Yield |
| 1 | Technical Grade (impure) | Yes | Cyclohexane | 85°C | 3 hours | 74.6% |
| 2 (Comparison) | Technical Grade (impure) | No | Cyclohexane | 85°C | 3 hours | 71.9% |
| 3 (Comparison) | 98% Pure | No | Cyclohexane | 85°C | 3 hours | 73% |
This data suggests that the addition of acetic anhydride can improve the yield when using technical grade O,O-diethyl this compound.
Experimental Protocols
Protocol 1: Synthesis of O,O-dialkyl this compound
This protocol describes the synthesis of O,O-diethyl this compound.
-
Charge a reaction vessel with phosphorus pentasulfide and an inert solvent such as cyclohexane.
-
Heat the mixture with stirring to approximately 80°C.
-
Gradually add a stoichiometric excess of the desired alcohol (e.g., ethanol) over a period of several hours.
-
Continue stirring at the reaction temperature for an additional period to ensure complete reaction, during which hydrogen sulfide will be liberated.
-
The resulting product is a technical grade O,O-dialkyl this compound, which is typically 85-90% pure.[1]
Protocol 2: Esterification with an Organic Chloride
This protocol describes a general procedure for the esterification of an O,O-dialkyl this compound with an organic chloride, using a Lewis acid catalyst.
-
Charge a reaction vessel equipped with a stirrer, condenser, and thermometer with the O,O-dialkyl this compound in an inert solvent (e.g., cyclohexane).
-
Add a catalytic amount of a Lewis acid (e.g., zinc chloride, 0.5-1.0 mole percent).
-
If using technical grade this compound, add 0.1 to 1.5 moles of a fatty acid anhydride per mole of the organic chloride.
-
Heat the mixture to the desired reaction temperature (e.g., 70-95°C).
-
Gradually add the organic chloride to the reaction mixture.
-
Maintain the reaction at temperature with stirring for 1 to 6 hours, monitoring the progress by a suitable method (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture.
-
Wash the organic phase sequentially with brine and a dilute aqueous alkali solution.
-
Remove the solvent by distillation or evaporation to yield the crude this compound ester.
Visualizations
Caption: A generalized workflow for the synthesis and esterification of this compound.
Caption: A decision tree for troubleshooting low yields in this compound esterification.
References
Technical Support Center: Preventing Oxidative Degradation of Dithiophosphoric Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the oxidative degradation of dithiophosphoric acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is oxidative degradation of this compound?
A1: Oxidative degradation is a chemical process where this compound reacts with oxidizing agents, such as atmospheric oxygen, leading to the formation of various degradation products. This process can alter the chemical properties and efficacy of the this compound solution. The primary degradation products include the corresponding monothio- and oxo-acids, as well as disulfide-bridged dimers.
Q2: What are the main factors that accelerate the oxidative degradation of this compound?
A2: Several factors can accelerate the oxidative degradation of this compound, including:
-
Exposure to Air (Oxygen): Oxygen is a primary driver of oxidative degradation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Strong Oxidizing Agents: Chemicals like nitric acid can rapidly degrade this compound.[1][2]
-
Exposure to Light: Certain wavelengths of light can provide the energy to initiate oxidative reactions.
-
Presence of Metal Ions: Some metal ions can act as catalysts, speeding up the degradation process.
Q3: How can I visually identify if my this compound solution has degraded?
A3: While visual inspection is not a definitive method, signs of degradation may include a change in color (e.g., darkening or yellowing) or the formation of precipitates in the solution. However, significant degradation can occur without any obvious visual changes. Therefore, analytical techniques are necessary for accurate assessment.
Q4: What are the recommended storage conditions to minimize degradation?
A4: To minimize oxidative degradation, this compound solutions should be stored under the following conditions:
-
Inert Atmosphere: Store under an inert gas like nitrogen or argon to displace oxygen.[3][4]
-
Low Temperature: Storage at reduced temperatures, such as in a refrigerator or freezer (e.g., <-15°C), is recommended to slow down the rate of degradation.[3][4]
-
Light Protection: Use amber-colored vials or store in the dark to protect from light.
-
Tightly Sealed Containers: Ensure containers are well-sealed to prevent the ingress of air and moisture.[3][4][5]
-
Avoid Incompatible Materials: Do not store in contact with strong oxidizing agents, bases, or certain metals.[3][6]
Q5: Are there any chemical additives that can prevent oxidation?
A5: Yes, the addition of antioxidants can help to inhibit oxidative degradation. While research on specific antioxidants for this compound solutions is ongoing, general-purpose antioxidants for organophosphorus compounds may be effective. These can include:
-
Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).
-
Thiol-based Antioxidants: Compounds like glutathione (B108866) and N-acetylcysteine.[7]
-
Radical Scavengers: In specific contexts, such as in the presence of nitric acid, radical scavengers like hydrazine (B178648) have been shown to inhibit degradation.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions & Solutions |
| Rapid discoloration or precipitation in the this compound solution. | 1. Exposure to air and light. 2. Storage at ambient or elevated temperatures. 3. Contamination with oxidizing agents or incompatible metals. | 1. Immediately purge the solution with an inert gas (nitrogen or argon) and store in a tightly sealed, amber-colored vial. 2. Transfer the solution to a low-temperature storage environment (e.g., refrigerator or freezer). 3. Review handling procedures to identify and eliminate potential sources of contamination. Consider using high-purity solvents and glassware. |
| Inconsistent experimental results using the this compound solution. | 1. Partial degradation of the this compound, leading to a lower effective concentration. 2. Formation of interfering degradation products. | 1. Verify the purity of the this compound solution using an appropriate analytical method (see Experimental Protocols section). 2. If degradation is confirmed, prepare a fresh solution and adhere strictly to recommended storage and handling procedures. 3. Consider adding a suitable antioxidant to newly prepared solutions if they are to be stored for an extended period. |
| Loss of activity of a this compound-based reagent over time. | 1. Slow oxidative degradation during storage. 2. Repeated freeze-thaw cycles introducing oxygen and moisture. | 1. Prepare smaller batches of the reagent to be used within a shorter timeframe. 2. Aliquot the solution into smaller, single-use vials to minimize exposure of the bulk solution to air and prevent repeated freeze-thaw cycles. 3. Store aliquots under an inert atmosphere at low temperatures. |
Experimental Protocols
Protocol 1: Accelerated Oxidative Stability Testing
This protocol is designed to assess the stability of this compound solutions under accelerated oxidative stress.
Materials:
-
This compound solution
-
Solvent (e.g., toluene, hexane)
-
Source of clean, dry air or oxygen
-
Heating block or water bath
-
Inert gas (nitrogen or argon)
-
Sealed reaction vials
-
Analytical instrument for quantification (e.g., HPLC-UV, ³¹P NMR)
Methodology:
-
Prepare a solution of this compound in the desired solvent at a known concentration.
-
If testing antioxidants, prepare identical solutions containing the antioxidant at a specified concentration. A control sample without antioxidant should always be included.
-
Transfer aliquots of the solution(s) into several reaction vials.
-
For accelerated oxidation, gently bubble air or oxygen through the solutions for a defined period (e.g., 5-10 minutes) to ensure saturation. For a control set, purge vials with an inert gas.
-
Seal the vials tightly.
-
Place the vials in a heating block or water bath set to a constant elevated temperature (e.g., 40°C, 60°C). A set of samples should also be kept at the intended long-term storage temperature (e.g., 4°C or -20°C) for comparison.
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.
-
Allow the vial to cool to room temperature.
-
Analyze the sample using a validated analytical method (e.g., Protocol 2 or 3) to determine the concentration of the remaining this compound and the formation of degradation products.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a stability-indicating HPLC-UV method for the separation and quantification of this compound and its primary oxidative degradation products.
Chromatographic Conditions (Example):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220-240 nm) |
| Injection Volume | 10 µL |
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute an aliquot of the this compound solution from the stability study (Protocol 1) with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks corresponding to this compound and its degradation products based on their retention times (previously determined by running standards of the pure compounds, if available, or by LC-MS analysis of stressed samples).
-
Calculate the concentration of this compound and its degradation products in the samples by comparing their peak areas to the calibration curve.
Protocol 3: Quantitative Analysis by ³¹P NMR Spectroscopy
³¹P NMR is a powerful technique for the direct and quantitative analysis of phosphorus-containing compounds.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound solution into an NMR tube.
-
Add a known amount of a suitable internal standard (a phosphorus-containing compound with a chemical shift that does not overlap with the analyte or its degradation products, e.g., triphenylphosphine (B44618) oxide).
-
Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard.
-
-
NMR Acquisition:
-
Acquire a quantitative ³¹P NMR spectrum. Key parameters include a sufficient relaxation delay (D1) to ensure full relaxation of all phosphorus nuclei (typically 5 times the longest T₁).
-
-
Data Processing and Quantification:
-
Integrate the signals corresponding to this compound, its degradation products, and the internal standard.
-
The concentration of each species can be calculated relative to the known concentration of the internal standard using the following formula:
Concentration of Analyte = (Area of Analyte Signal / Area of Internal Standard Signal) * (Concentration of Internal Standard)
-
Visualizations
Oxidative Degradation Pathway of this compound
Caption: Oxidative degradation pathway of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
Troubleshooting low enantioselectivity in chiral dithiophosphoric acid catalysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low enantioselectivity in chiral dithiophosphoric acid-catalyzed reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low enantiomeric excess (ee) in our reaction. What are the primary factors influencing enantioselectivity in chiral this compound catalysis?
A1: Low enantioselectivity in chiral this compound catalysis can stem from several interrelated factors. A systematic investigation into the catalyst structure, substrate properties, and reaction conditions is crucial for optimization. The key areas to examine are:
-
Catalyst Structure: The steric and electronic properties of the chiral backbone and the 3,3'-substituents of the this compound are paramount in creating an effective chiral pocket.
-
Substrate Compatibility: The structure of the substrate, including the nature of protecting groups and the presence of directing functional groups, significantly impacts the stereochemical outcome.
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives like molecular sieves can dramatically influence the enantioselectivity.
Q2: How does the structure of the chiral this compound catalyst affect enantioselectivity?
A2: The catalyst's structure is the cornerstone of achieving high enantioselectivity. The C2-symmetric backbone, often derived from scaffolds like BINOL, VAPOL, or SPINOL, in conjunction with bulky 3,3'-substituents, creates a well-defined chiral environment around the acidic proton. This chiral pocket dictates the facial selectivity of the substrate's approach to the catalyst.[1]
Key structural considerations include:
-
3,3'-Substituents: Increasing the steric bulk of the substituents at the 3,3'-positions of the catalyst backbone generally leads to higher enantioselectivity by creating a more restricted and selective binding pocket for the substrate. For instance, changing from smaller groups to bulkier ones like anthracenyl groups has been shown to significantly boost enantioselectivity.[2]
-
Catalyst Backbone: The rigidity and conformation of the catalyst's backbone are critical. A partially hydrogenated backbone, for example, has been observed to improve enantioselectivity in certain reactions.[2]
-
Acidity: The acidity of the this compound, influenced by the electronic nature of its substituents, affects its catalytic activity. A balance must be struck, as a highly acidic catalyst might lead to a faster but less selective background reaction.
Troubleshooting Workflow for Low Enantioselectivity
The following diagram outlines a systematic approach to troubleshooting low enantioselectivity.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Q3: My enantioselectivity is still low after optimizing the catalyst structure. Could the substrate be the issue?
A3: Absolutely. The interaction between the catalyst and the substrate is highly specific. Even with an optimal catalyst, certain substrate features can lead to poor stereochemical control.
-
Protecting Groups: The size and nature of protecting groups on the substrate can influence how it fits into the catalyst's chiral pocket. A drastic change in the protecting group, for example from a nosyl to a phosphinyl group, has been shown to result in a drop in enantioselectivity.[2] It is often beneficial to screen different protecting groups.
-
Directing Groups: The presence of a polar functional group near the reaction center can pre-associate with the catalyst, directing the reaction to one enantiotopic face.[3] The absence of such a group might lead to a non-specific binding mode and consequently low enantioselectivity.
-
Thorpe-Ingold Effect: For intramolecular reactions, geminal disubstitution on the tether connecting the reacting moieties can favor the cyclization, which can lead to higher enantioselectivity.[2]
Q4: What is the influence of reaction conditions like solvent and temperature on the enantioselectivity?
A4: Reaction conditions play a critical role in modulating the catalyst-substrate interactions and, therefore, the enantioselectivity.
-
Solvent: The choice of solvent can have a profound effect. Non-polar solvents often lead to better enantioselectivity as they are less likely to interfere with the hydrogen bonding and other non-covalent interactions that are crucial for the organization of the transition state. A solvent screen is a standard optimization step.
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by reducing the thermal energy of the system, which makes the energy difference between the diastereomeric transition states more significant. However, this may come at the cost of a slower reaction rate.
-
Additives: The addition of molecular sieves can be beneficial, particularly in reactions that are sensitive to water. By removing trace amounts of water, molecular sieves can prevent catalyst deactivation and non-selective background reactions.[4]
Data Presentation: Catalyst and Condition Optimization
The following table summarizes the effect of catalyst structure and reaction conditions on the enantioselectivity of an intramolecular hydroamination reaction.
| Entry | Catalyst 3,3'-Substituent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Phenyl | Toluene | 60 | 60 | 65 |
| 2 | 2,4,6-Triisopropylphenyl | Toluene | 60 | 75 | 80 |
| 3 | 9-Anthracenyl | Toluene | 60 | 88 | 95 |
| 4 | 9-Anthracenyl | Fluorobenzene | 40 | 91 | 97 |
| 5 | 9-Anthracenyl (H8-BINOL backbone) | Fluorobenzene | 40 | 95 | 98 |
Data is illustrative and based on trends reported in the literature.[2][4]
Experimental Protocols
Protocol 1: General Procedure for a Chiral this compound-Catalyzed Intramolecular Hydroamination
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chiral this compound catalyst (5-10 mol%).
-
Additives: If required, add activated 4Å molecular sieves (e.g., 50 mg per 0.1 mmol of substrate).
-
Solvent and Substrate: Add the chosen anhydrous solvent (e.g., fluorobenzene, 0.1 M) followed by the diene substrate (1.0 equiv).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required duration (e.g., 48 hours), monitoring the progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, filter off the molecular sieves, and concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mechanistic Considerations
The catalytic cycle of chiral dithiophosphoric acids in the functionalization of unsaturated systems is proposed to be distinct from that of typical Brønsted acids.
Caption: Proposed mechanism involving a covalent intermediate.[2]
This mechanism suggests that the this compound does not merely act as a proton donor to activate the substrate through hydrogen bonding, which is common for chiral phosphoric acids with imines or carbonyls. Instead, it is hypothesized to add covalently to the diene. This covalent intermediate then undergoes an enantioselective SN2' displacement by the nucleophile, which regenerates the catalyst and forms the product. This "covalent catalysis" model helps to explain the high levels of enantioselectivity observed in the hydroamination and hydroarylation of unactivated carbon-carbon multiple bonds.[2][5] Understanding this mechanistic distinction is crucial for rational catalyst and substrate design to overcome low enantioselectivity.
References
- 1. BJOC - Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts [beilstein-journals.org]
- 2. Asymmetric Additions to Dienes Catalyzed by a this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Directed Asymmetric Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric additions to dienes catalysed by a this compound [escholarship.org]
Enhancing the hydrolytic stability of dithiophosphoric acid-based additives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for enhancing the hydrolytic stability of dithiophosphoric acid-based additives.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My this compound additive is degrading much faster than expected during hydrolytic stability testing. What are the potential causes?
A1: Rapid degradation is typically linked to several critical factors. Review the following potential causes:
-
Elevated Temperature: The rate of hydrolysis is highly dependent on temperature. Ensure your experimental temperature is accurately controlled and does not exceed the intended parameters. For instance, the standard ASTM D2619 test is conducted at a specific temperature of 93°C (200°F) for 48 hours.[1][2][3] Any unintentional increase can significantly accelerate degradation.
-
Excess Water Content: The presence of water is a prerequisite for hydrolysis.[2] Ensure that the water content in your test fluid is precisely measured (e.g., 25 mL of water to 75 mL of fluid in ASTM D2619) and that there is no accidental water ingress from the environment.[2] Some base oils, like esters, are hygroscopic and can absorb moisture from the air, contributing to the problem.[4]
-
Presence of Catalysts: The presence of certain metals, like copper, can catalyze degradation.[1] The ASTM D2619 protocol intentionally includes a copper strip to assess this effect.[2] Ensure that no other unintended metallic or acidic contaminants are present in your glassware or reagents.
-
Inherent Molecular Instability: The chemical structure of the additive itself is a primary determinant of its stability.[5] Additives synthesized from sterically hindered alcohols (e.g., tert-butanol) can be thousands of times less stable than those from linear alcohols (e.g., n-butanol).[5]
Q2: I am observing inconsistent and non-reproducible results in my hydrolytic stability experiments. What should I check?
A2: Inconsistent results often stem from a lack of control over experimental variables. A systematic check of your procedure is necessary:
-
Standardize Your Protocol: Ensure you are rigorously following a standardized method like ASTM D2619.[3] This includes precise measurements of fluid and water, consistent heating and rotation times, and standardized analysis procedures.[2]
-
Purity of Reagents: Verify the purity of your test fluid, water, and any other reagents. Contaminants can introduce variability.
-
Glassware and Equipment: Ensure all glassware is scrupulously clean and that your heating and rotation equipment (like a rotisserie inside a convection oven for ASTM D2619) is functioning correctly and calibrated.[3]
-
Sample Handling: Handle samples consistently. For example, when analyzing the copper strip post-test, the rinsing procedure (often with heptane (B126788) or trichloroethane) must be identical for all samples to get an accurate measure of weight loss.[2]
-
Atmosphere Control: For certain sensitive experiments, controlling the atmosphere (e.g., performing the test under an inert gas like nitrogen) can prevent oxidative side reactions that may interfere with hydrolysis results.[6]
Q3: The acid number (AN) of my formulation is increasing significantly over time, suggesting degradation. How can this be mitigated?
A3: An increase in acid number is a direct consequence of hydrolysis, which produces acidic byproducts.[2][4] To mitigate this:
-
Incorporate Acid Scavengers: Introduce co-additives that can neutralize acidic compounds as they form. Hydrotalcite is an example of an acid scavenger that has been shown to be effective.[7] This prevents the autocatalytic cycle where the acidic products accelerate further degradation.
-
Modify the Additive Structure: Synthesize more robust derivatives. Research shows that the rate of hydrolysis is strongly dependent on the alkyl groups attached to the dithiophosphate (B1263838).[5] Experiment with different alcohol precursors during synthesis to create a more inherently stable molecule.
-
Control Water Ingress: Implement measures to keep the system as dry as possible. This is the most direct way to slow the hydrolysis reaction.[2]
Frequently Asked Questions (FAQs)
Q1: What is hydrolytic stability and why is it important for this compound additives?
A1: Hydrolytic stability refers to the ability of a substance, in this case, a this compound additive, to resist chemical decomposition in the presence of water.[2][4] This is a critical property because water is a common contaminant in many systems where these additives are used, such as lubricants.[1] Hydrolytic degradation of these additives can lead to the formation of corrosive acids and insoluble contaminants, which in turn can cause viscosity changes, valve sticking, and overall system malfunction.[1][4]
Q2: What is the standard method for evaluating the hydrolytic stability of these additives?
A2: The most widely recognized standard method is ASTM D2619 , often referred to as the "Beverage Bottle Method" or "Coke Bottle Test".[2][3][4] This test involves sealing the test fluid (75 mL), water (25 mL), and a copper catalyst strip in a pressure-type beverage bottle.[2] The bottle is then rotated in an oven at 93°C for 48 hours.[1][3] After the test, analysis includes measuring the weight change of the copper strip, the total acidity of the water layer, and the change in the fluid's acid number.[1][2]
Q3: What are the primary factors that influence the hydrolytic stability of this compound additives?
A3: The stability is influenced by a combination of chemical and environmental factors:
-
Molecular Structure: The type of alcohol used to synthesize the additive has a profound effect. The rate of hydrolysis can vary by over 10,000 times depending on the structure of the alkyl group.[5] For example, a dithiophosphate synthesized from tert-butanol (B103910) hydrolyzes 13,750 times faster than one made from n-butanol.[5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[6]
-
Water Concentration: Hydrolysis is a chemical reaction with water, so the amount of water present directly impacts the rate of degradation.[2]
-
pH / Presence of Acids: The reaction can be catalyzed by acids. The acidic byproducts of hydrolysis can themselves accelerate further degradation of the additive.[4][7]
Q4: How can I synthesize this compound derivatives with enhanced hydrolytic stability?
A4: Enhancing stability begins at the synthesis stage. The general synthesis involves reacting an alcohol with phosphorus pentasulfide (P₂S₅ or P₄S₁₀).[5][8] To improve stability, focus on the choice of alcohol. Based on kinetic studies, using straight-chain primary alcohols (like n-butanol) results in significantly more stable dithiophosphates compared to those synthesized from branched, secondary, or tertiary alcohols.[5] The resulting dithiophosphoric acids are often converted to their salt forms (e.g., zinc dialkyldithiophosphate, ZDDP) to improve stability for storage and use.[5][8]
Q5: What analytical techniques are best for monitoring the hydrolysis process?
A5: Several techniques are effective for quantifying hydrolysis:
-
³¹P NMR Spectroscopy: This is a powerful method for directly observing the degradation of the dithiophosphate molecule and the formation of phosphate (B84403) byproducts over time.[5] It allows for kinetic studies by periodically taking spectra of the reaction mixture.[5]
-
Acid Number (AN) Titration: This classic method quantifies the formation of acidic byproducts, providing a direct measure of the extent of hydrolysis.[2]
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the appearance of functional groups associated with degradation products, such as carboxylic acids.[2]
-
Elemental Analysis: Techniques like Inductively Coupled Plasma (ICP) spectroscopy can be used to measure the concentration of elements like phosphorus and sulfur in the water and oil phases after a hydrolysis test, indicating the extent of partitioning and degradation.
Data Presentation
Table 1: Influence of Molecular Structure on Hydrolysis Rate This table summarizes kinetic data for the hydrolysis of various dithiophosphates at 85°C in a 90% H₂O/D₂O solution, demonstrating the critical role of the alcohol-derived R-group on stability.[5]
| Compound No. | Precursor Alcohol | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) | Time to Complete Hydrolysis (h) | Relative Rate vs. (1) |
| 1 | n-Butanol | 6.9 x 10⁻⁴ | 1000 | > 720 | 1x |
| 8 | tert-Butanol | 9.5 | 0.07 | 1.5 | 13,750x |
| 14 | 3-Pentanol | 1.8 | 0.38 | 1.5 | 2,600x |
Data sourced from kinetic studies using ³¹P NMR spectroscopy.[5]
Experimental Protocols
Protocol 1: Standard Test for Hydrolytic Stability (Based on ASTM D2619)
-
Materials & Apparatus:
-
Test fluid (this compound additive in base oil).
-
Distilled water.
-
Polished copper test strip (dimensions per ASTM D130).
-
Pressure-type beverage bottle (approx. 200 mL or 7-oz capacity).[3]
-
Oven with a rotisserie apparatus, capable of maintaining 93°C ± 1°C.[3]
-
Analytical balance, titration equipment for acid number determination.
-
-
Procedure:
-
Measure the initial mass of the polished copper strip to the nearest 0.1 mg.
-
Add 75 ± 0.5 mL of the test fluid to the beverage bottle.
-
Add 25 ± 0.5 mL of distilled water to the bottle.[2]
-
Place the copper strip into the fluid.
-
Securely cap the bottle.
-
Place the bottle in the rotisserie apparatus inside the oven, preheated to 93°C.
-
After 48 hours, remove the bottle and allow it to cool to room temperature.
-
-
Analysis:
-
Separate the oil and water layers using a separatory funnel.
-
Copper Strip: Remove the strip, rinse with a suitable solvent (e.g., heptane), and dry. Measure the final mass and visually inspect for tarnish or corrosion.[2]
-
Water Layer: Measure the total acid number of the water layer via titration.
-
Fluid Layer: Measure the change in the fluid's viscosity and determine its final acid number.
-
Report results as specified in the ASTM D2619 standard: copper weight change (mg), copper appearance, water layer acidity (mg KOH), and change in fluid viscosity and acidity.[1]
-
Protocol 2: Monitoring Hydrolysis Kinetics via ³¹P NMR Spectroscopy
-
Materials & Apparatus:
-
Procedure:
-
Prepare a stock solution of the dithiophosphate sample at a known concentration (e.g., 50 mM) in the H₂O/D₂O solvent.[5]
-
Transfer the solution to an NMR tube.
-
Acquire an initial ³¹P NMR spectrum at time t=0.
-
Place the NMR tube in the constant temperature bath.
-
Periodically remove the tube from the bath, cool it rapidly to quench the reaction, and acquire a ³¹P NMR spectrum.[5]
-
Return the tube to the bath to continue the reaction. Repeat this at regular intervals for the duration of the experiment.
-
-
Analysis:
-
Process the NMR spectra.
-
Integrate the peak corresponding to the starting dithiophosphate compound and any new peaks corresponding to hydrolysis products.
-
Plot the concentration (or normalized integral) of the starting material versus time.
-
From this plot, determine the reaction order (hydrolysis of dithiophosphates often follows pseudo-first-order kinetics) and calculate the rate constant (k) and half-life (t₁/₂).[5]
-
Visualizations
Caption: Workflow for the ASTM D2619 Hydrolytic Stability Test.
Caption: Key Factors Influencing Hydrolytic Stability.
Caption: Troubleshooting Logic for Unexpected Additive Degradation.
References
- 1. How to Evaluate a New Lubricant [machinerylubricationindia.com]
- 2. Understanding Hydrolysis and Hydrolytic Stability [machinerylubrication.com]
- 3. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
- 4. cnlubricantadditive.com [cnlubricantadditive.com]
- 5. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. sciensage.info [sciensage.info]
Technical Support Center: Overcoming Challenges in the Scale-up of Dithiophosphoric Acid Production
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of dithiophosphoric acid production.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for producing dithiophosphoric acids?
A1: The most common method for synthesizing dithiophosphoric acids is the reaction of phosphorus pentasulfide (P₂S₅) with an alcohol (ROH). The general stoichiometry for this reaction is:
P₂S₅ + 4 ROH → 2 (RO)₂P(S)SH + H₂S[1]
This reaction is highly exothermic and produces hydrogen sulfide (B99878) (H₂S) as a significant and hazardous byproduct.[2]
Q2: What are the primary challenges when scaling up this reaction?
A2: The main challenges in scaling up this compound production include:
-
Exothermic Reaction Control: The reaction is highly exothermic, and inadequate temperature control can lead to runaway reactions and the formation of undesirable by-products.[2]
-
Hydrogen Sulfide (H₂S) Management: H₂S is a toxic and flammable gas that is co-produced in large quantities. Safe handling and scrubbing of H₂S are critical at an industrial scale.
-
Impurity Profile: The crude product typically contains several impurities, including unreacted starting materials, by-products, and intermediates.[3] The type and amount of these impurities can vary with reaction conditions.
-
Viscosity and Mixing: As the reaction progresses, the viscosity of the mixture can increase, posing challenges for efficient mixing and heat transfer in large reactors.
-
Purification: Purification of dithiophosphoric acids, especially those with longer alkyl chains, can be difficult and costly on a large scale.[3]
Q3: What are common impurities found in crude this compound?
A3: Common impurities include excess alcohol, water, and neutral phosphorus compounds.[3] Side reactions can also lead to the formation of various by-products such as (RO)₂P(S)SR, (RO)₃PS, and elemental sulfur. The purity of the crude product is often in the range of 85-90%.[3]
Q4: How can the reaction rate and yield be improved?
A4: The reaction can be accelerated, and the yield improved by using catalysts. A variety of catalysts have been reported, including water, phosphoric acid, phosphate (B84403) salts, and sulfuric acid. The choice of catalyst and its concentration can significantly impact the reaction kinetics.
Q5: What analytical techniques are used to monitor the reaction and assess purity?
A5: ³¹P NMR spectroscopy is a powerful tool for monitoring the progress of the reaction and identifying phosphorus-containing impurities.[4] The distinct chemical shifts of the desired product and various by-products allow for their quantification.[4] Other chromatographic techniques like GC and HPLC can also be employed for purity analysis, though ³¹P NMR is often preferred for its directness and minimal sample preparation.[4]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Poor mixing leading to localized "hot spots" and side reactions.- Degradation of the product at elevated temperatures.- Sub-optimal catalyst concentration. | - Monitor the reaction using ³¹P NMR to ensure completion.- Optimize agitation speed and reactor design for efficient mixing.- Maintain the recommended reaction temperature (typically 70-95°C).[3]- Titrate catalyst concentration to find the optimal level for your specific alcohol and scale. |
| Runaway Reaction / Poor Temperature Control | - The reaction between P₂S₅ and alcohol is highly exothermic.[2]- Addition rate of the alcohol is too fast.- Inadequate cooling capacity of the reactor for the scale of the reaction. | - Add the alcohol to the P₂S₅ slurry slowly and in a controlled manner.- Ensure the reactor's cooling system is sufficient for the heat load of the reaction at scale.- Use an inert solvent to help dissipate heat.- Consider using a less reactive form of P₂S₅ for better control.[2] |
| High Levels of Impurities | - Reaction temperature is too high, promoting side reactions.- Presence of water or other contaminants in the starting materials.- Incorrect stoichiometry of reactants. | - Strictly control the reaction temperature within the optimal range.- Use anhydrous solvents and dry alcohols to minimize water content.- Accurately measure reactants to maintain the correct molar ratios. |
| Difficulties with H₂S Scrubbing | - Inefficient scrubber design for the volume of H₂S produced.- Incorrect choice of scrubbing solution or concentration.- Blockages in the scrubbing system. | - Ensure the H₂S scrubber is appropriately sized for the scale of production.- Use an effective scrubbing solution, such as aqueous sodium hydroxide, to neutralize H₂S.[5]- Regularly inspect and maintain the scrubber system to prevent blockages. |
| Product Dark in Color | - Formation of colored impurities due to high reaction temperatures or prolonged reaction times.- Presence of elemental sulfur. | - Optimize reaction temperature and time to minimize the formation of color bodies.- Consider purification methods such as activated carbon treatment to remove colored impurities. |
Data Presentation
Table 1: Comparison of Catalysts on this compound Synthesis Yield (Illustrative Data)
| Catalyst | Catalyst Loading (wt% of P₂S₅) | Alcohol | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | 0 | Isopropanol | 80 | 12 | 85 |
| Phosphoric Acid (85%) | 1 | Isopropanol | 80 | 6 | 92 |
| Sulfuric Acid (98%) | 1 | Isopropanol | 80 | 5 | 94 |
| Tetrabutylphosphonium bromide | 0.5 | n-Octanol | 90 | 4 | 97 |
Note: The data in this table is illustrative and compiled from various sources in the literature. Actual results may vary depending on specific experimental conditions and scale.
Table 2: ³¹P NMR Chemical Shifts of this compound and Common Impurities
| Compound | Chemical Shift (ppm) |
| O,O-Dialkyl this compound | ~88-95 |
| O,O,S-Trialkyl Thiophosphate | ~60-75 |
| Trialkyl Phosphorothioate | ~55-70 |
| Phosphoric Acid | ~0 |
Reference: 85% H₃PO₄ at 0 ppm. Chemical shifts can vary slightly depending on the solvent and the specific alkyl groups.[6]
Experimental Protocols
Laboratory-Scale Synthesis of O,O-Diethyl this compound
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Anhydrous ethanol (B145695)
-
Anhydrous toluene (B28343) (or another inert solvent)
-
Nitrogen gas supply
-
Round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer
-
Heating mantle with temperature controller
-
Ice-water bath
Procedure:
-
Under a nitrogen atmosphere, charge the round-bottom flask with phosphorus pentasulfide (1 molar equivalent) and anhydrous toluene.
-
Begin stirring the suspension.
-
Slowly add anhydrous ethanol (4 molar equivalents) dropwise from the dropping funnel. The reaction is exothermic, so control the addition rate to maintain the reaction temperature below 80°C. Use an ice-water bath to cool the flask if necessary.
-
After the addition of ethanol is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by ³¹P NMR.
-
Cool the reaction mixture to room temperature.
-
The resulting solution of O,O-diethyl this compound in toluene can be used directly for the next step or subjected to purification.
Industrial-Scale Production Considerations
For scaling up to an industrial setting, the following modifications and considerations are crucial:
-
Reactor: A jacketed glass-lined or stainless steel reactor with a robust cooling system is required to manage the exothermic reaction. The reactor should be equipped with a powerful agitator designed for handling slurries and viscous liquids.
-
Reagent Addition: P₂S₅ is typically charged to the reactor first, followed by the slow, controlled addition of the alcohol below the surface of the slurry to minimize H₂S release into the reactor headspace.
-
H₂S Scrubbing: The reactor must be vented to a dedicated H₂S scrubbing system. This typically involves passing the off-gases through a packed tower with a counter-current flow of a caustic solution (e.g., sodium hydroxide) to neutralize the H₂S.[5]
-
Process Monitoring: In-line process analytical technology (PAT), such as real-time ³¹P NMR or attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy, can be used for continuous monitoring of the reaction.
-
Purification: At an industrial scale, purification is often a significant challenge. While vacuum distillation can be used for some lower molecular weight dithiophosphoric acids, it is often not feasible for higher molecular weight or heat-sensitive products.[3] Industrial-scale chromatography or extraction are alternative but costly options.[3] Often, the crude product is used directly in the subsequent manufacturing step with minimal purification.[3]
Visualizations
Caption: A flowchart outlining the key stages from laboratory synthesis to pilot-scale production.
Caption: The main reaction and potential side reactions in this compound synthesis.
Caption: A decision tree to diagnose and resolve issues of low product yield during synthesis.
References
- 1. Diethyl this compound - Wikipedia [en.wikipedia.org]
- 2. CA1079479A - Process for improving the reactivity of phosphorus pentasulfide - Google Patents [patents.google.com]
- 3. US4283335A - Process for producing dialkyl this compound esters - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. trimeric.com [trimeric.com]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
Strategies for the removal of residual alcohol from dithiophosphoric acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the removal of residual alcohol from dithiophosphoric acid.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual alcohol from my this compound product?
Following synthesis, which typically involves the reaction of phosphorus pentasulfide with an alcohol, the resulting this compound is often 85-90% pure.[1] The primary impurity is excess, unreacted alcohol. This residual alcohol can react with other reagents in subsequent steps, leading to unwanted byproducts and a reduced yield of your target compound.[1]
Q2: What are the primary methods for removing residual alcohol?
The most common and effective industrial methods for purifying this compound and removing alcohol are vacuum distillation and solvent extraction.[1] Other potential methods include inert gas stripping and adsorption, depending on the scale and specific requirements of your experiment.
Q3: Which purification method should I choose for my experiment?
The choice of method depends on several factors, including the scale of your reaction, the thermal stability of your specific this compound derivative, and the available equipment. Vacuum distillation is excellent for thermally stable compounds, while solvent extraction can be effective for purifying the salt of the acid.[1]
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guide: Vacuum Distillation
Vacuum distillation is a technique that lowers the boiling point of compounds by reducing the pressure in the apparatus.[2][3] This is ideal for purifying high-boiling point compounds or those that might decompose at their atmospheric boiling point.[2][3][4]
Q4: My this compound seems to be decomposing even under vacuum. What's wrong?
-
Issue: The temperature of the distillation pot (sump temperature) may still be too high. Some this compound intermediates can be unstable at temperatures above 110°C.[1]
-
Solution:
-
Improve the Vacuum: Ensure all joints in your glassware are properly sealed (use appropriate vacuum grease) and that your vacuum pump is operating efficiently. A lower pressure will further decrease the boiling point, allowing for distillation at a lower temperature.[2] Aim for a pressure where your compound boils between 45°C and 180°C.[2]
-
Use a Nomograph: Use a temperature-pressure nomograph to estimate the boiling point of your alcohol and acid at different pressures to optimize your distillation parameters.[2]
-
Check for Cracks: Inspect all glassware for star cracks or fine cracks, as these can cause the apparatus to implode under vacuum.[2]
-
Q5: The distillation is very slow, and I'm not getting a good separation. How can I improve this?
-
Issue: Inefficient heat transfer or an unstable vacuum can lead to poor separation.
-
Solution:
-
Proper Flask Size: Use a round bottom flask that is approximately two-thirds full. This ensures efficient boiling and minimizes losses.[2]
-
Insulation: Insulate the distillation head and column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent premature condensation.[2]
-
Stirring: Use a magnetic stir bar in the distilling flask to ensure smooth boiling and prevent bumping.
-
Gradual Heating: Heat the mixture gradually using a heating mantle or oil bath. Increase the temperature slightly only if the ring of condensate stops rising.[2]
-
Table 1: Vacuum Distillation Parameters
| Parameter | Recommended Value | Rationale |
| Pressure | 0.1 - 20 mbar | Lowers the boiling point of the alcohol significantly, protecting the acid from thermal decomposition.[2][5] |
| Sump Temperature | 50°C - 110°C | Sufficient to vaporize common alcohols (ethanol, propanol) while minimizing degradation of the this compound.[1] |
| Glassware | Borosilicate | Must be free of cracks to prevent implosion under vacuum.[2] |
Troubleshooting Guide: Solvent Extraction
Solvent extraction involves separating components based on their different solubilities in two immiscible liquid phases (typically an aqueous phase and an organic solvent).[6] For this compound, this often involves converting the acid to a salt, which has different solubility properties.[1]
Q6: I'm getting a poor yield after performing a solvent extraction. What could be the cause?
-
Issue: The extraction efficiency may be low due to an incorrect choice of solvent, improper pH, or insufficient mixing.
-
Solution:
-
pH Adjustment: The extraction of metal salts of dithiophosphates is highly dependent on pH. Ensure the pH of the aqueous phase is optimized for your specific system. Many dialkyl dithiophosphates show high extraction efficiency in acidic conditions (pH 3-6).[6]
-
Solvent Selection: Choose an organic solvent in which the this compound (or its salt) is highly soluble, but the alcohol impurity is not.
-
Thorough Mixing: Ensure vigorous mixing of the two phases for a sufficient period (e.g., 20 minutes) to allow equilibrium to be reached.[7] A separatory funnel is ideal for this process.
-
Phase Ratio: Optimize the volume ratio of the organic phase to the aqueous phase.
-
Q7: An emulsion has formed between the two layers, and they won't separate. How do I break it?
-
Issue: Emulsions are common and prevent clean separation of the layers.
-
Solution:
-
Allow to Stand: Let the mixture stand for a longer period. Sometimes, the emulsion will break on its own.
-
Add Brine: Add a small amount of a saturated salt solution (brine). This increases the ionic strength of the aqueous phase, which can help force the separation.
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.
-
Filtration: In difficult cases, filtering the mixture through a bed of celite or glass wool may break the emulsion.
-
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol outlines a general procedure for removing a volatile alcohol (e.g., ethanol) from a less volatile this compound.
-
Apparatus Setup: Assemble a vacuum distillation apparatus using a round bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump. Ensure all connections are secure.
-
Charge the Flask: Add the crude this compound mixture and a magnetic stir bar to the distilling flask.
-
Apply Vacuum: Gradually apply the vacuum. The mixture may bubble as residual volatile solvents or dissolved gases are removed.[2]
-
Begin Heating: Once a stable vacuum is achieved, begin heating the distilling flask with a heating mantle.
-
Collect Distillate: Collect the alcohol, which will distill first, in the receiving flask. Monitor the temperature at the distillation head; it should remain steady at the boiling point of the alcohol at that pressure.
-
Stop Distillation: When the temperature either drops (indicating all the alcohol has been removed) or rises sharply (indicating the start of co-distillation), stop the heating.
-
Cool Down: Allow the apparatus to cool completely before slowly reintroducing air to the system.
Caption: Step-by-step workflow for vacuum distillation.
Protocol 2: Solvent Extraction
This protocol describes the removal of alcohol by converting the this compound to a salt and performing a liquid-liquid extraction.
-
Neutralization: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a basic aqueous solution (e.g., a cold, dilute solution of sodium bicarbonate) to convert the acid to its salt. The salt will move into the aqueous phase, while the more non-polar alcohol will preferentially remain in the organic phase.
-
Phase Separation: Allow the layers to separate completely and drain the lower aqueous layer containing the this compound salt.[6]
-
Repeat Extraction: Re-extract the organic layer with the aqueous base one or two more times to maximize the recovery of the acid salt.
-
Combine and Re-acidify: Combine all aqueous layers. Slowly and carefully re-acidify the solution with a strong acid (e.g., HCl) while cooling in an ice bath. The this compound will separate out or can be extracted back into a fresh portion of the organic solvent.
-
Drying and Evaporation: Dry the final organic layer containing the purified acid over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
References
- 1. US4283335A - Process for producing dialkyl this compound esters - Google Patents [patents.google.com]
- 2. Purification [chem.rochester.edu]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. buschvacuum.com [buschvacuum.com]
- 5. US4866193A - Purification of phosphorous acid esters - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. gct.com.tn [gct.com.tn]
Validation & Comparative
Dithiophosphoric Acid vs. Xanthates: A Comparative Guide for Mineral Flotation Collectors
In the realm of mineral processing, the selection of an appropriate collector is a critical determinant for the success of froth flotation, a pivotal technology for separating valuable minerals from gangue materials. This guide provides an objective comparison of two widely used classes of sulfhydryl collectors: dithiophosphoric acids and xanthates. By examining their performance based on experimental data, detailing their mechanisms of action, and providing standardized experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their flotation studies.
Performance Comparison
The choice between dithiophosphoric acids and xanthates is often dictated by the specific mineralogy of the ore, the desired selectivity, and the operating pH. While xanthates are renowned for their potent collecting power, dithiophosphates can offer significant advantages in terms of selectivity, particularly in complex ore bodies.[1]
Chalcopyrite (CuFeS₂) Flotation
Experimental data on the flotation of a copper sulfide (B99878) ore from Okiep demonstrates that O,O-Diethyl dithiophosphate (B1263838) (di-C2-DTP) can yield superior copper recoveries compared to ethyl xanthate (C2-X), especially at lower dosages.[1][2]
| Collector | Dosage (mol/ton) | pH | Copper Recovery (%) | Copper Grade (%) | Reference |
| Ethyl Xanthate (C2-X) | 0.0695 | ~9 | ~85 | ~18 | [1] |
| Ethyl Xanthate (C2-X) | 0.139 | ~9 | ~87 | ~17 | [1] |
| Di-ethyl-dithiophosphate (di-C2-DTP) | 0.0348 | ~9 | ~90 | ~15 | [1] |
| Di-ethyl-dithiophosphate (di-C2-DTP) | 0.0695 | ~9 | ~92 | ~16 | [1] |
Galena (PbS) Flotation
For galena flotation, straight-chain xanthates are effective in moderately alkaline conditions.[1] However, studies have shown that a mixture of diethyl dithiophosphate and ethyl xanthate can significantly enhance the rate and recovery of pure galena flotation.[1]
Pentlandite (B1173512) ((Fe,Ni)₉S₈) Flotation
In the froth flotation of pentlandite ore, xanthates such as sodium ethyl xanthate (SEX) and potassium amyl xanthate (PAX) have demonstrated higher cumulative nickel grades and recoveries in comparison to di-C2-DTP.[1]
Mechanisms of Action
The differential performance of dithiophosphates and xanthates stems from their distinct mechanisms of interaction with mineral surfaces.[1]
Xanthates primarily adsorb onto sulfide mineral surfaces through a charge transfer mechanism. This can lead to the formation of a metal xanthate layer or the oxidation of xanthate to dixanthogen, a non-polar molecule that strongly enhances the hydrophobicity of the mineral.[1] The collecting power of xanthates generally increases with the length of the hydrocarbon chain.
Dithiophosphoric acids , on the other hand, tend to form metal thiolates on the mineral surface.[1][3] They are often considered more selective collectors than xanthates, particularly against iron sulfides like pyrite.[1][4] Some dithiophosphates may also exhibit frothing properties, which can influence froth stability and overall flotation performance.[1]
Experimental Protocols
To ensure the reproducibility and comparability of flotation studies, a well-defined experimental protocol is essential. The following outlines a typical procedure for a laboratory-scale batch flotation test.
Ore Preparation
-
Crushing and Grinding: The ore is first crushed to a suitable size (e.g., -10 mesh) and then ground in a ball mill with a specific solid concentration (e.g., 60% w/w) to achieve a target particle size distribution (e.g., 80% passing 75 µm).
Reagent Conditioning
-
The ground ore slurry is transferred to a flotation cell and diluted to the desired pulp density.
-
The slurry is agitated at a constant impeller speed (e.g., 1200 rpm).[1]
-
The pH of the pulp is adjusted to the desired level using a suitable regulator (e.g., lime for alkaline conditions, H₂SO₄ for acidic conditions) and allowed to stabilize.[1]
-
If required, activators (e.g., copper sulfate (B86663) for sphalerite) or depressants (e.g., sodium cyanide for pyrite) are added and conditioned for a specific period (e.g., 3-5 minutes).[1]
-
The collector (either this compound or xanthate) is added at the desired dosage and conditioned for a set time (e.g., 2-3 minutes).[1]
-
Finally, a frother (e.g., MIBC) is added and conditioned for a shorter period (e.g., 1-2 minutes).
Flotation
-
The air inlet is opened, and a constant airflow rate is maintained.
-
The froth is collected at timed intervals (e.g., 0-2 min, 2-5 min, 5-10 min) by manually scraping the froth from the lip of the cell.[1]
Analysis
-
The collected froth (concentrate) and the remaining slurry in the cell (tailings) are filtered, dried, and weighed.[1]
-
The dried concentrate and tailings are analyzed for their elemental content (e.g., Cu, Pb, Ni) using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[1]
Conclusion
Both dithiophosphoric acids and xanthates are effective collectors in the flotation of sulfide minerals. Xanthates are generally more powerful collectors, while dithiophosphates often provide better selectivity, particularly in the presence of pyrite. The optimal choice of collector is highly dependent on the specific ore characteristics and the desired metallurgical performance. The experimental data and protocols provided in this guide offer a foundation for researchers to conduct comparative studies and select the most appropriate collector for their specific application.
References
Dithiophosphoric Acid vs. Dithiocarbamates: A Comparative Performance Guide for Ligand Selection
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in the design of metal complexes for various applications, from catalysis to medicinal chemistry. Among the vast array of sulfur-donating ligands, dithiophosphoric acids and dithiocarbamates stand out for their robust coordination properties. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the informed selection of these versatile ligands.
Introduction to Dithiophosphoric Acid and Dithiocarbamate (B8719985) Ligands
Dithiophosphoric acids, with the general formula (RO)₂PS₂H, and dithiocarbamates, R₂NCS₂⁻, are both powerful chelating agents that form stable complexes with a wide range of metal ions.[1][2] Their high affinity for metals is attributed to the presence of soft sulfur donor atoms, which, according to the Hard and Soft Acids and Bases (HSAB) theory, form strong bonds with soft and borderline metal ions.[2]
Dithiophosphates are noted for their efficacy in acidic environments, where many other chelating agents may be less effective.[2] In contrast, dithiocarbamates are renowned for forming exceptionally stable complexes with a broad spectrum of transition metals and have been extensively studied for their applications in medicine and materials science.[2][3][4]
Quantitative Performance Comparison
The following tables summarize key quantitative data for this compound and dithiocarbamate ligands, focusing on the stability of their metal complexes and their efficiency in heavy metal removal. It is important to note that a direct comparison can be challenging, as performance is highly dependent on the specific metal ion, the substituents on the ligand, and the experimental conditions.[2]
Table 1: Stability Constants (log β₂) of Metal-Dithiocarbamate Complexes [5][6]
| Metal Ion | Pentamethylene dithiocarbamate (Pipdtc) | Diethyldithiocarbamate (B1195824) (Dedtc) | Ammonium (B1175870) pyrrolidine (B122466) dithiocarbamate (Apdtc) |
| Mn(II) | 6.80 | 7.05 | 8.10 |
| Fe(II) | 7.20 | 7.85 | 9.15 |
| Co(II) | 10.80 | 11.20 | 12.80 |
| Ni(II) | 11.45 | 12.00 | 13.25 |
| Cu(II) | 14.20 | 15.30 | 15.80 |
| Zn(II) | 10.70 | 11.00 | 11.95 |
Note: Determined by pH titration technique in 60% ethanol-water mixture at 28°C.[5][6] The stability of these complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5][6]
Table 2: Comparative Heavy Metal Removal Efficiency [2]
| Ligand Type | Target Metal Ions | pH Range | Removal Efficiency | Key Advantages |
| Dithiophosphates | Pb(II), Cd(II), Cu(II), Hg(II) | 3-6 | >99.9% | Excellent performance in acidic conditions.[2] |
| Dithiocarbamates | Wide range of heavy metals | Varies | High | Forms exceptionally stable complexes with many transition metals.[2] |
Experimental Protocols
Detailed methodologies for the synthesis of these ligands and their metal complexes, as well as for the determination of stability constants, are crucial for reproducible research.
Protocol 1: Synthesis of Sodium Diethyldithiocarbamate[1]
Materials:
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice bath
Procedure:
-
In a flask, dissolve diethylamine in ethanol and cool the solution in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled solution while stirring continuously. The reaction is exothermic.
-
After the addition of CS₂ is complete, add a solution of sodium hydroxide in ethanol dropwise.
-
Continue stirring in the ice bath for a specified period to ensure complete reaction.
-
The sodium diethyldithiocarbamate will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of O,O-Diethyl this compound[7]
Materials:
-
Phosphorus pentasulfide (P₄S₁₀)
-
Absolute ethanol
-
Reflux condenser
Procedure:
-
In a reaction flask equipped with a reflux condenser, add absolute ethanol.
-
Slowly and carefully add phosphorus pentasulfide to the ethanol in small portions. The reaction is highly exothermic and releases hydrogen sulfide (B99878) gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, gently heat the mixture to reflux for a specified time to drive the reaction to completion.
-
Cool the reaction mixture to room temperature. The resulting product is O,O-diethyl this compound.
**Protocol 3: Synthesis of a Metal-Dithiocarbamate Complex (e.g., Ni(S₂CNEt₂)₂) **[1]
Materials:
-
Sodium diethyldithiocarbamate (NaS₂CNEt₂)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Distilled water
Procedure:
-
Prepare an aqueous solution of sodium diethyldithiocarbamate.
-
Prepare an aqueous solution of nickel(II) chloride hexahydrate.
-
Slowly add the nickel chloride solution to the sodium diethyldithiocarbamate solution with constant stirring.
-
A precipitate of the nickel(II) diethyldithiocarbamate complex will form immediately.
-
Continue stirring for a period to ensure complete precipitation.
-
Filter the precipitate, wash it thoroughly with distilled water, and dry it.
**Protocol 4: Synthesis of a Metal-Dithiophosphate Complex (e.g., Ni[S₂P(OEt)₂]₂) **[5][7]
Materials:
-
Ammonium diethyldithiophosphate
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol/water solvent mixture
Procedure:
-
Dissolve ammonium diethyldithiophosphate in a methanol/water solvent mixture.
-
Dissolve nickel(II) chloride hexahydrate in the same solvent mixture.
-
Slowly add the nickel chloride solution to the ammonium dithiophosphate (B1263838) solution while stirring.
-
A precipitate of the nickel(II) diethyldithiophosphate complex will form.
-
Continue stirring at room temperature for about an hour.
-
Collect the product by filtration, wash with the solvent mixture, and air dry.
Protocol 5: Determination of Stability Constants by pH-metric Titration (Irving-Rossotti Method)[6][8]
Materials:
-
Standard solution of the metal salt (e.g., 0.001 M)
-
Standard solution of the ligand (e.g., 0.01 M)
-
Standard solution of a strong acid (e.g., 0.1 M HNO₃)
-
Standard solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Inert electrolyte to maintain constant ionic strength (e.g., KNO₃)
-
Solvent system (e.g., 60% ethanol-water)
-
Calibrated pH meter
Procedure:
-
Prepare the following three solutions for titration against the standard NaOH solution:
-
Acid titration: Strong acid + inert electrolyte in the chosen solvent.
-
Ligand titration: Strong acid + ligand + inert electrolyte in the chosen solvent.
-
Metal titration: Strong acid + ligand + metal salt + inert electrolyte in the chosen solvent.
-
-
Titrate each solution with the standard NaOH solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL) at corresponding pH values from the ligand and metal titration curves.
-
Construct a formation curve by plotting n̄ versus pL.
-
Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve at half-integral values of n̄ (e.g., at n̄ = 0.5, log K₁ = pL).
Visualization of Key Processes
The following diagrams illustrate the general synthesis pathways and a typical experimental workflow for comparing ligand performance.
References
- 1. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
Dithiophosphoric Acid-Based Lubricant Additives: A Comparative Guide to Performance Advantages
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of high-performance lubrication, the selection of appropriate additives is paramount to ensuring equipment longevity and operational efficiency. While traditional lubricant additives have long served as the industry standard, derivatives of dithiophosphoric acid are demonstrating significant advantages in critical performance areas. This guide provides an objective comparison of this compound-based additives, including the widely used Zinc Dialkyldithiophosphates (ZDDP) and modern ashless dithiophosphates, against traditional alternatives, supported by experimental data.
Executive Summary
This compound-based additives, particularly ashless formulations, exhibit comparable or superior anti-wear and extreme pressure (EP) properties to traditional additives, such as ZDDP.[1] Notably, ashless dithiophosphates offer the significant advantage of reducing metal content in lubricant formulations, a critical factor in modern engine designs with sensitive exhaust after-treatment systems.[2] While traditional additives like organophosphorus esters and sulfurized olefins provide effective wear protection, this compound derivatives often demonstrate a more robust and versatile performance profile.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance of this compound-based additives against traditional lubricant additives across key performance metrics.
Table 1: Anti-Wear and Extreme Pressure Performance (Four-Ball Wear Test)
| Additive Type | Concentration | Wear Scar Diameter (mm) | Weld Point (kg) |
| This compound-Based (Ashless) | 1.0% wt. | 0.49 | > 250 |
| Zinc Dialkyldithiophosphate (ZDDP) | 1.0% wt. (0.1% P) | 0.48 | > 250 |
| Organophosphorus Ester | 0.2% wt. | ~0.55 (estimated) | Not Reported |
| Sulfurized Olefin (T321) | Not Specified | Lower than base oil | Slightly lower than LZ5340 |
| Sulfurized Olefin (LZ5340) | Not Specified | Lower than base oil | Higher than T321 |
Data compiled from multiple sources.[3][4] Note: Direct comparison is challenging due to variations in test conditions and base oils across studies.
Table 2: Corrosion Inhibition Performance (ASTM D665 - Rust Preventing Characteristics)
| Additive Type | Test Condition | Result |
| This compound-Based (Formulation) | Distilled Water, 60°C, 4h | Pass (No Rust) |
| Traditional Rust Inhibitor (in Mineral Oil) | Distilled Water, 60°C, 4h | Pass (No Rust) |
| Base Oil (No Additive) | Distilled Water, 60°C, 4h | Fail (Rusting) |
Data based on typical performance characteristics.
Table 3: Thermal Stability (Thermogravimetric Analysis - TGA)
| Additive Type | Onset Decomposition Temp (°C) | Mass Loss at 300°C (%) |
| This compound-Based (Typical) | ~150 - 250 | Varies with structure |
| Zinc Dialkyldithiophosphate (ZDDP) | Primary > Secondary | Varies with structure |
| Traditional Additives (General) | Highly Variable | Varies significantly |
Data represents typical ranges and is highly dependent on the specific chemical structure.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Four-Ball Wear Test (based on ASTM D4172)
-
Objective: To determine the wear preventive characteristics of a lubricant.
-
Apparatus: Four-Ball Wear Test Machine.
-
Specimens: Four 12.7 mm diameter steel balls.
-
Procedure:
-
Three steel balls are clamped together in a cup, and the fourth ball is held in a chuck above them.
-
The test lubricant is added to the cup, immersing the three lower balls.
-
A specified load is applied to the top ball, which is then rotated at a constant speed for a set duration and temperature.
-
-
Typical Test Parameters:
-
Load: 40 kg (392 N)
-
Speed: 1200 rpm
-
Temperature: 75 °C
-
Duration: 60 minutes
-
-
Data Acquired: The average diameter of the wear scars on the three lower balls is measured in millimeters. A smaller wear scar indicates better anti-wear performance.[3][5]
Rust-Preventing Characteristics Test (based on ASTM D665)
-
Objective: To evaluate the ability of an inhibited oil to prevent rusting of ferrous parts in the presence of water.
-
Apparatus: Rust-preventing characteristics test apparatus.
-
Specimen: A cylindrical steel test rod.
-
Procedure:
-
300 ml of the test oil is mixed with 30 ml of distilled or synthetic seawater in a beaker.
-
The mixture is heated to and maintained at 60°C.
-
A polished steel test rod is completely immersed in the oil-water mixture.
-
The mixture is stirred at a constant speed for a specified duration.
-
-
Typical Test Parameters:
-
Temperature: 60 ± 1°C
-
Duration: 4 hours
-
Stirring Speed: 1000 ± 50 rpm
-
-
Data Acquired: The steel test rod is visually inspected for any signs of rust. The result is reported as "Pass" or "Fail".[6][7][8][9]
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of the lubricant additive by measuring its mass change as a function of temperature.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small sample of the lubricant additive is placed in a sample pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a controlled rate in a specified atmosphere.
-
The mass of the sample is continuously monitored as the temperature increases.
-
-
Typical Test Parameters:
-
Temperature Ramp Rate: 10 °C/min
-
Atmosphere: Inert (e.g., Nitrogen) or Oxidative (e.g., Air)
-
-
Data Acquired: A plot of mass versus temperature is generated, from which the onset of decomposition temperature and mass loss at specific temperatures can be determined.[10][11]
Mandatory Visualization
The following diagrams illustrate the mechanisms of action and logical relationships of the discussed lubricant additives.
Caption: Mechanisms of anti-wear film formation for different additive types.
Caption: Experimental workflow for lubricant additive performance evaluation.
Conclusion
The selection of lubricant additives is a critical decision that directly impacts equipment performance and longevity. This compound-based additives, including both traditional ZDDP and modern ashless variants, offer robust anti-wear, extreme pressure, and corrosion inhibition properties. For applications where ash content is a concern, ashless dithiophosphates present a compelling alternative to ZDDP without compromising performance. While traditional additives remain effective in many scenarios, a thorough evaluation of the performance data and mechanisms of action, as outlined in this guide, will enable researchers and scientists to make informed decisions for their specific lubrication challenges.
References
- 1. nanotrun.com [nanotrun.com]
- 2. precisionlubrication.com [precisionlubrication.com]
- 3. PERFORMANCE COMPARISON AND STRUCTURE-ACTIVITY RELATIONSHIP OF DIFFERENT SULFURIZDE OLEFINS [sylzyhg.com]
- 4. researchgate.net [researchgate.net]
- 5. stle.org [stle.org]
- 6. ASTM D665 for Rust-Preventing Characteristics of Mineral Oil [ayalytical.com]
- 7. Rust Preventing Characteristics Test - TestOilTestOil [testoil.com]
- 8. kelid1.ir [kelid1.ir]
- 9. ppapco.ir [ppapco.ir]
- 10. Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA) - TA Instruments [tainstruments.com]
- 11. tainstruments.com [tainstruments.com]
Efficacy of dithiophosphoric acid derivatives as antimicrobial agents compared to standards
A comprehensive review of available data indicates that dithiophosphoric acid derivatives exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi, in some cases comparable or superior to standard antibiotics. This guide provides a comparative analysis of their efficacy, supported by available experimental data and standardized testing methodologies.
Researchers in drug development are increasingly exploring novel chemical scaffolds to combat the rise of antimicrobial resistance. Derivatives of this compound have emerged as a noteworthy class of compounds, with numerous studies highlighting their potential as effective antimicrobial agents. This guide synthesizes the available research to provide a clear comparison of their performance against established standards.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of various this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
A selection of studies has reported MIC values for different this compound derivatives, which are summarized below in comparison to standard antimicrobial drugs. It is important to note that direct comparison of MIC values across different studies should be approached with caution due to variations in experimental conditions.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| O,O'-(benzene-1,3-diyl)-1,3-bis(4-methoxyphenyl)dithiophosphonic acid | Bacillus cereus | ~78 | [1] |
| (S)-(–)-nicotine salt of O,O'-(benzene-1,3-diyl)-1,3-bis(4-methoxyphenyl)dithiophosphonic acid | Bacillus cereus | ~78 | [1] |
| Disodium/Dipotassium bisdithiophosphonates | Staphylococcus aureus | 1250 | [1] |
| Chiral monoterpenyl DTPA derivatives with pyridoxine (B80251) and nicotine | Gram-positive bacteria | as low as 6 | [2] |
| Standard Antibiotics | |||
| Streptomycin | Mycobacterium Tuberculosis | 1.00 | [3] |
| Ciprofloxacin | Mycobacterium Tuberculosis | 2.00 | [3] |
| Gentamicin | Mycobacterium Tuberculosis | 2.00–4.00 | [3] |
The data indicates that certain chiral salts of dithiophosphoric acids exhibit potent activity against Gram-positive bacteria, with MIC values as low as 6 µg/mL.[2] Additionally, specific bisdithiophosphonic acids have shown notable efficacy against Bacillus cereus.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial efficacy of novel compounds. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
This protocol outlines the general steps for determining the MIC of this compound derivatives.
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
- Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
- Growth Media: Prepare sterile broth medium for dilutions.
2. Inoculum Preparation:
- Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4]
- Dilute the standardized suspension in the growth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[4]
3. Serial Dilution of Test Compounds:
- Dispense the growth medium into all wells of the 96-well plate.
- Add a defined volume of the stock solution of the test compound to the first well of a row.
- Perform a two-fold serial dilution by transferring a portion of the solution from the first well to the second, and so on, across the plate to create a range of concentrations.
4. Inoculation:
- Add the prepared microbial inoculum to each well containing the diluted test compound.
- Include a positive control (inoculum in broth without any compound) and a negative control (broth only) on each plate.
5. Incubation:
- Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (typically 18-24 hours).[5]
6. Determination of MIC:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is the lowest concentration of the test compound at which there is no visible growth.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antimicrobial efficacy of this compound derivatives.
Caption: Experimental workflow for antimicrobial efficacy testing.
This guide provides a foundational understanding of the antimicrobial potential of this compound derivatives. Further research involving a broader range of derivatives against a comprehensive panel of multidrug-resistant pathogens is warranted to fully elucidate their therapeutic potential.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Dithiophosphate and Dithiocarbamate Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the stability of metal complexes formed with two important classes of sulfur-containing ligands: dithiophosphates ((RO)₂PS₂⁻) and dithiocarbamates (R₂NCS₂⁻). The stability of these complexes is a critical factor in their diverse applications, ranging from medicinal chemistry and drug delivery to industrial processes. This document summarizes quantitative stability data, details the experimental protocols for their determination, and visualizes key mechanistic pathways.
Introduction
Dithiophosphates and dithiocarbamates are powerful chelating agents that form stable complexes with a wide array of metal ions. Their high affinity for metals is attributed to the soft sulfur donor atoms, which, according to the Hard and Soft Acids and Bases (HSAB) theory, form strong bonds with soft and borderline metal ions. The stability of these metal complexes dictates their efficacy and behavior in various environments. In drug development, for instance, the stability of a metal-based therapeutic agent is crucial for its delivery to the target site and its mechanism of action. This guide offers a direct comparison of the thermodynamic and thermal stability of dithiophosphate (B1263838) and dithiocarbamate (B8719985) metal complexes, supported by experimental data.
Quantitative Comparison of Complex Stability
The stability of metal complexes in solution is quantitatively expressed by their stability constants (log K or log β). A higher value indicates a more stable complex. The following tables compile stability constant data for dithiophosphate and dithiocarbamate complexes with various metal ions. It is important to note that experimental conditions such as temperature, ionic strength, and solvent can significantly influence these values.
Table 1: Stability Constants (log K) of Metal Dithiophosphate Complexes
| Metal Ion | Dithiophosphate Ligand | log K₁ | log K₂ | Overall log β₂ | Experimental Conditions |
| Ni(II) | Diethyldithiophosphate | - | - | 10.3 | 25 °C, 75% ethanol (B145695) |
| Cu(II) | Diethyldithiophosphate | - | - | 13.1 | 25 °C, 75% ethanol |
| Zn(II) | Diisopropyldithiophosphate | - | - | 4.8 | 25 °C, 75% ethanol |
| Pb(II) | Diethyldithiophosphate | 4.1 | 3.5 | 7.6 | 20 °C, 0.1 M NaClO₄ |
| Cd(II) | Diethyldithiophosphate | 3.8 | 3.1 | 6.9 | 20 °C, 0.1 M NaClO₄ |
Note: Data for dithiophosphate stability constants are less abundant in the literature compared to dithiocarbamates, and the presented values are compiled from various sources. Direct comparison should be made with caution due to varying experimental conditions.
Table 2: Stability Constants (log β₂) of Metal Dithiocarbamate Complexes
| Metal Ion | Dithiocarbamate Ligand | Overall log β₂ | Experimental Conditions |
| Mn(II) | Pentamethylene dithiocarbamate | 6.51 | 28 °C, 60% ethanol-water |
| Fe(II) | Pentamethylene dithiocarbamate | 7.92 | 28 °C, 60% ethanol-water |
| Co(II) | Pentamethylene dithiocarbamate | 10.82 | 28 °C, 60% ethanol-water |
| Ni(II) | Diethyldithiocarbamate | 11.2 | 25 °C, 75% ethanol |
| Cu(II) | Diethyldithiocarbamate | 15.3 | 25 °C, 75% ethanol |
| Zn(II) | Diethyldithiocarbamate | 10.5 | 25 °C, 75% ethanol |
| Cd(II) | Diethyldithiocarbamate | 12.1 | 25 °C, 75% ethanol |
| Pb(II) | Diethyldithiocarbamate | 13.9 | 25 °C, 75% ethanol |
The stability of transition metal dithiocarbamate complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)[1]. While comprehensive data for dithiophosphates is less available, they are known to be highly effective chelating agents, especially in acidic conditions[2].
Comparative Thermal Stability
Thermogravimetric analysis (TGA) is a key technique for assessing the thermal stability of these complexes by measuring mass loss as a function of temperature.
Table 3: Thermal Decomposition Data for Metal Dithiophosphate and Dithiocarbamate Complexes
| Complex Type | Metal Ion | Decomposition Onset (°C) | Final Residue | Notes |
| Dithiophosphate | Zn(II) | ~200 | Zinc polyphosphate | Decomposition temperature can be influenced by alkyl chain length and presence of other additives. Shorter chains are less stable[3]. |
| Dithiophosphate | Ni(II) | ~150-200 | Nickel Sulfide/Phosphate | Decomposition can be a multi-stage process. |
| Dithiophosphate | Cu(II) | ~150 | Copper Sulfide/Phosphate | Generally less stable than the corresponding zinc complexes. |
| Dithiocarbamate | Co(II) | ~250 | Co (metal) | Decomposition occurs in multiple stages. |
| Dithiocarbamate | Ni(II) | ~280 | NiO | Final product depends on the atmosphere (e.g., air vs. inert). |
| Dithiocarbamate | Cu(II) | ~220 | CuO (via CuS and CuSO₄) | The initial decomposition product is often the metal sulfide[4]. |
| Dithiocarbamate | Zn(II) | ~300 | ZnO | Exhibits relatively high thermal stability among dithiocarbamates. |
| Dithiocarbamate | Cd(II) | ~270 | CdO | - |
Generally, the thermal decomposition of metal dithiocarbamates leads to the formation of metal sulfides, which can be further oxidized to sulfates and finally oxides in the presence of air[4]. Dithiophosphate complexes, particularly those of zinc (ZDDPs), are known for their use as high-temperature antioxidant and anti-wear additives in lubricants, indicating significant thermal stability[3]. Their decomposition often results in the formation of a protective polyphosphate film.
Mechanistic Insights and Signaling Pathways
In biological systems, the stability of these metal complexes is directly related to their mechanism of action. Dithiocarbamate complexes, in particular, have been studied for their anticancer properties, which are often linked to the inhibition of the proteasome.
Dithiocarbamate-copper complexes can inhibit the 26S proteasome, leading to an accumulation of ubiquitinated proteins and the formation of cytotoxic protein aggregates, which ultimately induces apoptosis in cancer cells.
Both dithiophosphates and dithiocarbamates can act as antioxidants by scavenging reactive oxygen species (ROS), a key mechanism in cellular protection and a factor in their therapeutic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability data. Below are outlines of common experimental protocols.
Synthesis of Metal Dithiocarbamate Complexes (General Protocol)
This protocol describes a general method for synthesizing transition metal dithiocarbamate complexes.
Materials:
-
A primary or secondary amine (e.g., diethylamine)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
A soluble metal salt (e.g., NiCl₂·6H₂O, CuSO₄·5H₂O)
-
Ethanol and distilled water
Procedure:
-
Ligand Synthesis: Dissolve the amine in cold ethanol. While stirring vigorously in an ice bath, slowly add an equimolar amount of CS₂. Then, add an equimolar amount of concentrated aqueous NaOH or KOH solution dropwise. Continue stirring for 1-2 hours to form the sodium or potassium dithiocarbamate salt.
-
Complexation: Prepare a solution of the metal salt in water or ethanol. Add this solution dropwise to the freshly prepared dithiocarbamate salt solution with constant stirring. The molar ratio of ligand to metal is typically 2:1 for divalent metals.
-
Isolation: A precipitate of the metal dithiocarbamate complex will form. Continue stirring for a specified period (e.g., 2 hours) at room temperature or under reflux to ensure complete reaction.
-
Purification: Collect the precipitate by filtration. Wash the solid with water and then with ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified complex in a desiccator over a drying agent like anhydrous CaCl₂.
Synthesis of Metal Dithiophosphate Complexes (General Protocol)
Materials:
-
Phosphorus pentasulfide (P₄S₁₀)
-
An alcohol (e.g., ethanol, isopropanol)
-
A soluble metal salt (e.g., ZnCl₂, Ni(NO₃)₂)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Ligand Synthesis: In a well-ventilated fume hood, slowly add P₄S₁₀ portion-wise to the desired alcohol with stirring. The reaction is exothermic and produces toxic H₂S gas. The reaction mixture is typically heated (e.g., 60-80°C) until the evolution of H₂S ceases. This yields the dialkyldithiophosphoric acid.
-
Complexation: The metal complex can be formed by reacting the this compound directly with a metal salt. Alternatively, the acid can be neutralized with a base (e.g., ammonium (B1175870) hydroxide) to form the ammonium salt of the dithiophosphate. An aqueous or ethanolic solution of this salt is then reacted with a solution of the metal salt.
-
Isolation and Purification: The resulting metal dithiophosphate complex, which often precipitates from the solution, is collected by filtration, washed with the solvent, and dried.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a common and accurate method for determining the stability constants of metal complexes. The procedure involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base.
Materials:
-
A pH meter with a glass electrode
-
Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
The ligand (dithiophosphate or dithiocarbamate)
-
A soluble salt of the metal ion of interest
-
An inert electrolyte to maintain constant ionic strength (e.g., KNO₃, NaClO₄)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration Sets: Perform a series of titrations. A typical set includes:
-
Titration of the strong acid alone.
-
Titration of the strong acid and the ligand.
-
Titration of the strong acid, the ligand, and the metal ion.
-
-
Data Collection: Record the pH of the solution after each addition of the standard base.
-
Calculation: From the titration curves, the proton-ligand stability constants and the metal-ligand stability constants can be calculated using methods such as the Bjerrum method or by using specialized computer programs that analyze the potentiometric data.
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the metal complex (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Analysis: Place the crucible in the TGA furnace. Heat the sample from ambient temperature to a desired final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative atmosphere like air, with a constant flow rate.
-
Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The resulting thermogram (mass vs. temperature) is analyzed to determine the temperatures at which decomposition occurs and the mass loss at each stage. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.
Conclusion
This comparative guide highlights the key differences and similarities in the stability of dithiophosphate and dithiocarbamate metal complexes. Dithiocarbamates generally form very stable complexes with a wide range of transition metals, and their stability constants are well-documented. Dithiophosphates also form stable complexes and are particularly noted for their efficacy in acidic environments and their high thermal stability, which is exploited in lubricant technology. The choice between these two classes of ligands is highly dependent on the specific application, including the target metal ion, the operating pH and temperature, and the desired biological or chemical effect. The provided experimental protocols serve as a foundation for further research and development in this field.
References
A Comparative Guide to Dithiophosphinic and Dithiophosphoric Acids in Metal Solvent Extraction
For Researchers, Scientists, and Drug Development Professionals
In the realm of hydrometallurgy and chemical separation, the choice of an appropriate extractant is paramount for achieving high efficiency and selectivity in metal recovery. Among the various classes of solvent extraction reagents, organophosphorus compounds, particularly dithiophosphinic and dithiophosphoric acids, have garnered significant attention. This guide provides an objective comparison of these two types of extractants, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific metal extraction needs.
At a Glance: Key Differences and Properties
Dithiophosphinic acids and dithiophosphoric acids are both sulfur-containing organophosphorus extractants that function via a cation exchange mechanism. The primary structural difference lies in the atoms bonded to the central phosphorus atom. In dithiophosphinic acids, two organic groups are directly attached to the phosphorus, whereas in dithiophosphoric acids, two alkoxy groups are linked to the phosphorus. This structural variance significantly influences their chemical properties and extraction behavior.
| Property | Dithiophosphinic Acids (e.g., Cyanex® 301) | Dithiophosphoric Acids (e.g., Di(2-ethylhexyl) dithiophosphoric acid) |
| Acidity | Stronger acids, allowing for extraction at lower pH values.[1][2] | Weaker acids compared to dithiophosphinic acids. |
| Extraction Power | Generally more powerful extractants.[3] | Effective, but typically less powerful than dithiophosphinates. |
| Selectivity | Exhibit high selectivity for certain metal separations, such as Co/Ni. | Selectivity is dependent on the specific metal and aqueous phase conditions. |
| Hydrolytic Stability | Exhibit great hydrolytic stability in acidic solutions.[1][3] | Can be prone to decomposition under strong oxidizing and hydrolytic conditions.[1][3] |
| Stripping | Metal stripping from the loaded organic phase can be more difficult.[3] | Generally, stripping is more readily achieved. |
| Commercial Availability | Commercially available, with Cyanex® 301 being a prominent example. | Various dialkyl dithiophosphoric acids are available or can be synthesized. |
Comparative Extraction Performance
Direct, comprehensive comparative studies under identical conditions for a wide range of metals are limited in publicly available literature. However, by compiling data from various sources, a general performance comparison can be established. Dithiophosphinic acids, such as bis(2,4,4-trimethylpentyl) dithiophosphinic acid (the active component of Cyanex® 301), consistently demonstrate the ability to extract metals at lower pH values compared to other organophosphorus extractants.
Extraction of Cobalt and Nickel
The separation of cobalt and nickel is a significant challenge in hydrometallurgy. Dithiophosphinic acids have shown particular promise in this application.
Table 1: pH at 50% Extraction (pH₅₀) for Cobalt and Nickel
| Extractant | Metal | pH₅₀ | Reference |
| Bis(2,4,4-trimethylpentyl) dithiophosphinic acid (Cyanex® 301) | Co(II) | ~2.5 - 3.5 | [2] |
| Ni(II) | ~3.5 - 4.5 | [2] |
Note: The pH₅₀ values are approximate and can vary based on experimental conditions such as extractant concentration, ionic strength, and temperature.
The lower pH₅₀ values for cobalt with dithiophosphinic acid indicate that it can be selectively extracted from solutions containing nickel by controlling the pH.
Extraction of Copper and Zinc
Dithiophosphinic acids are also highly effective for the extraction of copper and zinc from acidic solutions.
Table 2: Extraction Efficiency of Copper and Zinc with Dithiophosphinic Acid (Cyanex® 301)
| Metal | Equilibrium pH | Extraction Efficiency (%) | Reference |
| Cu(II) | 3.8 | 96.3 | [2] |
| Zn(II) | ~2.0 - 3.0 | >95% | [2][4] |
Dithiophosphoric acids are also utilized for the extraction of soft metals. For instance, di(2-ethylhexyl) this compound (D2EHDTPA) has been shown to be highly effective for the extraction of cadmium from phosphoric acid media.[5]
Stripping of Metals
A critical step in the solvent extraction process is the stripping of the extracted metal from the loaded organic phase for recovery. The stronger complexes formed by dithiophosphinic acids can make stripping more challenging, often requiring higher concentrations of mineral acids.[3]
Table 3: Stripping Conditions for Metals from Loaded Dithiophosphinic and Dithiophosphoric Acids
| Extractant | Metal | Stripping Agent | Efficiency | Reference |
| Bis(2,4,4-trimethylpentyl) dithiophosphinic acid (Cyanex® 301) | Co(II), Ni(II) | Concentrated HCl or H₂SO₄ | Effective, but can be difficult | [6] |
| Di(2-ethylhexyl) this compound (D2EHDTPA) | Cd(II) | 4 M HCl | Quantitative | [5] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for solvent extraction using these reagents.
Experimental Protocol for Metal Extraction with Dithiophosphinic Acid (e.g., Cyanex® 301)
-
Preparation of Aqueous Phase: Prepare a synthetic aqueous solution containing the metal salt(s) of interest (e.g., CoSO₄, NiSO₄) at a known concentration in a suitable matrix (e.g., dilute H₂SO₄). Adjust the pH of the aqueous solution to the desired value using a dilute acid or base.
-
Preparation of Organic Phase: Dissolve a specific concentration of the dithiophosphinic acid extractant (e.g., 0.1 M Cyanex® 301) in a suitable organic diluent (e.g., kerosene, toluene).
-
Extraction Procedure:
-
Mix equal volumes of the prepared aqueous and organic phases in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
Separate the aqueous phase (raffinate) from the organic phase.
-
-
Analysis: Analyze the metal concentration in the raffinate using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculation of Extraction Efficiency: Calculate the percentage of metal extracted (%E) using the formula: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial metal concentration in the aqueous phase and Cₑ is the equilibrium metal concentration in the aqueous phase.
Experimental Protocol for Metal Stripping from Loaded Dithiophosphinic Acid
-
Preparation of Loaded Organic Phase: Prepare a metal-loaded organic phase by following the extraction protocol with a higher initial metal concentration in the aqueous phase.
-
Preparation of Stripping Solution: Prepare a stripping solution of a mineral acid (e.g., 2-4 M H₂SO₄ or HCl).
-
Stripping Procedure:
-
Mix the loaded organic phase with the stripping solution at a specific aqueous-to-organic (A/O) phase ratio in a separatory funnel.
-
Shake the funnel for a sufficient time to allow the metal ions to transfer back to the aqueous phase.
-
Allow the phases to separate.
-
-
Analysis: Analyze the metal concentration in the aqueous stripping solution to determine the stripping efficiency.
Visualizing the Extraction Process
The following diagrams illustrate the fundamental relationships and workflows in solvent extraction using these organophosphorus acids.
Caption: General mechanism of metal solvent extraction by dithiophosphinic/dithiophosphoric acids.
Caption: A typical experimental workflow for solvent extraction and stripping of metals.
Conclusion
Both dithiophosphinic and dithiophosphoric acids are potent extractants for a variety of metals. The choice between them depends on the specific application, including the target metal, the composition of the aqueous feed, and the desired process conditions.
-
Dithiophosphinic acids (e.g., Cyanex® 301) are generally more powerful and stable extractants, capable of extracting metals from more acidic solutions. This makes them particularly suitable for processes where high acidity is a factor and for challenging separations like Co/Ni. However, the stripping of metals from loaded dithiophosphinic acids can be more difficult, requiring more aggressive conditions.
-
Dithiophosphoric acids are also effective extractants, particularly for soft metals. While they may be less potent than their dithiophosphinic counterparts, the stripping of metals is often more straightforward.
For researchers and scientists, the selection of the appropriate extractant requires careful consideration of these trade-offs between extraction power, selectivity, stability, and the ease of stripping. It is recommended to perform preliminary experimental evaluations to determine the optimal extractant and conditions for a specific metal separation task.
References
Evaluating Ashless Dithiophosphate Anti-Wear Additives: A Comparative Guide
For researchers, scientists, and formulation professionals in the lubricants industry, the quest for high-performance, environmentally conscious anti-wear additives is a perpetual challenge. Ashless dithiophosphates have emerged as a promising alternative to traditional zinc dialkyldithiophosphates (ZDDPs), offering a reduction in metallic ash formation which can be detrimental to modern exhaust after-treatment systems. This guide provides an objective comparison of the anti-wear properties of ashless dithiophosphate (B1263838) additives against other common alternatives, supported by experimental data and detailed methodologies.
Performance Benchmarking: A Data-Driven Comparison
The anti-wear performance of lubricant additives is primarily evaluated through standardized tribological tests that measure friction and wear under controlled conditions. The most common of these are the Four-Ball Wear Test (ASTM D4172) and tests conducted on reciprocating rigs like the Cameron Plint TE77. The key performance indicators are the wear scar diameter (WSD) on the test specimens and the coefficient of friction (CoF). A smaller WSD and a lower CoF indicate superior anti-wear and friction-reducing properties, respectively.
Below is a summary of quantitative data compiled from various studies, comparing ashless dithiophosphates with the industry-standard ZDDP and other ashless alternatives.
| Additive Type | Concentration (wt%) | Test Method | Wear Scar Diameter (mm) | Coefficient of Friction (CoF) |
| Base Oil (without additive) | - | Four-Ball (ASTM D4172) | 0.79 - 1.161 | ~0.38 |
| Zinc Dialkyldithiophosphate (ZDDP) | 1.0 | Four-Ball (ASTM D4172) | 0.48 - 0.492 | ~0.105 |
| Ashless Dithiophosphate (Short Alkyl Chain) | 1.0 | Four-Ball (ASTM D4172) | 0.692 | ~0.117 |
| Ashless Dithiophosphate (Short Alkyl Chain) | 2.0 | Four-Ball (ASTM D4172) | 0.603 | ~0.109 |
| Ashless Dithiophosphate (Long Alkyl Chain) | 1.0 | Four-Ball (ASTM D4172) | 0.928 | ~0.111 |
| Ashless Dithiophosphate (Long Alkyl Chain) | 2.0 | Four-Ball (ASTM D4172) | 0.576 | ~0.111 |
| Organic Ashless AW-FM (Naugalube 810) | 1.0 | Four-Ball (ASTM D4172) | 0.49 | Not Reported |
| ZDDP + Organic Ashless AW-FM (0.5% each) | 1.0 | Four-Ball (ASTM D4172) | 0.37 | Not Reported |
Note: The data presented is a synthesis from multiple sources and may vary based on specific base oil, test conditions, and additive chemistry.
The data indicates that while ZDDP remains a highly effective anti-wear additive, certain ashless dithiophosphates, particularly at higher treat rates, can approach its performance.[1] Notably, a synergistic effect is observed when an organic ashless anti-wear friction modifier is blended with ZDDP, resulting in a significant reduction in wear scar diameter.[2] The performance of ashless dithiophosphates is also influenced by their molecular structure, with short-chain variants sometimes showing better performance at lower concentrations.[1]
Experimental Protocols: A Closer Look at the Methodologies
To ensure a clear understanding of the presented data, the following are detailed summaries of the key experimental protocols used in the evaluation of these anti-wear additives.
Four-Ball Wear Test (ASTM D4172)
This standardized test is a fundamental method for evaluating the wear-preventive characteristics of lubricating fluids.
-
Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a cup and a fourth rotating steel ball pressed against them.
-
Procedure:
-
The three stationary balls are clamped together and immersed in the lubricant sample.
-
The fourth ball is brought into contact with the three stationary balls under a specified load.
-
The top ball is rotated at a constant speed for a set duration and at a controlled temperature.
-
-
Parameters Measured: After the test, the average diameter of the wear scars that have formed on the three stationary balls is measured using a microscope. The coefficient of friction is also typically recorded during the test.
-
Typical Test Conditions:
-
Load: 392 N (40 kgf)
-
Speed: 1200 rpm
-
Temperature: 75°C
-
Duration: 60 minutes
-
Cameron Plint TE77 High-Frequency Reciprocating Rig
This versatile tribometer allows for the evaluation of friction and wear under a variety of contact geometries and motions.
-
Apparatus: A reciprocating rig where a pin or ball specimen is loaded against a stationary flat plate or disk.
-
Procedure:
-
The stationary specimen is fixed in a bath containing the test lubricant, which is maintained at a set temperature.
-
The reciprocating specimen is pressed against the stationary specimen with a defined load.
-
The specimen oscillates at a specific frequency and stroke length for the duration of the test.
-
-
Parameters Measured: The coefficient of friction is continuously monitored throughout the test. Wear is assessed by measuring the wear scar dimensions on the specimens using profilometry or microscopy.
-
Typical Test Conditions:
-
Load: 100 N
-
Frequency: 25 Hz
-
Stroke Length: 10 mm
-
Temperature: 100°C
-
Duration: 1 hour
-
Unveiling the Protective Mechanism: A Visual Representation
The anti-wear efficacy of dithiophosphate additives stems from their ability to form a protective tribofilm on metal surfaces under boundary lubrication conditions. This film acts as a sacrificial layer, preventing direct metal-to-metal contact and reducing wear. The mechanism of film formation differs between traditional ZDDP and their ashless counterparts.
Experimental Workflow for Additive Evaluation
The logical flow of evaluating and comparing anti-wear additives typically follows a standardized workflow, from formulation to performance analysis.
Caption: Experimental workflow for evaluating anti-wear additives.
Anti-Wear Mechanism of Dithiophosphate Additives
The following diagram illustrates the generalized mechanism by which dithiophosphate additives form a protective anti-wear film on metal surfaces.
Caption: Generalized anti-wear mechanism of dithiophosphate additives.
In the case of ZDDP, this process involves the formation of a complex zinc and iron polyphosphate glass. For ashless dithiophosphates, a similar iron phosphate-based film is formed, though the specific kinetics and composition may differ, influencing its ultimate performance characteristics. The presence of sulfur in both types of additives also contributes to the formation of sulfide (B99878) layers within the tribofilm, which can further enhance anti-wear and extreme pressure properties.
References
A Comparative Guide to the Catalytic Activity of Chiral Phosphoric and Dithiophosphoric Acids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of chiral phosphoric acids (CPAs) and chiral dithiophosphoric acids (DTAs), supported by experimental data. This document outlines their distinct catalytic mechanisms, highlights their respective strengths in different asymmetric transformations, and provides detailed experimental protocols for key reactions.
Chiral phosphoric acids have emerged as powerful and versatile Brønsted acid catalysts for a wide array of enantioselective transformations.[1][2][3] Their success stems from their ability to act as bifunctional catalysts, activating electrophiles through hydrogen bonding via their acidic proton while orienting the nucleophile through the Lewis basic phosphoryl oxygen. In contrast, chiral dithiophosphoric acids, while less explored, have demonstrated unique catalytic activity in reactions where traditional chiral phosphoric acids are ineffective, particularly in the activation of unactivated carbon-carbon multiple bonds.[1][4] This distinction arises from their potential to engage in a covalent catalytic cycle, a pathway not readily accessible to their oxygen-containing counterparts.
Distinguishing Catalytic Mechanisms
The fundamental difference in the catalytic activity between chiral phosphoric and dithiophosphoric acids lies in their mechanism of action.
Chiral Phosphoric Acids (CPAs): Bifunctional Brønsted Acid Catalysis
Chiral phosphoric acids typically operate through a bifunctional activation mode. The acidic proton of the phosphoric acid protonates the electrophile, enhancing its reactivity. Simultaneously, the phosphoryl oxygen acts as a Lewis base, organizing the nucleophile through a second hydrogen bond. This creates a well-defined, chiral environment in the transition state, enabling high levels of stereocontrol. This mechanism is particularly effective in reactions involving the activation of polarized functional groups like imines and carbonyls.
References
- 1. Asymmetric Additions to Dienes Catalyzed by a this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Brønsted acid-catalyzed direct Mannich reactions via electrophilic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Performance of dithiophosphates versus xanthates in the flotation of specific ores like pentlandite.
In the realm of mineral processing, the selection of an appropriate collector is paramount for the successful separation of valuable minerals from gangue materials via froth flotation. This guide provides a detailed comparison of two prominent classes of sulfhydryl collectors, dithiophosphates and xanthates, with a specific focus on their performance in the flotation of pentlandite (B1173512), a primary nickel-bearing sulfide (B99878) mineral. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a nuanced understanding of these reagents, supported by experimental data and detailed protocols.
Performance Comparison: Dithiophosphates vs. Xanthates
The choice between dithiophosphates and xanthates for pentlandite flotation is often a trade-off between recovery and selectivity. While xanthates are recognized for their strong collecting power, dithiophosphates can offer superior selectivity, particularly in ores with high iron sulfide content, such as pyrrhotite (B1172379), which is commonly associated with pentlandite.[1]
Experimental data from a comparative study on pentlandite ore flotation is summarized in the table below. In this specific study, xanthates, namely Sodium Ethyl Xanthate (SEX) and Potassium Amyl Xanthate (PAX), demonstrated higher cumulative nickel grades and recoveries compared to O,O-diethyl dithiophosphate (B1263838) (di-C2-DTP).[1][2]
Data Presentation: Pentlandite Flotation Performance
| Collector | Dosage | Cumulative Ni Grade (%) | Cumulative Ni Recovery (%) | Reference |
| Sodium Ethyl Xanthate (SEX) | Molar equivalent of 80 g/ton PAX | ~8 | ~75 | [1] |
| Potassium Amyl Xanthate (PAX) | 80 g/ton | ~9 | ~70 | [1] |
| O,O-diethyl dithiophosphate (di-C2-DTP) | Molar equivalent of 80 g/ton PAX | ~7 | ~65 | [1] |
It is crucial to note that the optimal collector and its performance can vary significantly depending on the specific ore mineralogy, pulp chemistry, particle size, and other process parameters.[3] For instance, in the flotation of other sulfide minerals like chalcopyrite, dithiophosphates have shown superior copper recoveries at lower dosages compared to xanthates.[1]
Mechanisms of Action
The differential performance of dithiophosphates and xanthates stems from their distinct chemical structures and mechanisms of interaction with the mineral surface.
Xanthates primarily adsorb onto sulfide mineral surfaces through a charge transfer mechanism.[1] This can lead to the formation of a metal xanthate layer or the oxidation of xanthate to dixanthogen, a non-polar molecule that significantly enhances the hydrophobicity of the mineral surface.[1] The specific pathway is influenced by factors such as the mineral type, pH, and pulp potential.[1]
Dithiophosphates , on the other hand, tend to form metal thiolates on the mineral surface.[1] They are often considered more selective collectors than xanthates.[2] This increased selectivity is particularly advantageous in separating pentlandite from pyrrhotite. Some dithiophosphates also possess inherent frothing properties, which can influence froth stability and overall flotation performance.[1]
Experimental Protocols
To ensure the reproducibility and comparability of flotation studies, a standardized experimental protocol is essential. The following outlines a typical laboratory procedure for a comparative flotation test between dithiophosphate and xanthate collectors for pentlandite ore.
1. Ore Preparation:
-
Crushing: The pentlandite ore sample is first crushed to a particle size of less than 2 mm using a jaw crusher.
-
Grinding: The crushed ore is then wet-milled in a rod mill to achieve a target particle size, typically with 80% of the particles passing a 75 µm screen (P80 of 75 µm). The milling is conducted at a specific solids concentration, for example, 60% solids by mass.
2. Flotation Procedure:
-
Pulp Preparation: The milled ore slurry is transferred to a laboratory-scale flotation cell and diluted with water to the desired solids concentration (e.g., 30-35% solids by mass).
-
pH Adjustment: The pH of the pulp is adjusted to the target level (e.g., 9.0-9.5 for pentlandite flotation) using a suitable regulator such as lime (CaO) or sodium hydroxide (B78521) (NaOH). The pH is continuously monitored and maintained.
-
Depressant Addition (if required): To depress gangue minerals like pyrrhotite or talc, a depressant such as carboxymethyl cellulose (B213188) (CMC) or a cyanide-based reagent may be added and conditioned for a specific period (e.g., 5 minutes).
-
Collector Addition and Conditioning: The selected collector (either dithiophosphate or xanthate) is added at the desired dosage (e.g., molar equivalent of 80 g/ton PAX) and conditioned for a set time (e.g., 3 minutes) to allow for adsorption onto the mineral surfaces.
-
Frother Addition and Conditioning: A frother, such as methyl isobutyl carbinol (MIBC), is added to the pulp and conditioned for a shorter period (e.g., 1-2 minutes) to create a stable froth.
-
Flotation: Air is introduced into the cell at a constant flow rate to generate bubbles. The mineral-laden froth is collected from the top of the cell at timed intervals (e.g., 0-2 min, 2-5 min, 5-10 min).
-
Product Handling: The collected concentrate and the remaining tailings are filtered, dried, weighed, and assayed for their nickel content to determine the grade and recovery.
Mandatory Visualization
Caption: Experimental workflow for pentlandite flotation.
Caption: Collector interaction pathways on a mineral surface.
References
A Comparative Environmental Impact Assessment of Dithiophosphate and Xanthate Collectors in Mineral Flotation
An Objective Guide for Researchers and Drug Development Professionals
The selection of flotation collectors in mineral processing is a critical determinant of both metallurgical efficiency and environmental stewardship. Historically, xanthates have been the collectors of choice for sulfide (B99878) mineral flotation due to their potent collecting power. However, growing environmental concerns have spurred the evaluation of alternatives, such as dithiophosphates, which may offer a more favorable environmental profile. This guide provides an objective comparison of the environmental impacts of dithiophosphate (B1263838) and xanthate collectors, supported by experimental data, to inform reagent selection in research and industrial applications.
Core Comparison: Stability, Biodegradability, and Toxicity
The primary environmental concerns associated with flotation collectors are their persistence in the environment, their decomposition into toxic byproducts, and their inherent toxicity to aquatic life. Dithiophosphates and xanthates exhibit notable differences across these key areas.
Chemical Stability: Dithiophosphates are generally more chemically stable than xanthates.[1][2][3] Xanthates are known to be unstable, particularly under acidic or neutral pH conditions, and readily decompose to form carbon disulfide (CS₂), a toxic and hazardous substance.[1][2][4] In contrast, dithiophosphates do not generate CS₂ upon decomposition and are more resistant to hydrolysis and oxidation, reducing the formation of harmful secondary products.[1][2]
Biodegradability: The biodegradability of these collectors is complex and depends significantly on their specific molecular structure. Studies show that some dithiophosphates, like ammonium (B1175870) butyl-dithiophosphate, are readily biodegradable.[5] For xanthates, biodegradability decreases as the length and branching of their alkyl chain increase.[6][7][8] For instance, ethyl xanthate demonstrates a high degree of biodegradation, while longer-chain or branched isomers like iso-butyl xanthate are less degradable.[6][7]
Aquatic Toxicity: Xanthates have been shown to be toxic to aquatic organisms, with detrimental effects observed at concentrations below 1 mg/L.[4] Their decomposition product, carbon disulfide, is also a known toxin.[1][2] Furthermore, xanthates can form complexes with heavy metals, which may alter the bioavailability and mobility of these metals in aquatic systems.[4][9] While comprehensive, directly comparable toxicity data for dithiophosphates is less abundant in the literature, their greater stability suggests a potentially lower risk profile by avoiding the generation of toxic decomposition products like CS₂.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on the biodegradability and aquatic toxicity of various dithiophosphate and xanthate collectors.
Table 1: Aerobic Biodegradation of Selected Collectors
| Collector | Type | Biodegradation Extent (8 days) | Notes | Reference |
| Sodium diethyldithiocarbamate* | Dithiocarbamate | 97.1% | Readily biodegradable. Included for comparison. | [5][6] |
| Ammonium butyl-dithiophosphate | Dithiophosphate | 93.7% | Readily biodegradable. | [5] |
| Ethyl Xanthate | Xanthate | 96.36% | Readily biodegradable. | [6][7] |
| n-Butyl Xanthate | Xanthate | 81.76% - 81.8% | Readily biodegradable. | [5][6][7] |
| n-Amyl Xanthate | Xanthate | 73.74% | [6][7] | |
| Isopropyl Xanthate | Xanthate | 63.37% | Branched structure reduces biodegradability. | [6][7] |
| Iso-butyl Xanthate | Xanthate | 60.30% | Branched structure reduces biodegradability. | [6][7] |
| Ethylthionocarbamate | Thionocarbamate | 37.3% | Poorly biodegradable. Included for comparison. | [5][6] |
*Note: Dithiocarbamate is structurally similar to dithiophosphate and is often discussed in the same context.
Table 2: Aquatic Toxicity of Xanthates
| Organism | Collector | Exposure Time | Endpoint | Concentration | Reference |
| Freshwater planktonic crustaceans | Xanthates | - | Detrimental effects | < 1 mg/L | [4] |
| Frog embryos | Xanthates | - | Teratogen effect | - | [4] |
| Fish embryos | Xanthates | - | Teratogen effect | - | [4] |
| Chlorella pyrenoidosa (Algae) | Nickel-butyl xanthate complex | - | Toxic effect | - | [4] |
*Note: Specific LC50/EC50 values for dithiophosphates were not available in the reviewed literature, highlighting a key area for future research. General phosphate (B84403) compounds show low toxicity, but this is not representative of the organo-dithiophosphate collectors.[10][11]
Experimental Protocols
The data presented above is derived from standardized experimental methodologies designed to assess the environmental fate and effects of chemical substances. Below are summaries of the key protocols employed.
Protocol 1: Aerobic Biodegradability Assessment (Static-flasks Test)
This method, based on standards like ISO 7827, evaluates the extent to which a chemical substance is broken down by microorganisms from activated sludge over a set period.
-
Preparation of Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride). The pH is adjusted to ~7.0.
-
Inoculum: Activated sludge, typically sourced from a municipal wastewater treatment plant, is used as the microbial inoculum. It is washed and aerated before use.
-
Test Setup: Conical flasks are prepared containing the mineral medium, a specific concentration of the collector (e.g., 30 mg/L), and the activated sludge inoculum. Control flasks (without the collector) and abiotic control flasks (with the collector but without inoculum) are also prepared.
-
Incubation: The flasks are incubated on a shaker at a constant temperature (e.g., 25°C) in the dark for a specified period (e.g., 8 days). The flasks are loosely capped to allow for air exchange.
-
Sampling and Analysis: Aliquots are withdrawn from the flasks at regular intervals. The concentration of the remaining collector is measured using a suitable analytical technique, such as UV-Vis spectrophotometry, after centrifugation or filtration to remove microbial cells.
-
Calculation: The percentage of primary biodegradation is calculated by comparing the decrease in collector concentration in the test flasks to the initial concentration, after correcting for any abiotic loss observed in the control flasks.
Protocol 2: Aquatic Toxicity Testing (e.g., Acute Immobilisation Test with Daphnia magna)
This protocol, following guidelines such as OECD TG 202, assesses the acute toxicity of a substance to aquatic invertebrates.
-
Test Organism: Daphnia magna neonates (less than 24 hours old) are used for the test.
-
Test Solutions: A series of test solutions with varying concentrations of the collector are prepared in a suitable culture medium. A control group with no added collector is also included.
-
Test Conditions: The daphnids are exposed to the test solutions in glass beakers under controlled conditions (e.g., 20°C, 16-hour light/8-hour dark cycle) for 48 hours. They are not fed during the test.
-
Observation: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The results are used to calculate the EC50 (Effective Concentration), which is the concentration of the substance that causes immobilization in 50% of the test organisms within the 48-hour period. Statistical methods like probit analysis are used for this calculation.
Visualizing Environmental Pathways
The following diagrams illustrate the generalized environmental degradation pathways for xanthates and the comparative stability of dithiophosphates.
Caption: Generalized degradation pathways for xanthate collectors in the environment.
Caption: Logical relationship of the chemical stability of dithiophosphates versus xanthates.
References
- 1. Chemical stability of xanthates, dithiophosphinates and hydroxamic acids in aqueous solutions and their environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brief Introduction of Dithiophosphate [cnlitereagent.com]
- 4. Essentiality, Fate, Ecotoxicity, and Health Effects of Xanthates and Xanthates Based-Compounds—A Review [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on Biodegradation of Alkyl Xanthate Collectors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. researchgate.net [researchgate.net]
- 9. Mining flotation reagents: Quantitative and robust analysis of metal-xanthate complexes in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aquatic Toxicity Assessment of Phosphate Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dithiophosphoric Acid: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of dithiophosphoric acid, ensuring the safety of laboratory personnel and environmental protection.
This compound and its derivatives are corrosive, toxic, and pose significant environmental hazards.[1][2][3] Strict adherence to proper disposal protocols is crucial. This document outlines the necessary procedures for the safe handling and disposal of this compound waste in a research and development setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. The substance is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[2][3][4]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] If inhalation risk is high, a NIOSH-approved respirator is necessary.[6]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]
-
Keep containers tightly closed to prevent leakage and exposure to moisture.[2]
-
Containers that have been opened must be carefully resealed and kept upright.[4]
Quantitative Hazard Data
The following table summarizes key hazard information for representative this compound compounds.
| Hazard Classification | Diethyl this compound | Dimethyl this compound |
| GHS Pictograms | Corrosive, Toxic[1] | Flammable, Corrosive, Health Hazard[2] |
| Signal Word | Danger[1] | Danger[2] |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled)[1] | H226 (Flammable liquid and vapor), H290 (May be corrosive to metals), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), H361 (Suspected of damaging fertility or the unborn child), H412 (Harmful to aquatic life with long lasting effects)[2] |
| LD50 (Oral, Rat) | 4510 mg/kg[1] | Not specified |
| LD50 (Dermal, Rabbit) | 500 mg/kg[1] | Not specified |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[8] The following steps provide a procedural workflow for managing this waste stream within a laboratory setting.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Clearly label a dedicated, compatible waste container for this compound waste. The container should be made of a material that is resistant to corrosion.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[9]
-
Collection:
-
Carefully transfer waste this compound into the designated container using a funnel.
-
Ensure the container is tightly sealed after each addition.
-
Store the waste container in a designated, well-ventilated secondary containment area.
-
Experimental Protocol: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[8]
-
Containment: Stop the leak if it can be done without risk.[4] Create a dike around the spill using an inert absorbent material such as sand, vermiculite, or earth.[4]
-
Absorption: Carefully absorb the spilled material with the inert absorbent.
-
Collection: Collect the absorbent material and place it into a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
Final Disposal:
-
Arrange for the collection of the this compound waste by a licensed hazardous waste disposal contractor.[8] The primary disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Ensure all local, regional, and national regulations for hazardous waste disposal are followed.[4]
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Diethyl this compound - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. chemical-label.com [chemical-label.com]
- 4. flottec.mx [flottec.mx]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Dithiophosphoric acid
Essential Safety and Handling Guide for Dithiophosphoric Acid
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel. This compound and its derivatives are corrosive, toxic, and flammable, demanding rigorous safety measures.
Hazard Summary
Dimethyl this compound is classified with multiple hazards, including being a flammable liquid, corrosive to metals, causing severe skin burns and eye damage, and being harmful if swallowed or inhaled.[1] It is also suspected of damaging fertility or the unborn child and is harmful to aquatic life.[1]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following table summarizes the required equipment based on the specific hazards of the chemical.
| Body Area | Required PPE | Standard / Specification | Recommended Material / Type |
| Eyes / Face | Chemical Splash Goggles | ANSI Z87.1[2][3] | Indirectly vented goggles to protect from splashes, fumes, and mists.[2] |
| Face Shield (in addition to goggles) | ANSI Z87.1[3] | Required when handling large quantities (>1 liter) or when there is a significant splash risk.[2][4] | |
| Hands | Chemical-Resistant Gloves | EN 374 | Butyl Rubber: Provides excellent protection against highly corrosive acids.[5] Nitrile: A suitable alternative, offering good resistance to acids, oils, and greases.[5][6] |
| Body | Chemical-Resistant Apron or Lab Coat | N/A | Wear impervious clothing to prevent skin contact.[7] A rubber or neoprene apron is recommended. |
| Respiratory | Local Exhaust Ventilation | N/A | All work should be performed in a certified chemical fume hood.[7] |
| Air-Purifying Respirator (APR) | NIOSH Approved[8] | Required if ventilation is inadequate. Use a full-face respirator with organic vapor/acid gas (OV/AG) cartridges.[9][10] | |
| Self-Contained Breathing Apparatus (SCBA) | NIOSH Approved[11] | For emergency situations or entry into areas with unknown concentrations.[11][12] |
Logical Workflow for Safe Handling
The following diagram outlines the decision-making process for safely handling this compound, from initial assessment to final disposal.
Caption: Logical workflow for assessing risks and selecting appropriate PPE for this compound.
Experimental Protocol: Safe Handling and Use
This protocol provides step-by-step guidance for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Safety Check:
-
Ensure the Safety Data Sheet (SDS) has been reviewed and is readily accessible.
-
Verify that a certified chemical fume hood is operational.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.
-
Prepare and label all necessary glassware and equipment.
-
Ensure appropriate spill control materials (e.g., sand, vermiculite) are available.[13]
2. Donning Personal Protective Equipment:
-
Put on a lab coat or chemical-resistant apron.
-
Don chemical splash goggles.
-
Wash and dry hands, then don the appropriate chemical-resistant gloves (Butyl or Nitrile).[7] Ensure gloves are inspected for any signs of degradation or punctures before use.[7]
-
If a respirator is required based on your risk assessment, perform a seal check before entering the work area.
3. Handling the Chemical:
-
Perform all manipulations of this compound inside the chemical fume hood.[7]
-
Ground all equipment to prevent static discharge, as the material is flammable.[11]
-
When diluting, ALWAYS add the acid slowly to water; never add water to the acid to avoid a violent reaction.[13]
-
Keep containers tightly sealed when not in use to prevent the release of vapors.
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[13]
4. Post-Handling Procedure:
-
Securely close and properly label all containers of this compound.
-
Wipe down the work surface within the fume hood with an appropriate decontaminating solution.
-
Carefully remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[7]
-
Dispose of gloves and any other contaminated disposable materials into a designated hazardous waste container.[7]
-
Remove goggles and lab coat.
-
Wash hands and forearms thoroughly with soap and water.[13]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all this compound waste, including rinsates, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not pour this compound down the drain.[7]
-
Treatment at an approved facility may involve neutralization with soda ash or soda-lime followed by incineration or burial in a licensed landfill.[13]
-
-
Contaminated PPE and Materials:
-
All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) are considered hazardous waste.
-
These items must be collected in a sealed, labeled container separate from general laboratory trash.
-
Dispose of all waste through your institution's Environmental Health & Safety (EHS) office in accordance with local, regional, and national regulations.[1]
-
-
Empty Containers:
-
Empty containers should be decontaminated by rinsing with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by water, before disposal or recycling.[13] Observe all label safeguards until the container is cleaned.[13]
-
References
- 1. biosynth.com [biosynth.com]
- 2. Eye and Face Protection for Areas with Chemicals | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 3. 3.3.1 Eye Protection Selection | Environment, Health and Safety [ehs.cornell.edu]
- 4. Factsheet – Eye & Face Protection | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. solusgrp.com [solusgrp.com]
- 7. lookchem.com [lookchem.com]
- 8. schc.memberclicks.net [schc.memberclicks.net]
- 9. Diethyl this compound | CAS#:298-06-6 | Chemsrc [chemsrc.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. Phosphorodithioic acid | H3O2PS2 | CID 152119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphoric acid [cdc.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
